molecular formula C5H7N3O2 B1596242 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 790164-97-5

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Katalognummer: B1596242
CAS-Nummer: 790164-97-5
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: KMLOGBKLHVLMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-amino-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLOGBKLHVLMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343193
Record name 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790164-97-5
Record name 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a notable scarcity of published experimental data for this specific molecule, this document synthesizes available information for structurally related compounds and provides robust, field-proven methodologies for the experimental determination of its key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, chemical synthesis, and the development of structure-activity relationships (SAR). We will delve into the predicted properties of this molecule, detail the standardized protocols for their empirical validation, and discuss the causal relationships between its structure and functional characteristics.

Introduction and Chemical Identity

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents. The unique arrangement of its functional groups—an aromatic amine, a carboxylic acid, and a methylated pyrazole ring—suggests a molecule with complex acid-base behavior and the potential for diverse intermolecular interactions. These characteristics are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its physicochemical properties essential for any drug development campaign.

While this molecule is a valuable building block, a comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data. This guide aims to bridge that gap by providing well-founded predictions and the detailed experimental protocols necessary to obtain empirical data.

Chemical Structure:

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

For its hydrochloride salt, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, the molecular formula is C₅H₇N₃O₂ · HCl, with a molecular weight of 177.59 g/mol [1].

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid based on the known behavior of its constituent functional groups and data from analogous structures, such as its methyl ester and other pyrazole derivatives[2]. The following table summarizes these predicted values. It is imperative that these predictions are validated experimentally.

PropertyPredicted ValueRationale & Commentary
Melting Point (°C) > 200 (with decomposition)Carboxylic acids with amino and heterocyclic functionalities often exhibit strong intermolecular hydrogen bonding, leading to high melting points. Similar pyrazole carboxylic acids have melting points in this range[3]. Decomposition upon melting is common for such structures.
Boiling Point (°C) Not applicableThe compound is expected to decompose at high temperatures before boiling.
pKa₁ (Carboxylic Acid) 3.5 - 4.5The electron-withdrawing nature of the pyrazole ring is expected to make the carboxylic acid slightly more acidic than a typical aliphatic carboxylic acid (pKa ~4-5)[4].
pKa₂ (Amino Group) 2.5 - 3.5The amino group is directly attached to the electron-deficient pyrazole ring, which significantly reduces its basicity compared to aliphatic amines (pKa ~9-11) and even aniline (pKa ~4.6) due to delocalization of the nitrogen lone pair into the aromatic system[1][5].
logP (Octanol/Water) -0.5 to 0.5The presence of both a hydrogen-bond-donating amino group and a polar carboxylic acid group suggests low lipophilicity. The computed XLogP3 for the methyl ester is 0.3, suggesting the free acid will be more hydrophilic[2].
Aqueous Solubility Moderately solubleThe amphoteric nature of the molecule, with both acidic and basic groups, suggests that its solubility will be highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH values.

Ionization States and pH-Dependent Behavior

The presence of both an acidic carboxylic acid group and a weakly basic amino group makes 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid an amphoteric molecule. Its net charge and, consequently, its properties like solubility and lipophilicity (logD), are highly dependent on the pH of the surrounding medium. The following diagram illustrates the principal ionization states of the molecule.

Ionization States Cationic Cationic (pH < pKa₂) Zwitterionic Zwitterionic (pKa₂ < pH < pKa₁) Cationic->Zwitterionic + H⁺ / - H⁺ (pKa₂) Anionic Anionic (pH > pKa₁) Zwitterionic->Anionic + H⁺ / - H⁺ (pKa₁)

Caption: Predicted ionization states of the molecule as a function of pH.

Methodologies for Experimental Determination

To move from prediction to empirical fact, rigorous experimental protocols are required. The following sections detail standardized, widely accepted methods for determining the key physicochemical properties of novel chemical entities.

Melting Point Determination via Capillary Method

Principle: This method relies on visually observing the temperature range over which a small, packed sample of the solid in a capillary tube transitions to a liquid state when heated at a controlled rate[6]. A sharp melting range (typically < 1°C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Detailed Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder the sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder down into a dense column of 2-3 mm in height[7][8].

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block rapidly to about 20°C below the expected melting point[8]. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[6][7].

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset): The temperature at which the first droplet of liquid is observed.

    • T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, at least two concordant measurements should be made.

Aqueous Solubility Determination (OECD 105 Flask Method)

Principle: The "flask method" is a standard procedure for determining the water solubility of substances with a solubility greater than 10⁻² g/L. It involves creating a saturated solution of the compound in water at a constant temperature and then measuring the concentration of the solute in that solution[9][10].

Detailed Protocol:

  • Equilibration: Add an excess amount of the solid compound to a flask containing high-purity water (e.g., Milli-Q). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Incubation: Seal the flask and agitate it in a constant temperature water bath, typically set at 20 ± 0.5 °C or 25 ± 0.5 °C, for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common[9].

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial that the temperature is maintained during this step.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear aqueous phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

  • Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the sample if necessary to fall within the linear range of the calibration curve.

    • Calculate the concentration in the original sample.

  • Reporting: The aqueous solubility is reported in units of g/L or mol/L at the specified temperature. The experiment should be performed in triplicate.

pKa Determination by Potentiometric Titration

Principle: This is a highly accurate method for determining the acid dissociation constant(s) of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution with a calibrated pH electrode. The pKa is the pH at which the acidic and conjugate basic forms of a functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve[11][12].

Detailed Protocol:

  • Apparatus Setup: Use a calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM)[11]. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system[13].

  • Titration:

    • To determine the carboxylic acid pKa (pKa₁), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the amino group pKa (pKa₂), first, acidify the solution with a known excess of strong acid (e.g., 0.1 M HCl) to fully protonate the amine, then back-titrate with the standardized strong base.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant. Collect data points frequently, especially in the regions where the pH is changing rapidly (near the equivalence points).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point—the volume of titrant that is half the volume required to reach the equivalence point (the steepest part of the curve). At this half-equivalence point, pH = pKa[11][14].

  • Reporting: Report the pKa values at the specified temperature and ionic strength.

LogP Determination by Shake-Flask Method

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. The "shake-flask" method is the gold standard for its determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases until equilibrium is reached, and then measuring the compound's concentration in each phase[15][16][17].

Detailed Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Shake the mixture gently for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Vigorous shaking that could cause emulsification should be avoided.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully sample each phase and measure the concentration of the compound (C_octanol and C_water) using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient, P, is calculated as P = C_octanol / C_water. The logP is the base-10 logarithm of P.

  • Reporting: The logP value should be reported along with the temperature of the experiment. The determination should be repeated at several initial solute concentrations to ensure the value is independent of concentration.

Conclusion and Future Work

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with significant potential as a building block in drug discovery. This guide has established its fundamental chemical identity and provided a robust set of predicted physicochemical properties based on sound chemical principles. More importantly, it has outlined detailed, industry-standard protocols for the empirical determination of these properties.

The immediate future work for any research program involving this compound should be the execution of these experimental protocols. Obtaining accurate, empirical data for melting point, solubility, pKa, and logP will provide a solid foundation for understanding its behavior in biological systems and will be invaluable for guiding the synthesis of analogs in lead optimization efforts. These validated data points are the cornerstone of building reliable quantitative structure-activity relationship (QSAR) models and ultimately, for designing safer and more effective medicines.

References

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Topic: "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "biologically privileged" scaffold.[1] Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical properties, metabolic stability, and versatile ability to form key interactions with biological targets.[2][3] Within this important class of heterocycles, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a particularly powerful and efficient building block.

This molecule is not merely a starting material; it is a strategic platform for molecular design. It possesses two orthogonally reactive functional groups—a nucleophilic amine at the C4 position and an electrophilic carboxylic acid at the C5 position. This distinct arrangement allows for selective, sequential, and predictable functionalization, enabling the rapid and systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies. Aminopyrazoles are recognized as advantageous frameworks for developing ligands for various enzymes and receptors, including kinases.[2][3][4]

This guide provides a comprehensive technical overview of this building block. We will move beyond simple reaction schemes to explain the causality behind experimental choices, offer field-proven protocols, and illustrate its application in a drug discovery context, providing researchers with the practical insights needed to effectively leverage this versatile scaffold.

Physicochemical Profile and Handling

A foundational understanding of a building block's properties is paramount for successful and reproducible experimentation.

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in hot water and alcohols; soluble in aqueous base.
Melting Point Typically >200 °C (with decomposition)

Expert Handling & Storage Insights: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is an amphoteric molecule, possessing both a basic amine and an acidic carboxylic acid. This property influences its solubility and reactivity.

  • Storage: The compound is generally stable under standard laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry environment, preferably refrigerated and protected from light.

  • Weighing and Dispensing: As a fine powder, appropriate personal protective equipment (PPE), including a dust mask or respirator, should be used to avoid inhalation.

  • Solubilization: For reactions, it is often dissolved in polar aprotic solvents like DMF or DMSO. For aqueous reactions or purification, it can be readily dissolved in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) through the formation of its carboxylate salt. Subsequent acidification will cause the neutral molecule to precipitate, a common and effective purification technique.

Core Scaffold Synthesis: A Reliable and Scalable Route

The most established and efficient synthesis of the title compound proceeds via a two-step sequence starting from readily available commercial materials: a cyclocondensation reaction to form the pyrazole core, followed by saponification of the resulting ester.

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Saponification SM1 Ethyl (ethoxymethylene) cyanoacetate Reaction1 Cyclocondensation SM1->Reaction1 SM2 Methylhydrazine SM2->Reaction1 Intermediate Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate Reaction1->Intermediate EtOH, Reflux Reaction2 Hydrolysis Intermediate->Reaction2 Product 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid Reaction2->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Two-step synthesis of the target building block.

Protocol 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This protocol details the crucial cyclocondensation reaction that forms the core heterocyclic structure.[5]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 3-5 mL per gram).

  • Hydrazine Addition: At room temperature, add methylhydrazine (1.05-1.1 eq) dropwise to the stirred solution. Causality: A slight excess of methylhydrazine ensures complete consumption of the limiting electrophile. The addition is performed at room temperature to control the initial exothermic reaction before heating.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction completion using TLC or LC-MS. Causality: Thermal energy is required to drive the intramolecular cyclization and subsequent aromatization to the stable pyrazole ring system.

  • Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the product under high vacuum. The resulting ethyl ester is typically of sufficient purity for the next step.

Protocol 2: Saponification to the Carboxylic Acid

This step hydrolyzes the ester to the final carboxylic acid product.

  • Reaction Setup: Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add an aqueous solution of sodium hydroxide (2.0-2.5 eq). Causality: A water/ethanol co-solvent system is used to ensure solubility for both the organic ester and the inorganic base. A stoichiometric excess of NaOH is required to drive the hydrolysis equilibrium to completion.

  • Hydrolysis: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until LC-MS analysis confirms the complete disappearance of the starting material.

  • Solvent Removal & Extraction: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar, non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (or 6N HCl) dropwise until the pH reaches ~3-4. A thick white or off-white precipitate will form. Causality: The product exists as the water-soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid which is poorly soluble in water, causing it to precipitate.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl). Dry the final product under high vacuum at 40-50 °C.

Orthogonal Reactivity and Functionalization Strategies

The synthetic power of this building block lies in the differential reactivity of its two functional groups, which can be addressed selectively under distinct reaction conditions.

G cluster_amine Amine-Selective Reactions (C4-NH₂) cluster_acid Acid-Selective Reactions (C5-COOH) Core 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid Amide Amide Formation (Acylation) Core->Amide RCOCl, Base or RCOOH, HATU Sulfonamide Sulfonamide Formation Core->Sulfonamide RSO₂Cl, Base Boc Boc Protection Core->Boc Boc₂O, Base Ester Esterification Core->Ester ROH, H⁺ cat. Amide_Acid Amide Coupling Core->Amide_Acid RNH₂, EDC/HOBt G Start Core Building Block (This Guide) Step1 Amide Coupling (Protocol 3) Start->Step1 R¹-NH₂ Library Intermediate Intermediate Amine (Vector 1 Functionalized) Step1->Intermediate Step2 Acylation / Sulfonylation (Protocol 4 Logic) Intermediate->Step2 R²-COCl Library Final Final Kinase Inhibitor Library (Vector 2 Functionalized) Step2->Final

Sources

The Alchemist's Guide to the Pyrazole Nucleus: A Technical Guide to Synthesis, Discovery, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in numerous blockbuster drugs underscore its importance for researchers in drug discovery and development. This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole compounds, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive modern synthetic chemistry. We will dissect classical and contemporary synthetic routes, offer detailed, field-tested protocols, and illustrate the logical workflow from initial synthesis to the generation of structure-activity relationship (SAR) data, thereby empowering researchers to navigate this critical area of chemical science with expertise and confidence.

Introduction: The Enduring Legacy of the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a cornerstone of heterocyclic chemistry and a highly sought-after pharmacophore.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional diversification have cemented its role in modern drug design.[2] Pyrazole derivatives exhibit an astonishingly broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] This is exemplified by the commercial success of drugs like Celecoxib (a selective COX-2 inhibitor), Rimonabant (an anti-obesity agent), and various other compounds that have reached clinical trials, highlighting the therapeutic and economic significance of this heterocyclic system.[4]

The sustained interest in pyrazoles has fueled the development of a vast arsenal of synthetic methodologies. These range from venerable name reactions to cutting-edge catalytic and multi-component strategies that offer enhanced efficiency, regioselectivity, and access to novel chemical space.[1] This guide aims to provide a comprehensive overview of these methods, not as a simple catalog, but as a strategic toolkit for the practicing chemist.

Part I: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a foundational task in organic synthesis. The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, scalability, and the need for regiochemical control. This section will detail several key synthetic strategies, providing both mechanistic insights and practical, step-by-step protocols.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis is the most traditional and widely employed method for constructing the pyrazole ring. It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Causality Behind Experimental Choices: The use of an acid catalyst (e.g., glacial acetic acid) is crucial for protonating one of the carbonyl groups, thereby activating it for nucleophilic attack by the hydrazine. The choice of solvent, often a protic one like an alcohol, facilitates proton transfer steps. Heating is generally required to overcome the activation energy for the cyclization and dehydration steps. When using unsymmetrical 1,3-dicarbonyls, regioselectivity can be a challenge, as the initial condensation can occur at either carbonyl group.[5]

This protocol describes the synthesis of Edaravone, a neuroprotective drug, via a Knorr condensation.

  • Reactant Addition: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, carefully add ethyl acetoacetate (12.5 mmol, 1.63 mL) followed by the slow addition of phenylhydrazine (12.5 mmol, 1.25 mL) in a fume hood. Note: The initial reaction is exothermic.

  • Reaction Setup: Assemble a reflux condenser on the flask.

  • Heating: Heat the reaction mixture in a heating mantle or oil bath to 135–145 °C for 60 minutes. The mixture will become a heavy syrup.

  • Isolation and Crystallization: Transfer the hot syrup to a beaker and cool it in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously with a glass rod to induce crystallization. Continue adding diethyl ether in 2 mL portions (total of ~8 mL) until precipitation is complete.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

1,3-Dipolar Cycloaddition: A Modern Approach to Regiocontrol

The 1,3-dipolar cycloaddition reaction offers a powerful and often highly regioselective alternative for pyrazole synthesis. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene dipolarophile.[2] The nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base.

Causality Behind Experimental Choices: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. The choice of base for generating the nitrile imine is critical; a non-nucleophilic base like triethylamine is often used to avoid side reactions. The solvent choice depends on the solubility of the reactants and the reaction temperature required.

This protocol provides a general procedure for the synthesis of a polysubstituted pyrazole via a 1,3-dipolar cycloaddition.

  • Reaction Setup: In a dry round-bottomed flask, dissolve the benzaldehyde hydrazone (6.0 mmol) and freshly distilled acetylacetone (12.0 mmol) in 20 mL of ethanol.

  • Generation of Nitrile Imine: Add Chloramine-T (8.0 mmol) to the mixture.

  • Reaction Conditions: Warm the reaction mixture on a water bath for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Extract the residue with diethyl ether (25 mL).

  • Purification: Wash the ethereal layer successively with water (2 x 20 mL), 1N NaOH (10 mL), and brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product, which can then be purified by column chromatography on silica gel (eluent: benzene:ethyl acetate 8:1) to afford the pure pyrazole.

Multi-Component Reactions (MCRs): The Drive for Efficiency

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for generating molecular diversity.[6][7] Several MCRs have been developed for the synthesis of complex pyrazoles, often proceeding with high atom economy and operational simplicity.[8]

Causality Behind Experimental Choices: The success of an MCR relies on the careful orchestration of sequential or concurrent reaction steps. The choice of catalyst is often critical in directing the reaction pathway and ensuring high yields. Solvent-free conditions or the use of green solvents are increasingly being employed to enhance the environmental friendliness of these reactions.[9]

This protocol details a three-component, solvent-free synthesis of a 4-arylidenepyrazolone derivative under microwave irradiation.

  • Reactant Mixing: In a 50 mL one-neck flask suitable for microwave synthesis, add ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxybenzaldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Work-up and Purification: After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration. This typically affords the product in high purity and yield (e.g., 83%).[10]

Comparison of Synthetic Strategies
StrategyKey PrecursorsAdvantagesDisadvantagesTypical Yields
Knorr Synthesis 1,3-Dicarbonyl, HydrazineReadily available starting materials, simple procedurePotential for regioisomeric mixtures with unsymmetrical dicarbonylsGood to Excellent (50-95%)[1][11]
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, Alkyne/AlkeneHigh regioselectivity, access to diverse substitution patternsIn situ generation of reactive intermediates can be sensitiveModerate to Good (50-90%)[12]
Multi-Component Reaction Aldehyde, β-Ketoester, Hydrazine, etc.High atom economy, operational simplicity, rapid library synthesisReaction optimization can be complexGood to Excellent (51-98%)[10]
Microwave-Assisted Synthesis VariousDrastically reduced reaction times, often higher yields, improved purityRequires specialized equipmentExcellent (79-92% improvement in some cases)[8][13]

Part II: From Synthesis to Discovery - A Validated Workflow

The synthesis of a novel pyrazole is merely the first step in the drug discovery process. A robust workflow is required to purify, characterize, and evaluate the biological activity of the newly created compound. This section outlines a self-validating system for moving from the reaction flask to actionable biological data.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_screening Biological Evaluation cluster_sar Lead Optimization Synthesis Synthesis of Pyrazole Library Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity HTS High-Throughput Screening (HTS) Purity->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design & Resynthesis

Caption: A typical workflow in pyrazole-based drug discovery.

Purification and Structural Elucidation

Trustworthiness through Rigorous Analysis: The biological activity of a compound is meaningless without unambiguous confirmation of its structure and purity.

  • Purification: Following synthesis, crude products must be purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

    • Recrystallization: Ideal for crystalline solids. The choice of solvent is critical to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

    • Column Chromatography: A versatile technique for separating mixtures based on differential adsorption to a stationary phase (e.g., silica gel).

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of signals provide a detailed picture of the pyrazole's substitution pattern.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirming the molecular formula.

    • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a compound, typically aiming for >95% for biological screening.

Case Study: The Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-containing drug.[3] Its synthesis is a practical illustration of the principles discussed. The core reaction involves the condensation of a trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[14]

Celecoxib_Synthesis SM1 4-Methylacetophenone Intermediate 1,3-Diketone Intermediate (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) SM1->Intermediate Claisen Condensation SM2 Ethyl Trifluoroacetate SM2->Intermediate SM3 4-Sulfamoylphenylhydrazine Celecoxib Celecoxib SM3->Celecoxib Intermediate->Celecoxib Cyclocondensation

Caption: Retrosynthetic analysis of Celecoxib synthesis.

The reported synthesis involves the reaction of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[14] This approach highlights the industrial-scale application of the fundamental pyrazole-forming condensation reaction. The development of Celecoxib analogs continues to be an active area of research, with modifications to the core structure aimed at improving efficacy, selectivity, and pharmacokinetic properties.[15][16]

Structure-Activity Relationship (SAR) Studies

Once a "hit" compound with desirable biological activity is identified, SAR studies are initiated. This involves the systematic synthesis of analogs to probe how different structural modifications impact activity. For pyrazoles, key positions for modification include:

  • N1-substituent: Modifies lipophilicity, metabolic stability, and can interact with specific binding pockets.

  • C3- and C5-substituents: These positions offer vectors for diversification to explore different regions of the target's binding site.

  • C4-substituent: Can be used to fine-tune electronic properties and steric bulk.

The data from these studies are crucial for optimizing a lead compound and advancing it through the drug development pipeline.[9][10]

Conclusion and Future Outlook

The pyrazole scaffold remains a vibrant and highly productive area of research in medicinal chemistry. While classical methods like the Knorr synthesis continue to be valuable, the future of pyrazole synthesis lies in the development of more efficient, selective, and sustainable methodologies. The increasing adoption of multi-component reactions, flow chemistry, and novel catalytic systems will undoubtedly expand the accessible chemical space for pyrazole derivatives.[1][8] As our understanding of complex biological systems grows, the ability to rapidly synthesize and test diverse libraries of novel pyrazoles will be paramount in the quest for the next generation of therapeutics. This guide has provided a strategic framework and practical protocols to empower researchers to contribute to this exciting and impactful field.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]

  • Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (N/A). The Royal Society of Chemistry. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (N/A). Oriental Journal of Chemistry. [Link]

  • A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (N/A). Indian Journal of Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (N/A). Wiley Online Library. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (N/A). PubMed Central. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

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  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

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Spectroscopic and Structural Elucidation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages data from its close structural analogs, primarily its methyl and ethyl esters, alongside established principles of spectroscopic interpretation to provide a robust and scientifically grounded predictive analysis.

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural characterization is the bedrock of understanding its chemical reactivity, potential biological targets, and structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and elemental composition. This guide will provide an in-depth analysis of the expected spectral features of the title compound, offering a valuable resource for its identification and characterization.

Molecular Structure and Key Features

The structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring substituted with an amino group at the C4 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups gives rise to a unique electronic environment that will be reflected in its spectroscopic signatures.

M [M]⁺˙ m/z = 155 M_minus_OH [M-OH]⁺ m/z = 138 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 110 M->M_minus_COOH -COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 111 M->M_minus_CO2 -CO₂

Figure 2: Predicted key fragmentation pathways for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid in mass spectrometry.

  • Loss of a hydroxyl radical (-•OH): A peak at m/z 138 is expected from the cleavage of the C-OH bond of the carboxylic acid.

  • Loss of a carboxyl radical (-•COOH): A peak at m/z 110 would result from the loss of the entire carboxylic acid group.

  • Decarboxylation (-CO₂): A significant peak at m/z 111 is anticipated due to the loss of carbon dioxide.

Experimental Protocols

The following are proposed, field-proven methodologies for the synthesis and spectroscopic characterization of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis: Hydrolysis of Methyl 4-Amino-1-methyl-1H-pyrazole-5-carboxylate

start Dissolve Methyl Ester in Methanol/Water reagents Add NaOH (aq) Reflux start->reagents workup Acidify with HCl Cool and Filter reagents->workup product 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid workup->product

Figure 3: Workflow for the synthesis of the target compound.

  • Dissolution: Dissolve methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrals.

  • IR Spectroscopy:

    • Prepare a KBr pellet of the solid compound or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. By leveraging experimental data from its ester analogs and fundamental spectroscopic principles, this document offers a solid foundation for the identification and structural elucidation of this important heterocyclic compound. The provided experimental protocols offer a practical starting point for its synthesis and characterization in a laboratory setting. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

  • PubChem. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In: NIST Chemistry WebBook. Available from: [Link]

  • University of California, Davis. IR: carboxylic acids. In: LibreTexts Chemistry. Available from: [Link]

  • University of California, Davis. Mass Spectrometry - Fragmentation Patterns. In: LibreTexts Chemistry. Available from: [Link]

Unlocking the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Promising Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This guide focuses on the therapeutic potential of a specific, yet under-explored scaffold: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid . While direct, extensive research on this particular molecule is not yet prevalent in publicly accessible literature, the wealth of data on structurally related aminopyrazoles provides a strong rationale for its investigation as a source of novel therapeutic agents.

This document serves as an in-depth technical guide, moving beyond a simple literature review to provide a strategic framework for exploring the therapeutic targets of this compound and its analogs. As Senior Application Scientists, our goal is to not only present what is known but to illuminate the path forward for your research and development endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific rigor of your investigations.

I. The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The aminopyrazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatility stems from its unique electronic and structural features, which allow for diverse functionalization and the establishment of key interactions within protein binding sites. Derivatives of aminopyrazoles have been successfully developed as anti-inflammatory, anticancer, antiviral, and enzyme-inhibiting agents.[2][3]

Our focus, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, possesses key functional groups—a primary amine and a carboxylic acid—that can serve as crucial pharmacophoric features or as handles for further chemical modification. This inherent reactivity and potential for specific biological interactions form the basis of our exploration into its potential therapeutic applications.

II. Potential Therapeutic Target Classes and Investigative Workflows

Based on the established activities of analogous structures, we have identified several high-priority target classes for the investigation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. For each class, we provide a rationale and a detailed experimental workflow.

A. Kinase Inhibition: A Prominent Avenue for Pyrazole Derivatives

Rationale: The aminopyrazole core is a well-established scaffold for the development of kinase inhibitors. Numerous pyrazole derivatives have been shown to target various kinases involved in cancer and inflammatory signaling pathways, such as FLT3, CDK2/4, p38MAPK, VEGFR-2, and Bruton's Tyrosine Kinase (BTK).[2][4] The recently approved BTK inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, underscoring the clinical relevance of this scaffold in kinase inhibition.[2]

Investigative Workflow:

Caption: Workflow for identifying and validating kinase inhibitors.

Experimental Protocols:

1. Primary Kinase Inhibition Assay (Example: FLT3)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

  • Materials: Recombinant human FLT3 kinase, biotinylated substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds solubilized in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of a test compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

  • Materials: MV4-11 cell line (AML, expresses constitutively active FLT3), RPMI-1640 medium, FBS, test compounds, lysis buffer, primary antibodies (anti-phospho-FLT3, anti-total-FLT3), secondary antibody (HRP-conjugated), ECL substrate.

  • Procedure:

    • Plate MV4-11 cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

B. Phosphodiesterase (PDE) Inhibition: A Link to Sildenafil Synthesis

Rationale: A close analog, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the industrial synthesis of Sildenafil, a potent PDE5 inhibitor.[5] This provides a strong indication that the 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold may be a suitable starting point for the development of novel PDE inhibitors.

Investigative Workflow:

Caption: Workflow for the discovery of novel PDE inhibitors.

C. Nitric Oxide Synthase (NOS) Inhibition: Targeting Neurological and Inflammatory Disorders

Rationale: Derivatives of 4,5-dihydro-1H-pyrazole have been reported as selective inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS).[6] Dysregulation of NO production is implicated in various neurological and inflammatory conditions, making selective NOS inhibitors attractive therapeutic candidates. The aminopyrazole scaffold could offer a novel chemical space for the development of such inhibitors.

Investigative Workflow: A workflow similar to that for kinase and PDE inhibition should be employed, with a focus on in vitro NOS activity assays (e.g., measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline) and cell-based assays to measure nitric oxide production in relevant cell types (e.g., LPS-stimulated macrophages for iNOS).

D. Antiviral Activity: A Potential for Novel Mechanisms

Rationale: Certain pyrazole derivatives have demonstrated antiviral properties, including the inhibition of HIV-1 replication through mechanisms that are distinct from currently used antiretroviral therapies.[7] This suggests that the aminopyrazole scaffold could be a source of novel antiviral agents with the potential to overcome drug resistance.

Investigative Workflow: An initial broad-spectrum antiviral screening against a panel of viruses is recommended. For hits, subsequent mechanism-of-action studies would be crucial, potentially involving time-of-addition assays, reverse transcriptase assays, integrase assays, and protease assays to pinpoint the stage of the viral life cycle that is inhibited.

III. Data Summary and Interpretation

To facilitate the analysis of screening data, we recommend the use of structured tables to compare the activities of newly synthesized compounds.

Table 1: Example Data Summary for Kinase Inhibition Screening

Compound IDR1-substituentR2-substituentFLT3 IC50 (nM)CDK2 IC50 (nM)MV4-11 GI50 (nM)
Lead-001 HOH>10,000>10,000>10,000
Lead-002 PhenylNH-benzyl5201,500850
Lead-003 4-F-PhenylNH-benzyl85980120

IV. Conclusion and Forward Look

The 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents. The strong precedent set by related aminopyrazole derivatives in targeting kinases, phosphodiesterases, and other key enzymes provides a solid foundation for a rational, target-based drug discovery program.

The workflows and protocols outlined in this guide are designed to provide a robust framework for your investigations. By systematically exploring the chemical space around this core and employing a rigorous screening cascade, there is a significant opportunity to identify novel lead compounds with therapeutic potential in oncology, inflammation, and beyond. We encourage the research community to embark on the exploration of this promising chemical entity.

V. References

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(23), 8257.

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599.

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-902.

  • Patel, A., & Patel, D. (2016). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3334-3343.

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142.

  • Corona, P., et al. (2021). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 26(11), 3365.

  • Gelin, M., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. European Journal of Medicinal Chemistry, 193, 112217.

  • Hossan, A. S. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5777.

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  • Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6524.

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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanism of action of the novel small molecule, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. In the absence of direct empirical data for this specific compound, this document pioneers a hypothesis-driven approach. By leveraging structure-activity relationship (SAR) analyses of analogous pyrazole scaffolds, we propose a plausible biological target and a corresponding cellular pathway. This guide is intended to serve as a foundational resource to catalyze further investigation and experimental validation of this promising molecule.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] Derivatives of this five-membered aromatic heterocycle have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[2][4] This wide range of activities stems from the pyrazole ring's ability to engage with a diverse array of biological targets, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets. The subject of this guide, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, represents a synthetically accessible yet largely uncharacterized member of this important class of compounds. Its unique substitution pattern warrants a detailed investigation into its potential therapeutic applications.

Physicochemical Properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C5H7N3O2PubChem
Molecular Weight 141.13 g/mol PubChem
XLogP3 -0.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 78.9 ŲPubChem

The low molecular weight and negative XLogP3 value suggest that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a small, polar molecule with the potential for good aqueous solubility and bioavailability. The presence of both hydrogen bond donors (the amino group and the carboxylic acid) and acceptors (the pyrazole nitrogens and the carbonyl oxygen) indicates a high capacity for forming interactions with biological macromolecules.

Proposed Mechanism of Action: Inhibition of Janus Kinases (JAKs)

Based on a comprehensive analysis of structurally related pyrazole derivatives, we hypothesize that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid acts as an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This proposition is grounded in the following key observations from the scientific literature:

  • Structural Similarity to Known JAK Inhibitors: Numerous 4-amino-pyrazole derivatives have been reported as potent inhibitors of JAKs.[5] These inhibitors typically feature a 4-amino-pyrazole core that serves as a hinge-binding motif, anchoring the molecule within the ATP-binding site of the kinase. The amino group at the 4-position is often crucial for forming hydrogen bonds with the kinase hinge region.

  • Key Pharmacophoric Features: The structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid possesses the essential pharmacophoric elements for JAK inhibition. The 4-amino group can act as a hydrogen bond donor, while the pyrazole ring itself can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket. The 5-carboxylic acid group, while not a common feature in all reported JAK inhibitors, could potentially form additional interactions with solvent or nearby residues, influencing selectivity and potency.

The proposed inhibitory action on JAKs would have significant downstream effects on the JAK/STAT signaling pathway, a critical regulator of cellular proliferation, differentiation, and inflammation.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction cascade initiated by cytokines and growth factors. Its dysregulation is implicated in a multitude of diseases, including autoimmune disorders and various cancers.[5]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Figure 1: A simplified diagram of the JAK/STAT signaling pathway.

By inhibiting JAKs, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid would prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in inflammatory and proliferative responses.

Experimental Protocols for Mechanism of Action Validation

To empirically test the hypothesis that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a JAK inhibitor, a tiered experimental approach is recommended.

Tier 1: In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (test compound).

    • A known JAK inhibitor as a positive control (e.g., Tofacitinib).

    • Kinase assay buffer.

    • A detection reagent for measuring ATP consumption or phosphopeptide formation (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, Buffers) Start->Prep_Reagents Prep_Compounds Prepare Serial Dilutions of Test Compound Start->Prep_Compounds Plate_Setup Add Kinase, Substrate, and Compound to Plate Prep_Reagents->Plate_Setup Prep_Compounds->Plate_Setup Initiate_Rxn Initiate Reaction with ATP Plate_Setup->Initiate_Rxn Incubate Incubate at Optimal Temperature Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Add Detection Reagent Incubate->Stop_Rxn Read_Plate Read Plate (e.g., Luminescence) Stop_Rxn->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the in vitro kinase inhibition assay.

Tier 2: Cellular Assays to Assess JAK/STAT Pathway Inhibition

Objective: To confirm that the compound inhibits JAK/STAT signaling in a cellular context.

Methodology:

  • Cell Line Selection: Utilize a cell line known to have a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., HEL cells for JAK2, or cytokine-stimulated PBMCs).

  • Western Blot Analysis of STAT Phosphorylation:

    • Culture the selected cells and treat them with various concentrations of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid for a predetermined time.

    • If necessary, stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) to activate the JAK/STAT pathway.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the effect of the compound on STAT phosphorylation.

  • Reporter Gene Assay:

    • Transfect the cells with a reporter construct containing a STAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

    • Treat the cells with the test compound and stimulate with the appropriate cytokine.

    • Measure the reporter gene activity (e.g., luminescence) to assess the transcriptional activity of STAT.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed mechanism of action for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is based on the established SAR of related pyrazole-based inhibitors. Key structural motifs that contribute to the activity of this class of compounds include:

  • The 4-Amino Group: As previously mentioned, this group is often critical for hinge-binding.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact potency and selectivity. The 1-methyl group in the target compound is a common feature in many kinase inhibitors and likely occupies a hydrophobic pocket.

  • The 5-Carboxylic Acid Group: This group is less common in known JAK inhibitors and presents an interesting avenue for future optimization. It could be modified to an amide or other functional groups to explore interactions with different regions of the ATP-binding site.

Future research should focus on synthesizing and testing a library of analogs of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid to build a comprehensive SAR profile. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

Conclusion

While the precise mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid remains to be definitively elucidated, this technical guide provides a robust, evidence-based hypothesis centered on the inhibition of the JAK/STAT signaling pathway. The proposed experimental workflows offer a clear roadmap for validating this hypothesis and exploring the therapeutic potential of this intriguing molecule. The insights gleaned from such studies will not only illuminate the biological activity of this specific compound but also contribute to the broader understanding of pyrazole-based scaffolds in drug discovery.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
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  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. (URL: [Link])

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. (URL: [Link])

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. PMC. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. (URL: [Link])

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. (URL: [Link])

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. (URL: [Link])

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1 H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. PubMed. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. (URL: [Link])

  • Current status of pyrazole and its biological activities. PMC. (URL: [Link])

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Methodological & Application

Synthesis Protocol for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step synthesis protocol for obtaining 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves an initial cyclocondensation to form the ethyl ester intermediate, followed by a robust saponification to yield the final carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and self-validating system checks for ensuring a successful and reproducible outcome.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals due to its diverse biological activities. The specific target molecule, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, serves as a critical intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its substituted pattern—an amino group at the 4-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 5-position—offers three distinct points for chemical modification, making it a highly versatile scaffold.

This protocol outlines a reliable and scalable synthesis route, beginning with the formation of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, followed by its hydrolysis. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthesis Scheme

The synthesis is performed in two primary stages:

  • Step 1: Cyclocondensation Reaction to form Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.

  • Step 2: Saponification (Hydrolysis) of the ethyl ester to yield the final product, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis_Scheme R1 Ethyl(ethoxymethylene)cyanoacetate S1_label Step 1: Cyclocondensation (Toluene, Reflux) R1->S1_label R2 Methylhydrazine R2->S1_label I1 Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate S2_label Step 2: Hydrolysis & Acidification I1->S2_label R3 NaOH (aq) R3->S2_label R4 HCl (aq) R4->S2_label P1 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid S1_label->I1 S2_label->P1

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This step involves a classical pyrazole synthesis through the reaction of a hydrazine with a β-alkoxy-α,β-unsaturated nitrile derivative.[1] The reaction proceeds via an initial nucleophilic attack of the methylhydrazine on the electron-deficient double bond of ethyl(ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Ethyl(ethoxymethylene)cyanoacetate169.1892.0 g0.54
Methylhydrazine (40% aq. solution)46.07 (anhydrous)62.5 g (25 g pure)0.54
Toluene-500 mL-
Ethanol (for recrystallization)-As needed-
  • Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl(ethoxymethylene)cyanoacetate (92.0 g) and toluene (500 mL). Stir the mixture until the ester is fully dissolved.[2]

  • Addition of Methylhydrazine: Begin dropwise addition of the 40% methylhydrazine aqueous solution to the stirred solution at room temperature (20-25 °C). An exotherm may be observed. Control the addition rate to maintain the reaction temperature between 22-30 °C. Chilled water can be used for cooling if necessary.[2]

  • Initial Reaction: After the addition is complete, continue stirring the mixture at 22-30 °C for an insulation period of 1-3 hours.[2]

  • Reflux: Following the insulation period, heat the reaction mixture to reflux (approximately 110-111 °C for toluene). Maintain a steady reflux for at least 2 hours to ensure the completion of the cyclization.[2] Some protocols suggest longer reflux times of up to 16 hours when using ethanol as a solvent.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 9-10 °C.[2]

    • A precipitate should form. Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold toluene.

    • Pour the filtrate into a separatory funnel. If an aqueous layer is present, separate it. The organic layer can be concentrated under reduced pressure to yield a second crop of the product.

    • Alternatively, the entire cooled reaction mixture can be poured over ice water to precipitate the product, which is then collected by filtration.[3]

  • Purification:

    • Combine the crude product fractions and dry them.

    • Recrystallize the solid from ethanol to yield pure Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a solid.[3]

    • Expected Yield: 35-45%.

    • Melting Point: 96-100 °C.[4]

The choice of ethyl(ethoxymethylene)cyanoacetate is critical as it provides the necessary three-carbon backbone and the cyano and ester functionalities for the cyclization. Methylhydrazine acts as the dinucleophilic component, introducing the two nitrogen atoms of the pyrazole ring. The reaction is regioselective; the more nucleophilic nitrogen of methylhydrazine attacks the β-carbon, leading to the desired 1-methyl-5-aminopyrazole isomer after cyclization.

Step1_Workflow A Dissolve Ethyl(ethoxymethylene)cyanoacetate in Toluene B Add Methylhydrazine dropwise (22-30 °C) A->B C Stir at room temperature (1-3 hours) B->C D Heat to Reflux (≥ 2 hours) C->D E Cool and Precipitate Product D->E F Filter and Collect Crude Solid E->F G Recrystallize from Ethanol F->G H Obtain Pure Ethyl Ester G->H

Sources

High-Yield Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making its efficient and high-yield synthesis a topic of significant interest for researchers in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of a reliable and optimized synthetic route to this valuable compound, offering detailed protocols, mechanistic insights, and practical guidance for its successful preparation and characterization. The presented methodology is designed to be robust and scalable, catering to the needs of both academic research laboratories and industrial drug development settings.

Strategic Approach to Synthesis

Two principal retrosynthetic pathways were evaluated for the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Route 1: Cyclocondensation Strategy

This approach involves the construction of the pyrazole ring from acyclic precursors. A plausible method would be the reaction of a functionalized three-carbon component with methylhydrazine. While conceptually straightforward, achieving the desired regioselectivity to yield the 4-amino-5-carboxy pyrazole can be challenging and often results in isomeric mixtures, complicating purification and reducing the overall yield.

Route 2: Functionalization of a Pre-formed Pyrazole Core

This strategy commences with a readily available pyrazole derivative, which is then elaborated through a series of functional group interconversions. A particularly effective sequence involves the nitration of a 1-methyl-1H-pyrazole-5-carboxylate ester at the C4 position, followed by the reduction of the nitro group to the desired amine, and concluding with the hydrolysis of the ester to the carboxylic acid. This route offers superior control over regiochemistry and has been found to provide higher overall yields.

This guide will focus on the detailed execution of Route 2 , as it represents a more reliable and higher-yielding pathway to the target molecule.

Synthetic_Pathway_Route_2 Start Ethyl 1-methyl-1H- pyrazole-5-carboxylate NitroEster Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Start->NitroEster Nitration (HNO3/H2SO4) AminoEster Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate NitroEster->AminoEster Reduction (e.g., H2/Pd-C) FinalProduct 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid AminoEster->FinalProduct Hydrolysis (e.g., NaOH)

Figure 1: Overview of the selected synthetic pathway (Route 2) for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Starting Material)

The starting material, ethyl 1-methyl-1H-pyrazole-5-carboxylate, can be synthesized via the methylation of the commercially available ethyl pyrazole-5-carboxylate.

Protocol 1: N-Methylation of Ethyl Pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes.

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Part 2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step introduces a nitro group at the C4 position of the pyrazole ring. Extreme caution must be exercised when working with nitrating agents.

Protocol 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is the desired product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to yield ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Part 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a hydrogenation vessel, dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Part 4: Hydrolysis of the Ester

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Protocol 4: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

  • Reaction Setup: Dissolve ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0-3.0 eq) to the ester solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid (HCl). A white precipitate of the product will form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Characterization Data

The structural identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.17~1.3 (t, 3H), ~4.0 (s, 3H), ~4.3 (q, 2H), ~6.8 (d, 1H), ~7.5 (d, 1H)~14.2, ~51.0, ~60.5, ~110.0, ~135.0, ~140.0, ~160.0
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylateC₇H₉N₃O₄199.16~1.4 (t, 3H), ~4.1 (s, 3H), ~4.4 (q, 2H), ~8.0 (s, 1H)~14.0, ~52.0, ~61.5, ~125.0, ~138.0, ~145.0, ~158.0
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateC₇H₁₁N₃O₂169.18~1.3 (t, 3H), ~3.8 (s, 3H), ~4.2 (q, 2H), ~5.5 (br s, 2H), ~7.2 (s, 1H)~14.5, ~50.0, ~59.5, ~105.0, ~130.0, ~140.0, ~162.0
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid C₅H₇N₃O₂ 141.13 ~3.9 (s, 3H), ~5.8 (br s, 2H), ~7.4 (s, 1H), ~12.5 (br s, 1H) ~35.0, ~100.0, ~132.0, ~142.0, ~165.0

Note: The predicted NMR chemical shifts are approximate and may vary depending on the solvent and other experimental conditions. Further characterization by Mass Spectrometry and IR Spectroscopy is recommended.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Nitrating Agents (Nitric Acid/Sulfuric Acid): Highly corrosive and strong oxidizing agents. Can cause severe burns upon contact. Reactions should be carried out at low temperatures with careful, slow addition of reagents.[1][2]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Dimethyl Sulfate and Methyl Iodide: Toxic and carcinogenic. Handle with extreme caution, using appropriate engineering controls and PPE.

  • Palladium on Carbon (Pd/C): Flammable solid, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

  • 4-Nitropyrazole Derivatives: Potentially explosive and should be handled with care. Avoid heat, shock, and friction.[3][4][5]

Troubleshooting and Optimization

  • Low Yield in Nitration: Ensure the reaction temperature is strictly controlled. Incomplete nitration may occur if the temperature is too low, while side reactions may occur if it is too high. The purity of the starting material is also crucial.

  • Incomplete Reduction: Ensure the hydrogenation catalyst is active and that the system is free of catalyst poisons. The reaction time may need to be extended, or the hydrogen pressure increased.

  • Difficult Hydrolysis: If the ester is resistant to hydrolysis, a stronger base (e.g., KOH) or a co-solvent such as THF may be employed. Microwave-assisted hydrolysis can also be an effective alternative.

  • Regioselectivity Issues: While Route 2 provides excellent regiocontrol, any attempts at Route 1 should be carefully monitored by NMR to determine the isomeric ratio.

Conclusion

The synthetic route detailed in this guide, proceeding through the nitration and subsequent reduction of a 1-methyl-1H-pyrazole-5-carboxylate precursor, offers a reliable and high-yielding method for the preparation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 944, Nitric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1118, Sulfuric acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide focuses on the strategic application of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid , a versatile synthetic intermediate, in the discovery and development of novel anticancer therapeutics. We provide an in-depth exploration of its synthetic utility, coupled with detailed, field-proven protocols for the biological evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this scaffold for the generation of potent and selective anticancer agents, particularly kinase inhibitors.

Introduction: The Pyrazole Scaffold in Oncology

Heterocyclic compounds are cornerstones of modern pharmacology, and the pyrazole ring system is particularly noteworthy for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Its structural features, including the presence of multiple nitrogen atoms capable of forming key hydrogen bonds with biological targets, make it an ideal framework for inhibitor design.[3] Several pyrazole-containing kinase inhibitors, such as Crizotinib and Erdafitinib, have successfully transitioned to clinical use, validating the importance of this scaffold in oncology.[2]

While not an anticancer agent in itself, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its esters are pivotal starting materials. The vicinal amino and carboxylic acid (or ester) functionalities provide orthogonal handles for chemical modification, enabling the rapid synthesis of diverse compound libraries. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This guide will demonstrate how to leverage this specific synthon to create and evaluate novel pyrazole-based anticancer candidates.

Synthesis of Pyrazole Scaffolds and Derivatives

The synthesis of the core pyrazole structure and its subsequent derivatization are the foundational steps in the drug discovery cascade. The protocols below are designed for reproducibility and scalability.

Protocol: Synthesis of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol outlines a common and efficient method for synthesizing the ethyl ester of the title compound, a versatile intermediate for further derivatization. The reaction involves a cyclocondensation between a hydrazine derivative and an ethoxymethylenecyanoacetate.[4][5]

Rationale: The use of ethyl (ethoxymethylene)cyanoacetate provides the necessary three-carbon backbone, while methylhydrazine introduces the N-methylated pyrazole ring and the C5-amino group in a regioselective manner. Ethanol is a suitable solvent that facilitates the reaction and subsequent product precipitation.

Materials:

  • Methylhydrazine (40% aqueous solution or anhydrous)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (200 proof)

  • Toluene (optional solvent)[4]

  • Ice-cold deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol (approx. 3 mL per gram of cyanoacetate).

  • With stirring, add methylhydrazine (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Maintain the reflux for 16 hours to ensure the reaction goes to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water.

  • A precipitate of the desired product will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum. The resulting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.[5]

General Protocol: Library Synthesis via Amide Coupling

The carboxylic acid or ester functionality at the C4 position is an ideal anchor point for diversification. This protocol describes a general method for creating a library of 4-carboxamide derivatives, a common motif in kinase inhibitors.[6][7][8]

Rationale: First, the ester is hydrolyzed to the more reactive carboxylic acid. Then, standard peptide coupling reagents like HATU or EDCI/HOBt are used to efficiently form an amide bond with a diverse set of primary or secondary amines. This allows for the exploration of various substituents to probe the binding pocket of the target protein.

Materials:

  • Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate (from Protocol 2.1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl, 1N)

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH ~3 with 1N HCl. A precipitate of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

  • In a dry reaction vial, dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization EMCA Ethyl (ethoxymethylene)cyanoacetate Ester Ethyl 5-Amino-1-methyl- 1H-pyrazole-4-carboxylate EMCA->Ester Reflux in EtOH MeNHNH2 Methylhydrazine MeNHNH2->Ester Acid 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid Ester->Acid Saponification (LiOH) Amide Target Amide Library Acid->Amide Amide Coupling (HATU) Amines Amine Library (R1R2NH) Amines->Amide

Caption: Synthetic pathway from starting materials to a library of target amide compounds.

Protocols for In Vitro Anticancer Evaluation

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising lead compounds.

Protocol: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, KATO III for FGFR2-amplified gastric cancer)[6][8]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Prepare serial dilutions of the synthesized pyrazole derivatives in complete medium. The final DMSO concentration should be kept below 0.5%. Include wells for "vehicle control" (DMSO only) and "no cells" (medium only).

  • Add 100 µL of the diluted compounds to the respective wells.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. This allows for the quantitative determination of a compound's inhibitory potency (IC₅₀) against a specific kinase.

Materials:

  • Recombinant kinase (e.g., FLT3, FGFR1)[6]

  • Kinase-specific substrate and cofactors (e.g., ATP)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase reaction buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the substrate/ATP mixture according to the manufacturer's protocol. Total reaction volume is typically 5 µL.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram: In Vitro Screening Cascade

G Library Synthesized Pyrazole Amide Library Primary Primary Screen: Cell Viability Assay (MTT) (e.g., MV4-11, KATO III) Library->Primary Hit Identify 'Hits' (IC50 < 1 µM) Primary->Hit Secondary Secondary Screen: Biochemical Kinase Assay (e.g., FLT3, FGFR) Hit->Secondary Potent Identify Potent Inhibitors (Kinase IC50 < 100 nM) Secondary->Potent Mechanism Mechanism of Action Studies Potent->Mechanism Western Blot, Apoptosis Assay Lead Lead Candidate Mechanism->Lead

Caption: A typical workflow for screening a compound library to identify a lead candidate.

Protocol: Western Blotting for Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. In this context, it is used to verify that a lead compound inhibits the intended kinase within the cell by observing a decrease in the phosphorylation of its downstream substrates.

Materials:

  • Cancer cells treated with the test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, anti-Actin)[8]

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cultured cancer cells with various concentrations of the lead compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells using ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total protein (e.g., anti-STAT5) and a loading control (e.g., anti-Actin) to confirm equal protein loading and specificity of the effect.

Data Presentation and Interpretation

Systematic data organization is crucial for SAR analysis. The following table provides a template for summarizing screening data.

Table 1: Example Screening Data for Pyrazole Derivatives

Compound IDR¹ GroupR² GroupCell Viability IC₅₀ (µM) [MV4-11]Kinase Activity IC₅₀ (nM) [FLT3]
PZ-001 HPhenyl5.2850
PZ-002 H4-Fluorophenyl2.1320
PZ-003 H4-Methoxyphenyl0.895
PZ-004 H3-Aminophenyl0.1512
PZ-005 Methyl3-Aminophenyl1.2150

Interpretation: The data in this hypothetical table suggests that a 3-aminophenyl group at the R² position is critical for potent activity (compare PZ-004 to others). Methylation at R¹ is detrimental (PZ-005 vs. PZ-004). This analysis guides the next round of synthesis to further optimize the scaffold.

Diagram: Targeted Kinase Signaling Pathway (Example: FLT3)

G FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor Tyrosine Kinase FLT3_L->FLT3_R P1 Dimerization & Autophosphorylation FLT3_R->P1 Compound Pyrazole Inhibitor (e.g., PZ-004) Compound->FLT3_R Inhibits STAT5 STAT5 P1->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Nucleus Nucleus pSTAT5->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified FLT3 signaling pathway and the inhibitory action of a pyrazole derivative.

Conclusion and Future Directions

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a high-value scaffold for the generation of novel anticancer drug candidates. By employing systematic synthetic diversification and a robust in vitro screening cascade as detailed in these notes, researchers can efficiently identify potent and selective inhibitors of key oncogenic drivers, particularly protein kinases.

Promising lead compounds identified through these protocols should be advanced to further studies, including:

  • Kinome Profiling: To assess selectivity against a broad panel of kinases.

  • In Vitro ADME/Tox: To evaluate metabolic stability, permeability, and potential liabilities.

  • In Vivo Pharmacokinetic (PK) Studies: To determine the compound's behavior in animal models.

  • In Vivo Efficacy Studies: To test the anticancer activity of the compound in xenograft or patient-derived xenograft (PDX) models.[8]

By following the integrated synthetic and biological methodologies presented here, the full potential of the pyrazole scaffold can be unlocked, paving the way for the next generation of targeted cancer therapies.

References

  • International Journal for Multidisciplinary Research (IJFMR). (2026). Synthesis of Pyrazole Derivatives A Review.
  • Molecules. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • European Journal of Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Molecules. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Molecules. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ACS Medicinal Chemistry Letters. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Journal of Medicinal Chemistry. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.

Sources

Application Notes and Protocols: Characterizing "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities.[1][2] "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" (AMPC) is a member of this versatile class of heterocyclic compounds, recognized for its potential as a synthetic intermediate in the development of novel therapeutic agents.[3] Aminopyrazoles are known to serve as effective ligands for a variety of receptors and enzymes, including p38 mitogen-activated protein kinase and other kinase systems.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of AMPC as a potential enzyme inhibitor.

These application notes will guide the user through a logical workflow, from initial target identification strategies to detailed, step-by-step protocols for kinetic analysis. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

Scientific Rationale and Target Prioritization

Given the prevalence of the pyrazole motif in established enzyme inhibitors, a logical first step is to screen AMPC against enzyme families where this scaffold has demonstrated activity.[1]

Key Putative Enzyme Targets for AMPC:

  • Protein Kinases: Numerous indole and pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes such as CDK2, PDK1, and VEGFR2, which are frequently implicated in cancer and inflammatory diseases.[4]

  • Cyclooxygenases (COX): The diaryl-substituted pyrazole structure is a well-established pharmacophore for selective COX-2 inhibition, as seen in drugs like Celecoxib.[5]

  • Other Potential Targets: The versatility of the pyrazole ring suggests potential activity against other enzyme classes, such as carbonic anhydrases and dehydrogenases.[1]

The following protocols are designed to be adaptable for screening AMPC against these and other potential enzyme targets.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for validating and characterizing a novel enzyme inhibitor.[6] The workflow should progress from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Selectivity and Cellular Activity A High-Throughput Screening (HTS) B Single-Point Inhibition Assay A->B Identifies initial hits C IC50 Determination B->C D Dose-Response Curve Generation C->D Quantifies inhibitory potency E Enzyme Kinetic Assays (Michaelis-Menten) D->E F Determination of Ki and Inhibition Type E->F Elucidates inhibitory mechanism G Counter-Screening Against Related Enzymes F->G H Cell-Based Assays G->H Confirms selectivity and in-cellulo efficacy

Caption: A typical workflow for enzyme inhibitor characterization.

Protocols

PART 1: Preparation of Stock Solutions

It is crucial to start with accurately prepared solutions. Poorly soluble compounds can lead to artifacts and misinterpretation of results.[7]

Materials:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (AMPC)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Appropriate buffer for the target enzyme

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Prepare a 10 mM stock solution of AMPC:

    • Weigh out a precise amount of AMPC powder.

    • Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 155.15 g/mol , dissolve 1.5515 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates. If necessary, centrifuge at high speed for 5-10 minutes and carefully transfer the supernatant to a new tube.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: Many enzymes are sensitive to high concentrations of DMSO.[7] It is essential to maintain a consistent and low final DMSO concentration (typically ≤1%) in all assays, including controls.

PART 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[8] This protocol describes a typical 96-well plate-based assay.

Materials:

  • AMPC stock solution (10 mM in DMSO)

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well microplates (e.g., clear, black, or white, depending on the detection method)

  • Multichannel pipette

  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

Protocol:

  • Serial Dilution of AMPC:

    • Prepare a series of dilutions of the AMPC stock solution in the assay buffer. A common approach is to perform a 10-point, 3-fold serial dilution.

    • The final concentrations should span a range that is expected to produce a full dose-response curve (e.g., from 100 µM to 0.005 µM).

    • Remember to include a "no inhibitor" control (assay buffer with the same final DMSO concentration) and a "no enzyme" control (assay buffer with substrate but no enzyme).

  • Assay Plate Setup:

    • Add a fixed amount of the target enzyme to each well of the 96-well plate (except for the "no enzyme" control wells).

    • Add the serially diluted AMPC to the corresponding wells.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction:

    • Add the enzyme substrate to all wells to start the reaction.

  • Data Acquisition:

    • Measure the enzyme activity over time using a plate reader. The method of detection will depend on the specific assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each AMPC concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the AMPC concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Parameter Description Typical Range
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Varies widely (nM to mM)
Hill Slope Describes the steepness of the dose-response curve.~1 for a 1:1 binding stoichiometry
Goodness of fit of the curve to the data.>0.95
PART 3: Enzyme Kinetic Studies to Determine Mechanism of Action

Understanding the mechanism of action (MoA) is critical for optimizing an inhibitor.[7] These studies determine whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-competitive.

Materials:

  • Same as for IC50 determination.

Protocol:

  • Experimental Design:

    • This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of AMPC.

    • Choose AMPC concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Also include a "no inhibitor" control.

    • For each inhibitor concentration, vary the substrate concentration over a range that brackets the Michaelis constant (Km) of the enzyme (e.g., 0.1x to 10x Km).

  • Assay Procedure:

    • For each inhibitor concentration, set up a series of reactions with varying substrate concentrations.

    • Pre-incubate the enzyme and inhibitor as in the IC50 assay.

    • Initiate the reactions by adding the substrate.

    • Measure the initial reaction rates (V₀) by monitoring product formation or substrate depletion over a short time course where the reaction is linear.

  • Data Analysis:

    • Plot the initial reaction rates (V₀) against the substrate concentration ([S]) for each inhibitor concentration.

    • Generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ against 1/[S].

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive: Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged. B Non-competitive: Lines intersect on the x-axis. Km is unchanged, apparent Vmax decreases. C Uncompetitive: Lines are parallel. Apparent Km and Vmax both decrease. D Mixed: Lines intersect in the upper-left quadrant. Apparent Km and Vmax both change.

Sources

Application Note & Protocols: A Framework for Evaluating 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Rationale and Hypothesized Mechanism of Action

Inflammation is a complex biological response mediated by a network of signaling pathways and pro-inflammatory molecules[1]. A central regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as Cyclooxygenase-2 (COX-2)[4][5][6]. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription[7][8].

Given the established anti-inflammatory potential of the pyrazole nucleus, we hypothesize that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid may exert its effects by interfering with one or more key nodes in this inflammatory cascade. The primary targets for initial investigation are the inhibition of COX-2 enzyme activity and/or the suppression of the NF-κB signaling pathway.

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Pro-inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocates & Binds DNA Compound 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid (Hypothesized Target) Compound->IKK_Complex Inhibition? COX2 COX-2 Gene_Transcription->COX2 Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines Compound_COX 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid (Hypothesized Target) Compound_COX->COX2 Inhibition?

Figure 1: Hypothesized mechanism of action targeting NF-κB and COX-2 pathways.

Section 2: A Step-Wise In Vitro Evaluation Strategy

A tiered approach is essential for efficiently screening and characterizing the compound's anti-inflammatory potential. This workflow ensures that observed effects are not due to cytotoxicity and allows for the progressive elucidation of the mechanism of action.

Experimental_Workflow cluster_invivo start Test Compound: 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) start->cytotoxicity decision_cytotoxicity Is compound non-toxic at test concentrations? cytotoxicity->decision_cytotoxicity primary_screen Step 2: Primary Cell-Based Screen (LPS-stimulated RAW 264.7) decision_cytotoxicity->primary_screen Yes stop Stop or Re-evaluate decision_cytotoxicity->stop No measurements Measure: - Nitric Oxide (Griess Assay) - TNF-α, IL-6 (ELISA) primary_screen->measurements decision_activity Significant inhibition of inflammatory markers? measurements->decision_activity mechanistic_assays Step 3: Mechanistic Assays decision_activity->mechanistic_assays Yes invivo_validation Step 4: In Vivo Validation (Carrageenan-Induced Paw Edema) decision_activity->invivo_validation Yes decision_activity->stop No cox_assay COX-2 Enzyme Inhibition Assay mechanistic_assays->cox_assay nfkb_assay NF-κB Pathway Analysis (e.g., Western Blot for p-IκBα) mechanistic_assays->nfkb_assay

Figure 2: Systematic workflow for evaluating anti-inflammatory potential.
Protocol 2.1: Cytotoxicity Assessment in RAW 264.7 Macrophages

Rationale: It is crucial to determine the concentration range at which the test compound does not induce cell death. Any observed reduction in inflammatory markers in a cytotoxic concentration range would be a false positive. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% cell viability for subsequent anti-inflammatory assays.

Protocol 2.2: Primary Anti-inflammatory Screening in LPS-Stimulated Macrophages

Rationale: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the release of nitric oxide (NO), TNF-α, and IL-6[9][10]. This model is a highly relevant and widely used in vitro system for primary screening of anti-inflammatory compounds[11][12].

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

A. Nitric Oxide (NO) Measurement (Griess Assay):

  • Principle: Measures nitrite (NO₂⁻), a stable breakdown product of NO.

  • Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

B. TNF-α and IL-6 Measurement (ELISA):

  • Principle: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

  • Procedure: Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the resulting color change.

Protocol 2.3: Mechanistic Assays

Rationale: If the primary screen shows significant activity, the next logical step is to investigate whether the compound acts on the hypothesized targets: COX-2 or the NF-κB pathway.

A. COX-2 Enzyme Inhibition Assay:

  • Principle: Commercially available kits provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified recombinant COX-2[13][14]. These assays are often fluorometric or colorimetric and measure the generation of prostaglandin PGG2 or a subsequent product[15].

  • Procedure:

    • Utilize a commercial COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich).

    • Follow the manufacturer's instructions, which will involve incubating the recombinant COX-2 enzyme with the test compound and a cofactor.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the output (fluorescence or absorbance) over time.

    • Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

B. NF-κB Pathway Activation (Western Blot for IκBα Phosphorylation):

  • Principle: A key event in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα[10]. Western blotting can detect the levels of phosphorylated IκBα (p-IκBα), providing a direct readout of pathway activation. A decrease in LPS-induced p-IκBα in the presence of the compound indicates inhibition.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes, which is the peak time for IκBα phosphorylation).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IκBα and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify band density to determine the relative level of IκBα phosphorylation.

Section 3: In Vivo Validation in an Acute Inflammation Model

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents[16][17][18]. The inflammatory response is characterized by a biphasic release of mediators, with the later phase being sensitive to inhibitors of prostaglandin synthesis (i.e., COX inhibitors)[19].

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.

    • One hour after administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Immediately after the baseline measurement, inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw[19].

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection[17][19].

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour or 4-hour time point:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Section 4: Data Presentation and Interpretation

Quantitative data from these protocols should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

AssayEndpointIC₅₀ (µM)Max Inhibition (%)
LPS-Stimulated RAW 264.7 Nitric Oxide (NO) Production[Value][Value] @ [Conc.]
TNF-α Secretion[Value][Value] @ [Conc.]
IL-6 Secretion[Value][Value] @ [Conc.]
Enzymatic Assay COX-2 Inhibition[Value][Value] @ [Conc.]
Cytotoxicity MTT Assay>100 µM<10% at 100 µM

IC₅₀ is the concentration of the compound that causes 50% inhibition.

Table 2: Effect of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3 hr (mL ± SEM)% Inhibition
Vehicle Control -[Value]-
Indomethacin 10[Value] [Value]
Test Compound 10[Value][Value]
Test Compound 30[Value]*[Value]
Test Compound 100[Value][Value]

*Statistical significance relative to vehicle control (e.g., *p < 0.05, *p < 0.01) should be noted.

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Application Notes and Protocols for the Synthesis of Agrochemicals using 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, particularly for the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid as a versatile starting material in the synthesis of these vital agricultural compounds. While direct industrial synthesis routes for major commercial agrochemicals from this specific isomer are not widely published, its structure offers a strategic entry point into valuable synthons. This guide details the synthesis of the core molecule, its chemical modification into a more reactive intermediate via diazotization and Sandmeyer reaction, and its subsequent elaboration into a representative pyrazole carboxamide agrochemical.

Introduction: The Primacy of Pyrazole Carboxamides in Crop Protection

The pyrazole ring is a privileged scaffold in agrochemical discovery, featuring in numerous commercial herbicides, insecticides, and fungicides.[4][5][6][7][8] Within the fungicidal arena, the N-aryl-pyrazole-carboxamide substructure has proven exceptionally effective. These molecules function by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungal pathogens.[1][3] This targeted mode of action disrupts fungal respiration and energy production, leading to effective disease control.

The molecular architecture of these fungicides typically consists of three key components:

  • A substituted pyrazole-carboxylic acid head: This unit is crucial for binding to the SDH enzyme.

  • An amide linker: Provides the correct orientation and spacing.

  • A substituted aniline tail: This portion fine-tunes the molecule's spectrum of activity, systemic properties, and overall efficacy.

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid represents a strategic, albeit underutilized, starting material. The presence of the amino group at the C4 position provides a chemical handle for diverse functionalization, allowing for the introduction of various substituents to modulate the biological activity of the final compound. This guide will demonstrate its potential by converting the amino group into a halide, a common feature in advanced SDHI fungicides, thereby creating a versatile intermediate for further synthesis.

Synthesis of the Core Intermediate: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the title compound begins with the construction of its ethyl ester, followed by hydrolysis. The foundational reaction is the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.[8][9]

Workflow for Core Intermediate Synthesis

G EMCA Ethyl (ethoxymethylene)cyanoacetate Reflux Reflux EMCA->Reflux MeNHNH2 Methylhydrazine MeNHNH2->Reflux Toluene Toluene (Solvent) Toluene->Reflux Ester Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Reflux->Ester Hydrolysis NaOH / EtOH Acidic Workup Ester->Hydrolysis FinalAcid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid Hydrolysis->FinalAcid

Caption: Synthesis of the core pyrazole carboxylic acid.

Protocol 2.1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from methodologies described in patent literature for similar structures.[8][9]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

  • Methylhydrazine (1.05 eq)

  • Toluene

  • Ethanol

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and reflux condenser, charge ethyl (ethoxymethylene)cyanoacetate and toluene. Stir until a homogeneous solution is formed.

  • Slowly add methylhydrazine to the reactor at a temperature maintained between 20-30°C. An exothermic reaction may be observed.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, then further cool to 0-5°C to induce crystallization.

  • Collect the precipitated solid by filtration, wash the filter cake with cold ethanol, and dry under vacuum to yield ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.[8]

Protocol 2.2: Hydrolysis to 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol/Water solution (e.g., 1:1)

  • Hydrochloric acid (HCl), concentrated or 2N

Procedure:

  • Dissolve the ester from Protocol 2.1 in an ethanol/water mixture.

  • Add sodium hydroxide pellets or a concentrated aqueous solution to the mixture.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-6 hours until saponification is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with HCl to a pH of ~3-4. The carboxylic acid will precipitate.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with cold water and dry thoroughly under vacuum to yield 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Functional Group Transformation: The Sandmeyer Reaction

To enhance the utility of the pyrazole core for agrochemical synthesis, the 4-amino group can be efficiently converted into a halide (e.g., chloro or bromo) via the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate and is a cornerstone of aromatic chemistry.[4][6][10]

Workflow for Sandmeyer Halogenation

G AminoAcid 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid Diazotization NaNO2, HBr 0-5 °C AminoAcid->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer CuBr DiazoniumSalt->Sandmeyer BromoAcid 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic acid Sandmeyer->BromoAcid

Caption: Conversion of amino to bromo group via Sandmeyer reaction.

Protocol 3.1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Materials:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Hydrobromic acid (HBr), 48% (4-5 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Deionized water

Procedure:

  • Diazotization: In a three-necked flask cooled to 0-5°C with an ice-salt bath, suspend the amino acid in 48% HBr.

  • Prepare a solution of sodium nitrite in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amino acid suspension over 30-45 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes after addition is complete. The formation of the diazonium salt should result in a clearer solution.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr in 48% HBr with gentle warming, then cool the solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will occur. Control the addition rate to manage the effervescence and maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 60-70°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, and collect the precipitated product by filtration. Wash with cold water and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

Final Assembly: Amide Coupling to Form a Pyrazole Carboxamide

The final step in synthesizing a representative agrochemical is the formation of the amide bond between the pyrazole carboxylic acid and a selected aniline derivative. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the aniline.

Workflow for Amide Coupling

G BromoAcid 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic acid AcidChlorideFormation SOCl2 or (COCl)2 cat. DMF BromoAcid->AcidChlorideFormation AcidChloride Pyrazole-5-carbonyl chloride Intermediate AcidChlorideFormation->AcidChloride AmideCoupling Base (e.g., Pyridine) DCM or Toluene AcidChloride->AmideCoupling Aniline Substituted Aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl) Aniline->AmideCoupling FinalProduct Pyrazole Carboxamide Fungicide Analog AmideCoupling->FinalProduct

Caption: Final amide coupling to yield the target agrochemical.

Protocol 4.1: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of an analog similar in structure to known SDHI fungicides like Fluxapyroxad.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl chloride

  • Catalytic N,N-Dimethylformamide (DMF)

  • A substituted aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) (1.0 eq)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • Acid Chloride Formation: In a dry flask under an inert atmosphere (N₂ or Ar), suspend the bromo-acid in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux (70-80°C) for 2-3 hours until the reaction is complete (cessation of gas evolution and formation of a clear solution).

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Amide Coupling: Dissolve the substituted aniline and the base (pyridine) in anhydrous DCM and cool to 0-5°C.

  • Dissolve the crude acid chloride in a small amount of anhydrous DCM and add it dropwise to the cold aniline solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1N), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.

Data Summary

The following table summarizes the key transformations and typical expected outcomes. Yields are illustrative and will vary based on reaction scale and optimization.

StepTransformationKey ReagentsProductTypical Yield
2.1CyclocondensationMethylhydrazine, EMCAEthyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate70-85%
2.2Ester HydrolysisNaOH, HCl4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid>90%
3.1Sandmeyer BrominationNaNO₂, HBr, CuBr4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid60-75%
4.1Amide CouplingSOCl₂, Substituted Aniline, PyridineN-Aryl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide65-80%

Conclusion

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid serves as a highly functionalized and strategic starting point for the synthesis of novel agrochemical candidates. Through established and reliable chemical transformations—including cyclocondensation, hydrolysis, Sandmeyer reaction, and amide coupling—this core intermediate can be elaborated into complex pyrazole carboxamides. The protocols detailed herein provide a robust framework for researchers to explore the vast chemical space of pyrazole-based fungicides, enabling the development of next-generation crop protection agents. The key to its utility lies in the strategic conversion of the C4-amino group, which unlocks pathways to a diverse array of substituted pyrazole synthons essential for modern agrochemical research.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[Link]

  • Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. ResearchGate.[Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.[Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.[Link]

  • Sandmeyer Reaction. Organic Chemistry Portal.[Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7, 2007.[Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.[Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.[Link]

  • Precursors and products from the Sandmeyer reaction. ResearchGate.[Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • WO2017060787A1 - Process for preparation of aminopyrazole.
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.[Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Fluxapyroxad. PubChem.[Link]

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Application Notes and Protocols for the Biological Evaluation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with activities spanning anti-inflammatory, anticancer, and anti-infective agents.[1][2][3] Molecules incorporating the pyrazole scaffold have demonstrated a remarkable capacity for selective enzyme inhibition, highlighting their therapeutic promise.[1] This document provides a comprehensive guide for the biological characterization of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid," a compound belonging to this esteemed class.

Given the known propensity of pyrazole derivatives to target key cellular enzymes, our experimental design proposes a tiered screening approach.[4][5] We will begin with broad-based cellular assays to establish a foundational understanding of the compound's impact on cell viability and proliferation. Subsequently, we will progress to more specific, mechanistic assays targeting two high-probability enzyme families: protein kinases and dihydroorotate dehydrogenase (DHODH).[6][7][8] This structured workflow is designed to efficiently identify and validate the biological activity of this promising compound.

Part 1: Foundational Cellular Screening

The initial phase of characterization aims to determine the compound's general effect on cell health and proliferation. This is a critical step to identify a therapeutic window and to guide the concentrations used in subsequent, more targeted assays.

Cytotoxicity and Cell Viability Assays

Rationale: Before investigating specific mechanisms, it is essential to determine if "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" exhibits cytotoxic effects. A variety of assays can be employed, each interrogating a different aspect of cell health.[9][10] We recommend a multi-assay approach to obtain a comprehensive cytotoxicity profile.

Recommended Assays:

  • MTT/XTT Assay: These colorimetric assays measure mitochondrial reductase activity, a proxy for cell viability.[11]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and cytotoxicity.[12]

  • ATP-based Assay: Measures the level of intracellular ATP, which is directly proportional to the number of metabolically active cells.

Experimental Workflow: General Cell Viability/Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plates (e.g., A549, MCF-7, Jurkat) prepare_compound Prepare serial dilutions of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid treat_cells Treat cells with compound dilutions and controls (Vehicle, Positive Control) prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add assay-specific reagent (e.g., MTT, LDH substrate, ATP-releasing agent) incubate->add_reagent measure_signal Measure signal (Absorbance or Luminescence) add_reagent->measure_signal calculate_viability Calculate % Viability vs. Vehicle Control measure_signal->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate (Peptide), ATP, and Compound mix_reagents Combine Kinase and Compound (Pre-incubation) prepare_reagents->mix_reagents initiate_reaction Add ATP and Substrate mix_reagents->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction (optional) incubate_reaction->stop_reaction detect_signal Detect Phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition vs. Control detect_signal->calculate_inhibition determine_ic50 Determine IC50 for hit kinases calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a generic tyrosine kinase.

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate peptide, ATP, and serial dilutions of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid."

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution or vehicle control.

  • Kinase Addition: Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a solution containing the substrate peptide and ATP to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Part 3: Mechanistic Assays - Dihydroorotate Dehydrogenase (DHODH) Inhibition

Rationale: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. [6][13]Several DHODH inhibitors, such as leflunomide and teriflunomide, are used clinically for autoimmune diseases. [14]The structural features of our test compound warrant investigation against this target. [15][16]

DHODH Enzyme Inhibition Assay

Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Protocol: DHODH Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), recombinant human DHODH, dihydroorotate, coenzyme Q10, and DCIP. Prepare serial dilutions of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid." A known DHODH inhibitor like Brequinar should be used as a positive control. [16]2. Reaction Mixture: In a 96-well plate, combine the assay buffer, DHODH enzyme, coenzyme Q10, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [17]4. Reaction Initiation: Add dihydroorotate and DCIP to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value. For a more detailed mechanistic understanding, determine the inhibition constant (Ki) and the mode of inhibition. [18][19] Data Presentation: Hypothetical Enzyme Inhibition Data

TargetAssay TypePositive ControlTest Compound IC50 (µM)
Kinase PanelADP-Glo™Staurosporine> 10 (for most)
FLT3 KinaseADP-Glo™FN-15015.2
DHODHDCIP AssayBrequinar1.8

Conclusion and Forward Look

This application note outlines a systematic and robust approach to delineating the biological activity of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid." By progressing from broad cellular screens to specific enzyme inhibition assays, researchers can efficiently identify and validate the compound's mechanism of action. The provided protocols are established, reliable methods that can be readily implemented in a standard laboratory setting. Should the compound demonstrate significant activity in any of these assays, further studies, including cell-based target engagement and in vivo efficacy models, would be warranted.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ASH Publications. (2020). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Retrieved from [Link]

  • Molport. (n.d.). Compound 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • PubMed Central. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • IJFMR. (2022). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PubMed. (2019). Cell Proliferation and Cytotoxicity Assays. Retrieved from [Link]

  • PubMed Central. (2020). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Retrieved from [Link]

  • PubMed Central. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Proliferation and Cytotoxicity Assays. Retrieved from [Link]

  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ACS Publications. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • SciSpace. (2019). Cell proliferation and cytotoxicity assays. Retrieved from [Link]

  • ChemRxiv. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

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protocol for synthesizing pyrazolo[4,3-d]pyrimidines from "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold, a privileged heterocyclic motif in modern drug discovery, starting from the readily accessible precursor, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. Pyrazolo[4,3-d]pyrimidines are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, making them attractive targets for the development of novel therapeutics. This document outlines three robust and versatile synthetic strategies employing common and inexpensive C1 synthons: formamide, urea, and thiourea. The causality behind experimental choices, step-by-step methodologies, and expected outcomes are presented to enable researchers to confidently replicate and adapt these procedures.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The fusion of pyrazole and pyrimidine ring systems gives rise to the pyrazolopyrimidine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. Specifically, the pyrazolo[4,3-d]pyrimidine isomer has emerged as a cornerstone for the design of kinase inhibitors and other targeted therapies due to its structural resemblance to the native purine bases of DNA and RNA. This bioisosteric relationship allows pyrazolo[4,3-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of cellular signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. The strategic functionalization of the pyrazolo[4,3-d]pyrimidine core has led to the discovery of potent and selective inhibitors of various protein kinases, highlighting the importance of efficient and versatile synthetic routes to this key scaffold.

Synthetic Strategy Overview

The protocols detailed herein describe the construction of the pyrazolo[4,3-d]pyrimidine ring system via the cyclocondensation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid with a one-carbon electrophile. The ortho-disposed amino and carboxylic acid functionalities of the starting material provide an ideal reactive arrangement for the annulation of the pyrimidine ring. The choice of the C1 synthon—formamide, urea, or thiourea—determines the nature of the resulting pyrazolo[4,3-d]pyrimidinone derivative.

G 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid Formamide Formamide Urea Urea Thiourea Thiourea 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Formamide->1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one  Protocol 1 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Urea->1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione  Protocol 2 5-Thioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 5-Thioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Thiourea->5-Thioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one  Protocol 3

Caption: Synthetic pathways from the starting material to the final products.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

This protocol describes the reaction of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid with formamide, which serves as both the C1 source and the reaction solvent. The reaction proceeds via an initial formation of a formamide intermediate with the amino group, followed by a thermally induced cyclization and dehydration to yield the pyrazolo[4,3-d]pyrimidin-7(6H)-one. This method is advantageous due to the use of a single, inexpensive reagent and a straightforward workup procedure.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approximately 10-20 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

ParameterValue
Starting Material 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
Reagent Formamide
Temperature 150-160 °C
Reaction Time 4-6 hours
Product 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Expected Yield 60-75%

Protocol 2: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This protocol utilizes urea as the C1 synthon to construct the pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. The reaction involves the fusion of the starting material with urea at an elevated temperature. This solvent-free approach is environmentally friendly and often leads to high yields of the desired product. The mechanism involves the initial formation of a ureido intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol
  • Reactant Mixture: In a porcelain dish or a thick-walled glass tube, thoroughly mix 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and urea (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture in an oil bath or a sand bath to 180-200 °C for 2-3 hours. The mixture will melt and then solidify as the reaction progresses.

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Isolation: Treat the solidified mass with a dilute aqueous solution of sodium hydroxide to dissolve the product.

  • Purification: Filter the basic solution to remove any insoluble impurities. Acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product. Collect the precipitate by filtration, wash with water, and dry.

ParameterValue
Starting Material 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
Reagent Urea
Temperature 180-200 °C
Reaction Time 2-3 hours
Product 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Expected Yield 70-85%

Protocol 3: Synthesis of 5-Thioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

This protocol describes the synthesis of the corresponding thione derivative by reacting the starting material with thiourea. The reaction is typically carried out in a high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF) to facilitate the reaction between the solid reactants. The thioxo group introduced in this manner can be a useful handle for further synthetic transformations.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and thiourea (1.5 eq), add a suitable high-boiling solvent such as pyridine or DMF.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into an excess of cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization.

ParameterValue
Starting Material 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
Reagent Thiourea
Solvent Pyridine or DMF
Temperature Reflux
Reaction Time 8-12 hours
Product 5-Thioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Expected Yield 55-70%

Workflow Visualization

G cluster_protocol1 Protocol 1: Pyrimidin-7(6H)-one Synthesis cluster_protocol2 Protocol 2: Pyrimidine-5,7(4H,6H)-dione Synthesis cluster_protocol3 Protocol 3: 5-Thioxo-pyrimidin-7(6H)-one Synthesis P1_Start Mix Starting Material with Formamide P1_React Heat to 150-160°C for 4-6h P1_Start->P1_React P1_Workup Cool and Quench in Ice Water P1_React->P1_Workup P1_Isolate Filter and Dry the Product P1_Workup->P1_Isolate P2_Start Mix Starting Material with Urea P2_React Heat to 180-200°C for 2-3h (Fusion) P2_Start->P2_React P2_Workup Cool and Dissolve in aq. NaOH P2_React->P2_Workup P2_Isolate Acidify to Precipitate, Filter and Dry P2_Workup->P2_Isolate P3_Start Mix Starting Material and Thiourea in Pyridine/DMF P3_React Reflux for 8-12h P3_Start->P3_React P3_Workup Cool and Pour into Water P3_React->P3_Workup P3_Isolate Filter, Wash, and Dry the Product P3_Workup->P3_Isolate

Caption: Step-by-step experimental workflows for the three synthetic protocols.

Conclusion

The protocols described in this application note provide reliable and adaptable methods for the synthesis of valuable pyrazolo[4,3-d]pyrimidine derivatives from 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. These procedures utilize readily available reagents and offer straightforward access to a range of functionalized scaffolds that are of high interest in the field of drug discovery. Researchers can use these foundational methods as a starting point for the development of more complex and diverse libraries of pyrazolo[4,3-d]pyrimidine-based compounds for biological screening.

References

  • Ahire, P. G., et al. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(6), 2489-2494.
  • Shamroukh, A. H., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 236-243.[1]

  • El-Enany, M. M., et al. (2014). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as antimicrobial and anticancer agents. Medicinal Chemistry Research, 23(1), 355-367.
  • Hassan, A. S., et al. (2013). Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 64, 579-588.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several routes exist for substituted pyrazoles, a common and logical pathway involves the initial construction of a substituted pyrazole ester, followed by functional group manipulations at the C4 and C5 positions.

The generally accepted synthetic workflow proceeds through four key stages:

  • Cyclization: Formation of the 1-methyl-1H-pyrazole-5-carboxylate core.

  • Nitration: Regioselective introduction of a nitro group at the C4 position.

  • Reduction: Conversion of the nitro group to the target amino group.

  • Hydrolysis: Saponification of the ester to yield the final carboxylic acid.

Below is a diagram illustrating this strategic workflow.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction cluster_3 Stage 4: Hydrolysis SM Starting Materials (e.g., Methylhydrazine, Ethyl Cyanoacetate Derivative) Core Ethyl 1-methyl-1H-pyrazole-5-carboxylate SM->Core Condensation Nitro Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Core->Nitro HNO₃/H₂SO₄ AminoEster Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Nitro->AminoEster Reduction (e.g., Pd/C, H₂ or SnCl₂) FinalProduct 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid AminoEster->FinalProduct Base or Acid Hydrolysis

Caption: Overall synthetic workflow for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My initial cyclization reaction to form the pyrazole ester core is low-yielding. What are the likely causes and solutions?

Low yields in pyrazole formation typically stem from three areas: reagent quality, reaction conditions, or side reactions.[1]

  • Cause 1: Reagent Purity:

    • Methylhydrazine: This reagent is susceptible to oxidation. Using an older or improperly stored bottle can lead to significantly lower yields.

    • β-Ketoester/Equivalent: The starting material (e.g., ethyl (ethoxymethylene)cyanoacetate) can undergo hydrolysis or polymerization.

  • Expert Recommendation:

    • Always use freshly opened or recently purified methylhydrazine.

    • Verify the purity of your β-ketoester equivalent by NMR or GC-MS before starting the reaction.

  • Cause 2: Suboptimal Reaction Conditions:

    • Temperature: The initial condensation with methylhydrazine is exothermic. Uncontrolled addition can lead to side product formation. A patent for a similar synthesis specifies maintaining a temperature of 22-30°C during the addition of methylhydrazine.[2]

    • Solvent: The choice of solvent (e.g., ethanol, toluene) affects reagent solubility and reaction rate. Ethanol is commonly used and allows for refluxing to drive the reaction to completion.[3]

  • Expert Recommendation:

    • Add methylhydrazine dropwise to the reaction mixture in an ice bath to control the initial exotherm.

    • After addition, monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reflux time. Incomplete reactions are a common source of low yields.[1]

  • Cause 3: Side Reactions:

    • Regioisomer Formation: While using methylhydrazine with common starting materials for this target generally leads to the desired 1-methyl isomer, different starting materials can lead to mixtures.[4]

  • Expert Recommendation:

    • Carefully characterize the crude product to confirm the structure and identify any major isomeric byproducts. A change in the starting β-dicarbonyl equivalent may be necessary if regioisomer formation is significant.

Q2: The nitration of my pyrazole ester gives a poor yield and multiple products. How can I improve this step?

Nitration of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it highly reactive. Controlling this reactivity is key to achieving high regioselectivity and yield.

  • Cause 1: Over-Nitration/Degradation: The reaction is highly exothermic. Poor temperature control can lead to the formation of dinitro products or degradation of the starting material.

  • Expert Recommendation:

    • A proposed synthesis for a related compound suggests dissolving the pyrazole in concentrated sulfuric acid at 0°C and adding the nitrating mixture (HNO₃ in H₂SO₄) dropwise, ensuring the temperature does not exceed 5°C.[5] This strict temperature control is critical.

  • Cause 2: Incorrect Regiochemistry: While the C4 position is electronically favored for electrophilic attack in this system, harsh conditions can reduce selectivity.[6]

  • Expert Recommendation:

    • Use the mildest effective conditions. The standard H₂SO₄/HNO₃ mixture at low temperatures is generally effective. After the reaction, pouring the mixture over crushed ice is a standard and effective method for quenching and precipitating the product.[5]

Q3: The reduction of the nitro group is problematic, either being incomplete or causing other functional groups to react. What is the best approach?

Reducing a nitro group on an electron-rich heterocyclic system requires careful selection of the reducing agent to avoid side reactions.

  • Cause 1: Incomplete Reduction: Some reducing agents may not be potent enough, or the catalyst may be poisoned.

  • Expert Recommendation:

    • Catalytic Hydrogenation: This is often the cleanest method. Using a palladium on carbon (Pd/C) catalyst with hydrogen gas or a transfer hydrogenation source like ammonium formate is highly effective.[7] Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

    • Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and reliable method.[5] The reaction typically proceeds to completion at room temperature.

  • Cause 2: Side Reactions/Product Degradation: Over-reduction or harsh acidic conditions can affect the ester group or the pyrazole ring itself.

  • Expert Recommendation:

    • Catalytic hydrogenation is generally milder than metal-acid systems. If using SnCl₂, ensure the post-reaction workup involves neutralization with a base to precipitate tin salts before extraction.[5] This prevents the product from remaining in a strongly acidic environment.

Q4: I am losing a significant amount of my final product during the ester hydrolysis and workup. How can I optimize this?

Hydrolysis of the ethyl ester to the carboxylic acid is the final step. The primary challenges are ensuring complete reaction and efficiently isolating the zwitterionic amino acid product.

  • Cause 1: Incomplete Hydrolysis: Insufficient base or reaction time will leave unreacted starting material.

  • Expert Recommendation:

    • Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) in an aqueous alcohol solution.[8] Refluxing the mixture and monitoring by TLC until all the starting ester is consumed is recommended.

  • Cause 2: Product Loss During Workup: The product is an amino acid, meaning it has both an acidic and a basic group. Its solubility is highly dependent on pH.

  • Expert Recommendation:

    • After hydrolysis, the product exists as the carboxylate salt in the basic solution. To precipitate the neutral zwitterionic product, you must carefully adjust the pH to its isoelectric point. Acidify the cooled reaction mixture slowly with an acid like HCl. Monitor the precipitation and check the pH to find the point of maximum solid formation, which is often in the range of pH 3-5 for similar compounds. Filtering at this pH will maximize the recovery of your solid product.

Troubleshooting Decision Framework

Use the following flowchart to diagnose and resolve common synthesis issues.

Troubleshooting start Low Overall Yield check_step Analyze Yield of Each Step (Cyclization, Nitration, Reduction, Hydrolysis) start->check_step low_cyclization Problem: Low Cyclization Yield check_step->low_cyclization Step 1 low_nitration Problem: Low Nitration Yield check_step->low_nitration Step 2 low_reduction Problem: Low Reduction Yield check_step->low_reduction Step 3 low_hydrolysis Problem: Low Hydrolysis/Workup Yield check_step->low_hydrolysis Step 4 sol_cyclization Verify Reagent Purity Control Temperature (0°C addition) Monitor by TLC for completion low_cyclization->sol_cyclization sol_nitration Maintain Temp < 5°C Use conc. H₂SO₄/HNO₃ Quench on ice low_nitration->sol_nitration sol_reduction Use Pd/C with H₂ or Ammonium Formate OR use SnCl₂ in EtOH Monitor by TLC low_reduction->sol_reduction sol_hydrolysis Use excess NaOH/KOH Ensure complete reaction via TLC Carefully adjust to isoelectric pH for precipitation low_hydrolysis->sol_hydrolysis

Caption: A decision tree for troubleshooting low-yield steps in the synthesis.

Key Experimental Protocols

The following protocols are synthesized from established procedures for pyrazole synthesis and functionalization.[2][3][5][7][8] Researchers should adapt these as needed based on laboratory conditions and in-process monitoring.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol combines the cyclization and assumes the use of a starting material that directly yields the 5-amino pyrazole ester, as described in literature.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 3-4 mL per gram of starting material).

  • Reagent Addition: Cool the solution in an ice bath. Add methylhydrazine (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete after 16 hours.[3]

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water, while stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3] A reported yield for this step is around 35%.[3]

(Note: The target molecule is a 4-amino isomer. The above protocol yields a 5-amino pyrazole. To obtain the 4-amino isomer, one would typically start with a different set of materials or proceed via the nitration/reduction of a pyrazole core lacking the amino group initially.)

Protocol 2: Nitration, Reduction, and Hydrolysis (Conceptual Pathway)

This outlines the steps required to convert a non-aminated pyrazole core into the final product.

Step A: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Cool concentrated sulfuric acid in a flask to 0°C.

  • Slowly dissolve the starting pyrazole ester (1.0 eq) in the cold acid.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, keeping the temperature below 5°C.[5]

  • Stir at 0-5°C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous NaOH solution to precipitate the nitro-pyrazole ester. Filter, wash with water, and dry.

Step B: Reduction to Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the nitro-pyrazole ester (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Add ammonium formate (4-5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.[7]

  • Cool the reaction, and filter through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude amino-pyrazole ester.

Step C: Hydrolysis to 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the crude amino-pyrazole ester in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 eq) and heat to reflux for 2-6 hours until the reaction is complete by TLC.[8]

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dilute with water and cool in an ice bath. Slowly add 2N HCl to adjust the pH to the isoelectric point (typically pH 3-5), causing the product to precipitate.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Data Summary Table

Problem Potential Cause Recommended Action Citation
Low Cyclization Yield Impure reagents; Poor temperature control; Incomplete reaction.Use fresh methylhydrazine; Add reagents at 0-5°C; Monitor by TLC and ensure reflux drives reaction to completion.[1][2][3]
Poor Nitration Selectivity Reaction too hot; Harsh conditions.Maintain temperature strictly below 5°C during addition; Use standard H₂SO₄/HNO₃ mixture.[5]
Incomplete Reduction Ineffective reducing agent/catalyst.Use Pd/C with a hydrogen source (H₂ or ammonium formate) or SnCl₂; Monitor reaction to completion.[5][7]
Product Loss in Final Workup Incomplete hydrolysis; Incorrect pH for precipitation.Use excess base and heat to ensure full hydrolysis; Carefully adjust pH to isoelectric point to maximize precipitation.[8]

References

  • PubChem. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (AMPC). This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals. AMPC is a vital heterocyclic building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This guide is structured to address common challenges through FAQs and a detailed troubleshooting section, explaining the causality behind each procedural choice to ensure you can adapt and overcome experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and general purification strategies for AMPC.

Q1: What are the key physicochemical properties of AMPC that influence its purification?

Understanding the molecule's inherent properties is the first step to designing a robust purification strategy. AMPC is an amphoteric compound, meaning it possesses both a basic functional group (the 4-amino group) and an acidic functional group (the 5-carboxylic acid group). This dual nature allows it to exist as a neutral molecule, a cation (protonated amine), an anion (deprotonated carboxylate), or a zwitterion under different pH conditions. This characteristic is the most powerful tool at your disposal for purification, enabling techniques like pH-controlled precipitation and extraction. Its molecular weight is 141.13 g/mol .[1]

Q2: What are the most common impurities encountered in crude AMPC synthesis?

The impurity profile of crude AMPC is highly dependent on its synthetic route. A common synthesis involves the cyclocondensation of a methylhydrazine derivative with a cyanoacetate or ketoester equivalent.[1][3] Potential impurities include:

  • Unreacted Starting Materials: Residual methylhydrazine or β-ketoester/cyanoacetate derivatives.[1][4]

  • Unhydrolyzed Ester Precursor: If the synthesis proceeds via an ester (e.g., methyl or ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate), incomplete hydrolysis is a frequent source of contamination.[4][5][6]

  • Regioisomers: Depending on the specificity of the cyclization reaction, other pyrazole isomers can form.

  • Side-Reaction Products: Byproducts from dimerization, polymerization, or degradation under harsh reaction conditions (e.g., strong acid or heat).

Q3: What are the primary laboratory-scale methods for purifying AMPC?

There are four primary techniques, each with specific advantages:

  • Recrystallization: A classic and effective method for removing moderate levels of impurities, provided a suitable solvent system can be identified.

  • Acid-Base Extraction / pH-Controlled Precipitation: This technique leverages the amphoteric nature of AMPC to selectively move it between aqueous and organic phases, leaving neutral impurities behind.[4]

  • Purification via Salt Formation: Converting the aminopyrazole to an acid addition salt (e.g., a hydrochloride salt) can dramatically alter its solubility, allowing for selective crystallization away from non-basic impurities.[7]

  • Silica Gel Column Chromatography: The most powerful method for achieving the highest levels of purity (>99.5%), capable of separating structurally similar impurities.[4][6]

Section 2: Troubleshooting and Detailed Protocols

This section is designed in a problem-solution format to directly address common experimental challenges.

Problem 1: My crude product is an oily residue or fails to solidify.
  • Probable Cause: This issue typically arises from a high concentration of impurities or residual solvent, which suppresses the compound's natural crystallization tendency (melting point depression).

  • Solution: Trituration to Induce Crystallization

    Trituration is the process of washing/suspending a crude solid or oil in a solvent in which the desired product is insoluble, but the impurities are soluble.

    Step-by-Step Protocol for Trituration:

    • Place the crude oil or sticky solid in a flask with a stir bar.

    • Add a small volume of a non-polar solvent in which AMPC has poor solubility (e.g., diethyl ether, n-hexane, or a mixture of ethyl acetate/hexane).

    • Stir the suspension vigorously at room temperature. Use a spatula to gently scrape the sides of the flask to encourage nucleation.

    • If solidification occurs, continue stirring for 30-60 minutes to allow impurities to dissolve into the solvent.

    • Collect the resulting solid product by vacuum filtration, washing it with a small amount of the cold trituration solvent.[4]

    • Dry the solid under vacuum. This material is often pure enough for the next step or can be further purified by recrystallization.

Problem 2: Recrystallization gives a low yield or does not significantly improve purity.
  • Probable Cause: The most common reason is an inappropriate choice of solvent or solvent system. If the product is too soluble, recovery will be low. If it is not soluble enough, even when hot, purification will be inefficient. Rapid cooling can also trap impurities within the crystal lattice.

  • Solution: Systematic Solvent Screening and Optimized Recrystallization

    A methodical approach to solvent selection is critical. The ideal solvent should dissolve the AMPC when hot but have low solubility when cold.

    Table 1: Recommended Solvents for Recrystallization Screening

    Solvent Polarity Boiling Point (°C) Comments
    Water High 100 Good starting point due to the polar functional groups.
    Ethanol High 78 Often effective for aminocarboxylic acids.[3]
    Isopropanol Medium 82 A common alternative to ethanol.
    Ethyl Acetate Medium 77 May require a co-solvent like heptane or hexane.

    | Methanol | High | 65 | Can be effective, but check for esterification risk if refluxing with acid catalysts.[8] |

    Step-by-Step Protocol for Optimized Recrystallization:

    • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude AMPC until it fully dissolves.

    • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter.

    • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

    • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

    Diagram 1: Recrystallization Workflow

    G A Crude AMPC B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling to Room Temperature C->D E Induce Crystallization (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure AMPC Crystals H->I

    Caption: Optimized workflow for purification by recrystallization.

Problem 3: My product is contaminated with a structurally similar impurity (e.g., unhydrolyzed ester).
  • Probable Cause: Impurities with similar polarity and solubility profiles are difficult to separate by simple recrystallization.

  • Solution: Purification via Acid-Base Chemistry

    This is the most effective method for separating AMPC from neutral or non-amphoteric impurities like its corresponding ester.

    Step-by-Step Protocol for Acid-Base Purification:

    • Dissolution: Dissolve the crude AMPC in a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will deprotonate to form a water-soluble carboxylate salt.

    • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like ethyl acetate or dichloromethane.[4] Any non-acidic, organic-soluble impurities (like the unhydrolyzed ester) will be removed into the organic layer. Discard the organic layers.

    • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring, slowly add 1 M HCl dropwise. You will see the AMPC product precipitate out as the solution becomes acidic (target pH ~4-6).[4]

    • Collection: Continue stirring in the ice bath for 30 minutes after acidification is complete. Collect the pure solid product by vacuum filtration.

    • Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of a non-polar solvent like cold ethanol or ether to aid drying. Dry the product under vacuum.

Problem 4: I need exceptionally high purity (>99.5%) for a critical application.
  • Probable Cause: Trace impurities persist that cannot be removed by bulk purification methods.

  • Solution: Silica Gel Column Chromatography

    Chromatography provides the highest resolution for separating complex mixtures.

    Step-by-Step Protocol for Column Chromatography:

    • Solvent System (Mobile Phase) Selection: The key is to find a solvent system where the AMPC has an Rf value of ~0.2-0.4 on a TLC plate.

      • Start with a mixture of a polar and non-polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane (DCM)/Methanol.

      • Crucial Tip: Because AMPC has both a basic amine and an acidic carboxyl group, it can streak badly on silica gel. To prevent this, add a small amount (~0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the molecule in a consistent protonation state, leading to sharper peaks.

    • Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

    • Sample Loading: Dissolve the crude AMPC in a minimum amount of the mobile phase (or a stronger solvent like methanol if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

    • Elution: Run the column, collecting fractions and monitoring them by TLC.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the highly purified AMPC.

    Diagram 2: Troubleshooting Decision Tree

    G Start Crude AMPC Q1 Is the crude a solid? Start->Q1 Triturate Triturate with non-polar solvent Q1->Triturate No (Oily) Recryst Recrystallize from polar solvent (e.g., EtOH/H2O) Q1->Recryst Yes Triturate->Recryst Q2 Is purity >95% by TLC/NMR? Q3 Are main impurities neutral (e.g., ester)? Q2->Q3 No End Pure AMPC Q2->End Yes Recryst->Q2 AcidBase Perform Acid-Base Purification Q3->AcidBase Yes Column Run Silica Gel Column (DCM/MeOH + 0.5% AcOH) Q3->Column No AcidBase->End Column->End

    Caption: Decision tree for selecting the appropriate purification method.

Table 2: Comparison of Purification Techniques

Method Pros Cons Best For
Recrystallization Simple, scalable, cost-effective. Requires suitable solvent, may not remove closely related impurities. Removing moderate impurities from solid crude material (>80% pure).
Acid-Base Purification Excellent for removing neutral or non-amphoteric impurities. High capacity. Requires multiple steps, involves solvent extractions. Crude material contaminated with unhydrolyzed ester or other neutral byproducts.
Salt Formation Can provide highly crystalline material, excellent for removing non-basic impurities. Adds a step to form the salt and potentially another to liberate the free base. Isolating the product from acidic or neutral contaminants.[7]

| Column Chromatography | Highest resolution, capable of separating very similar compounds. | Labor-intensive, requires significant solvent, less scalable. | Achieving >99.5% purity for analytical standards or final API steps.[6] |

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem, National Center for Biotechnology Information.

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

  • Minimizing side product formation in aminopyrazole synthesis. Benchchem.

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. Benchchem.

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. PubChem, National Center for Biotechnology Information.

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), via PMC, NIH.

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid CAS 4058-91-7. BIOSYNCE.

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.

  • 4-amino-1-methyl-1h-pyrazole-5-carboxylic acid hydrochloride. Chemcd.

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, via PMC, PubMed Central.

Sources

Technical Support Center: Scale-Up of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot and production scales. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up procedures. The solutions provided are based on established chemical principles and practical field experience.

Q1: My reaction yield is consistently low (<70%) after scaling up from the lab. What are the likely causes and how can I improve it?

A1: Low yield upon scale-up is a multifaceted problem often stemming from a combination of factors that are less pronounced at the bench scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Large-scale reactors have a lower surface-area-to-volume ratio, making heat management critical. The cyclization step, often involving the reaction of methylhydrazine with a cyanoacetate derivative, can be exothermic.[1]

    • Causality: Uncontrolled exotherms can lead to the formation of thermal decomposition byproducts and regioisomeric impurities, consuming starting materials and reducing the yield of the desired product.

    • Troubleshooting:

      • Controlled Addition: Add the methylhydrazine solution subsurface at a controlled rate to manage the exotherm. Monitor the internal batch temperature closely.

      • Jacket Temperature: Utilize a jacketed reactor with a reliable heating/cooling system. Start with a lower jacket temperature than in the lab to compensate for the heat of reaction.

      • Process Safety Evaluation: For significant scale-ups, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to understand the thermal profile and ensure safe operating limits.

  • Mass Transfer Limitations (Poor Mixing): Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Causality: Effective mixing ensures homogeneity, allowing reactants to interact as intended. Poor mixing leads to non-uniform reaction conditions.

    • Troubleshooting:

      • Agitator Selection: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the reactor geometry and batch volume to achieve sufficient turnover without excessive shear.

      • Baffling: Use reactors with baffles to prevent vortex formation and improve top-to-bottom mixing.

  • Losses During Work-up and Isolation: The physical properties of the product can make isolation challenging at scale.

    • Causality: The product is often isolated by precipitation or crystallization.[2] Fine, needle-like crystals can be difficult to filter and wash effectively, leading to product loss in the mother liquor or during transfer.

    • Troubleshooting:

      • Crystallization Control: Control the cooling rate after the reaction. A slower, more controlled cooling profile can promote the growth of larger, more easily filterable crystals.

      • Anti-Solvent Addition: If an anti-solvent is used for precipitation, add it slowly to a well-agitated vessel to avoid "shock crystallization," which generates fine particles.

      • Filtration & Washing: Select an appropriate filter type (e.g., Nutsche filter-dryer) for the scale. Use a calculated, minimal volume of a cold solvent for cake washing to minimize solubilizing the product.

Q2: The final product has a persistent yellow or brown discoloration and fails purity specifications. What is the source of these impurities and how can they be removed?

A2: Color and impurity issues often point to side reactions or degradation. The primary goal is to prevent their formation first, and then to implement an effective purification strategy.

Potential Causes & Solutions:

  • Starting Material Quality: Impurities in raw materials, such as the ethoxymethylene cyanoacetate precursor, can carry through the synthesis.

    • Troubleshooting: Qualify all raw material vendors. Test incoming lots for purity by HPLC and GC to ensure they meet specifications before use.

  • Side Reactions: The formation of regioisomers is a classic challenge in pyrazole synthesis. Depending on the precursors, reaction conditions can favor one isomer over another.

    • Causality: The reaction of a non-symmetrical precursor with methylhydrazine can potentially yield two different pyrazole isomers. Controlling the pH and temperature can enhance regioselectivity.[3]

    • Troubleshooting:

      • pH Control: In some pyrazole syntheses, maintaining a slightly acidic pH can improve regioselectivity and yield.[3]

      • Temperature Control: As mentioned in Q1, running the reaction at the lowest effective temperature can minimize the formation of undesired isomers and degradation products.

  • Ineffective Purification: A simple precipitation may not be sufficient to remove closely related impurities.

    • Troubleshooting:

      • Recrystallization: Develop a robust recrystallization protocol. Screen various solvents and solvent/anti-solvent systems to find one that provides good product recovery and excellent impurity rejection. A typical procedure involves dissolving the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly.[2]

      • Carbon Treatment: If the color is due to highly conjugated, non-particulate impurities, a treatment with activated carbon in the solution phase before crystallization can be effective.

      • Reslurrying: Washing the isolated solid by re-slurrying it in a solvent in which the impurities are soluble but the product is not can be a very effective purification step.

Troubleshooting Impurity Profile
Impurity TypePotential SourceRecommended Action
Regioisomer Lack of reaction control (pH, Temp)Optimize reaction conditions. Develop a selective recrystallization process.
Unreacted Starting Material Incomplete reactionIncrease reaction time or temperature moderately. Ensure proper stoichiometry.
Thermal Degradation Products Exotherm, excessive heatingImplement stricter temperature control. Reduce reaction time if possible.
Solvent-Related Impurities Trapped solvent in crystal latticeEnsure adequate drying under vacuum at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and what are the critical process parameters?

A: A common and industrially relevant approach involves a two-step process starting from commercially available precursors. This method is advantageous as it avoids more hazardous or expensive reagents.

Step 1: Synthesis of Ethyl 4-Amino-1-methyl-1H-pyrazole-5-carboxylate The synthesis typically involves the cyclocondensation reaction of methylhydrazine with an ethyl (ethoxymethylene)cyanoacetate derivative.[1][2]

  • Reaction: Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → Ethyl 4-Amino-1-methyl-1H-pyrazole-5-carboxylate

  • Critical Parameters:

    • Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature (e.g., 20-30°C during addition, followed by a controlled reflux) is crucial for minimizing side products.[1]

    • Solvent Choice: Toluene or ethanol are commonly used solvents.[1][2] Toluene can be advantageous for azeotropic removal of water if formed, while ethanol is a greener solvent option.

    • Stoichiometry: Precise control over the molar equivalents of reactants is key to maximizing conversion and minimizing residual starting materials.

Step 2: Hydrolysis to the Carboxylic Acid The resulting ester is then hydrolyzed to the final carboxylic acid product, typically under basic conditions followed by an acidic work-up.

  • Reaction: Ester + Base (e.g., NaOH) → Carboxylate Salt; Carboxylate Salt + Acid (e.g., HCl) → Carboxylic Acid

  • Critical Parameters:

    • pH Control: The final product is precipitated by adjusting the pH to its isoelectric point. Careful, slow addition of acid is necessary to control the particle size and ensure complete precipitation.

    • Hydrolysis Temperature: Saponification is often performed at elevated temperatures (e.g., 60-80°C) to ensure the reaction goes to completion in a reasonable timeframe.

Process Flow Diagram for Synthesis

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis & Isolation A Charge Reactor with Ethyl (ethoxymethylene)cyanoacetate and Toluene B Controlled Addition of Methylhydrazine (20-30°C) A->B C Heat to Reflux (e.g., 80-90°C) B->C D Monitor by HPLC for Reaction Completion C->D E Cool Reaction & Add Aqueous NaOH D->E Proceed upon completion F Heat to 60-80°C for Complete Hydrolysis E->F G Cool & Separate Layers (if applicable) F->G H Adjust Aqueous pH with HCl to Precipitate Product G->H I Filter and Wash Solid H->I J Dry Under Vacuum I->J K K J->K Final Product

Caption: Process flow for the two-step synthesis of the target compound.

Q: What are the primary safety considerations for handling the reagents involved in this synthesis?

A: Safety is paramount. The key reagents require specific handling procedures.

  • Methylhydrazine: This is a toxic and flammable substance. It should be handled in a well-ventilated fume hood or a closed system.[4]

    • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.[4][5]

    • Spill Control: Have a spill kit ready that is appropriate for hydrazine derivatives.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Handle with care, wearing gloves and eye protection. The neutralization step can be exothermic and should be performed with adequate cooling.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7] Ensure appropriate engineering controls (e.g., ventilation, closed reactors) are in place for scale-up operations.

Q: How can I troubleshoot difficult filtration at a large scale?

A: Filtration challenges are common during scale-up. A product that filters easily in a lab Büchner funnel can become problematic in a large Nutsche filter.

Troubleshooting Decision Tree for Poor Filtration

G Start Poor Filtration Performance (Slow, Wet Cake) Q1 Is particle size very small? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Optimize Crystallization: - Slow down cooling rate - Slow anti-solvent addition - Age slurry before filtering A1_Yes->Action1 Action2 Check for Oily Impurities or Tarry Byproducts A1_No->Action2 Action3 Consider Filter Aid (e.g., Celite®) Caution: May complicate product Action1->Action3 If still problematic End Filtration Improved Action1->End Action4 Improve Purification: - Recrystallize crude product - Perform a solvent reslurry Action2->Action4 Action4->End

Caption: Decision-making workflow for resolving filtration issues.

Experimental Protocols

Illustrative Lab-Scale Synthesis Protocol (Ester Formation)

This protocol is for illustrative purposes. All procedures should be developed and validated by qualified personnel.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charge Reactants: Charge the reactor with ethyl (ethoxymethylene)cyanoacetate (1.0 mol) and toluene (500 mL). Begin agitation.

  • Methylhydrazine Addition: Prepare a solution of methylhydrazine (1.05 mol) in toluene (100 mL). Slowly add this solution to the reactor over 60-90 minutes, maintaining the internal temperature between 20-30°C by adjusting the jacket temperature.

  • Reaction: Once the addition is complete, heat the reactor contents to 85°C and hold for 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the limiting starting material (<1% remaining).

  • Cool Down: Once complete, cool the reaction mixture to room temperature. This solution of crude ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is now ready for the hydrolysis step.

References

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from a valid URL.[8]

  • Fisher Scientific. (2025). Safety Data Sheet for a related pyrazole compound. Retrieved from a valid URL.[5][6]

  • Quick Company. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Retrieved from a valid URL.[9]

  • Capot Chemical. (2026). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from a valid URL.[4]

  • Safety Data Sheet. (2021). SDS for a related pyrazole carboxylic acid. Retrieved from a valid URL.[10]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from a valid URL.[11]

  • Google Patents. (2022). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from a valid URL.[3]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet for a related amine. Retrieved from a valid URL.[7]

  • Google Patents. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Retrieved from a valid URL.[1]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from a valid URL.[12]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from a valid URL.[2]

  • ResearchGate. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from a valid URL.[13]

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Technical Support Center: Overcoming Solubility Challenges with 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Welcome to the technical support guide for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays. Our goal is to equip you with the scientific principles and validated methods needed to ensure reliable and reproducible results.

Understanding the Core Challenge: The Amphoteric Nature of the Molecule

The primary difficulty in solubilizing 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid stems from its chemical structure. It is an amphoteric compound, meaning it possesses both a basic functional group (the 4-amino group) and an acidic functional group (the 5-carboxylic acid).

  • At acidic pH: The amino group becomes protonated (-NH₃⁺).

  • At basic pH: The carboxylic acid group becomes deprotonated (-COO⁻).

  • At neutral pH (near its isoelectric point): The molecule can exist as a zwitterion , with both a positive and a negative charge. This intramolecular salt formation leads to strong crystal lattice energy and, consequently, very low solubility in neutral aqueous solutions.[1][2][3]

The key to solubilization is to shift the pH away from this isoelectric point, ensuring the molecule carries a net positive or net negative charge, which enhances its interaction with polar solvents like water.[4][5][6]

Troubleshooting FAQ: Common Solubility Problems & Solutions

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Q1: What is the best solvent to start with for making a high-concentration stock solution?

Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7] It is a powerful, water-miscible organic solvent capable of disrupting the intermolecular forces of many poorly soluble compounds.[7][]

  • Expert Insight: While DMSO is effective, do not assume complete dissolution without visual confirmation. Always inspect the solution for microscopic particulates against a light source. If haziness or crystals persist, gentle warming (37°C) or sonication can be attempted. However, be mindful of compound stability under these conditions.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What's happening and how do I fix it?

Answer: This is the most common failure point. The compound is soluble in 100% DMSO but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer at a pH near its isoelectric point.

Primary Solution: pH-Adjusted Dilution

The most robust strategy is to modify the pH of your final assay buffer to favor a charged state of the molecule.[4][5][9]

  • Acidic Conditions (pH < 5): To protonate the amino group (creating a soluble cation), prepare your final assay buffer at a lower pH.

  • Basic Conditions (pH > 9): To deprotonate the carboxylic acid (creating a soluble anion), prepare your final assay buffer at a higher pH.

See Protocol 2 for a step-by-step guide.

Secondary Solution: Using Co-solvents

If altering the assay pH is not feasible due to biological constraints (e.g., cell viability, enzyme activity), a co-solvent strategy can be employed.[10] Co-solvents reduce the polarity of the aqueous medium, helping to keep the compound in solution.[][11]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol are common choices.[][10]

  • Critical Consideration: The final concentration of the organic co-solvent must be kept low (typically <1-5%) to avoid impacting the biological assay.[10] Always run a vehicle control (buffer + co-solvent) to test for any effects on your assay system.

Q3: How do I determine whether to use an acidic or basic pH for solubilization?

Answer: This depends on the tolerance of your specific assay.

  • Cell-Based Assays: Many cell lines can tolerate a pH range of 6.8-7.8. Pushing the pH too far in either direction can induce cytotoxicity. A preliminary pH toxicity test on your cells is highly recommended.

  • Biochemical/Enzymatic Assays: Enzyme activity is often highly pH-dependent. You must consult the literature or perform characterization experiments to know the optimal pH range for your enzyme.

  • General Guideline: It is often empirically easier to achieve higher solubility under basic conditions for carboxylic acids. Start by testing solubilization in a buffer at pH 9.0.

Q4: Can I just add HCl or NaOH directly to my stock solution?

Answer: This is not recommended for creating the primary stock solution in DMSO. However, adding a small amount of acid (e.g., 1N HCl) or base (e.g., 1N NaOH) to an aqueous suspension of the compound is a valid strategy for initial solubilization before final dilution. See Protocol 2 for the correct workflow.

Step-by-Step Experimental Protocols

These protocols provide a validated workflow for solubilizing 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: Preparation of a Standard High-Concentration Stock Solution in DMSO

This protocol is for creating a primary stock solution for serial dilution.

  • Weigh accurately: Weigh the required amount of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid powder in a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Promote Dissolution: Vortex the vial vigorously for 2-5 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles or haziness.

  • Gentle Heat/Sonication (Optional): If particulates remain, warm the solution in a 37°C water bath for 10-15 minutes or place it in a sonicating bath for 5-10 minutes. Re-inspect.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: pH-Adjusted Solubilization for Aqueous Assays

This is the preferred method to avoid precipitation upon dilution into aqueous buffers.

  • Determine Target pH: Based on your assay's tolerance, choose a final pH that is significantly acidic (e.g., pH 4.0) or basic (e.g., pH 9.0).

  • Prepare a Trial Aqueous Suspension: In a microcentrifuge tube, suspend a small, known amount of the compound in your assay buffer (at its original, neutral pH) to a concentration slightly higher than your target. It will likely not dissolve.

  • Titrate to Solubility: While vortexing, add small volumes (e.g., 0.5-1 µL) of 1N NaOH (for basic pH) or 1N HCl (for acidic pH). Continue adding dropwise until the suspension clarifies completely. Note the final pH.

  • Prepare Final Assay Buffer: Based on the trial, prepare a larger volume of your assay buffer adjusted to the pH that achieved full solubility (e.g., prepare a stock of pH 9.0 Tris buffer).

  • Final Dilution: Dilute your high-concentration DMSO stock (from Protocol 1) directly into the pH-adjusted assay buffer to achieve your final working concentration. This should now remain in solution.

Data Summary & Quick Reference Tables

Table 1: Recommended Solvent Systems & Strategies
StrategyPrimary SolventDiluent / BufferFinal ConcentrationKey Considerations & Best For
Standard Organic Stock 100% DMSON/A10-50 mMLong-term storage; initial solubilization.
pH Modification (Basic) 100% DMSOAssay Buffer pH 9.0-10.0Assay-dependentMost robust method for preventing aqueous precipitation. Ideal for biochemical assays.
pH Modification (Acidic) 100% DMSOAssay Buffer pH 3.0-5.0Assay-dependentAlternative to basic pH; check assay compatibility.
Co-Solvent System 100% DMSOAssay Buffer + 1-5% PEG 400Assay-dependentUse when pH cannot be altered. Requires vehicle controls.[10]

Visual Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

Solubility_Troubleshooting Start Start: Need to prepare working solution PrepDMSO Prepare 10-50 mM stock in 100% DMSO (Protocol 1) Start->PrepDMSO CheckClear Is DMSO stock perfectly clear? PrepDMSO->CheckClear WarmSonicate Gently warm (37°C) or sonicate CheckClear->WarmSonicate No (hazy) DiluteAq Dilute DMSO stock into neutral aqueous buffer (e.g., PBS pH 7.4) CheckClear->DiluteAq Yes WarmSonicate->PrepDMSO Failure Insoluble. Consider formulation (e.g., cyclodextrins) or re-synthesis. WarmSonicate->Failure If still hazy CheckPrecip Does compound precipitate upon dilution? DiluteAq->CheckPrecip Success Success! Proceed with assay. Run vehicle control. CheckPrecip->Success No ModifypH Can assay pH be modified? CheckPrecip->ModifypH Yes UseCoSolvent Use Co-Solvent Strategy: Add 1-5% PEG 400 or EtOH to aqueous buffer ModifypH->UseCoSolvent No UsepH Use pH-Adjusted Strategy (Protocol 2) ModifypH->UsepH Yes UseCoSolvent->DiluteAq UseCoSolvent->Success Re-test dilution UsepH->DiluteAq UsepH->Success Re-test dilution

Caption: A decision tree for troubleshooting solubility.

References

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Konstantin, T. (2026). PH adjustment: Significance and symbolism.
  • Chemistry LibreTexts. (2016). 17.7: Solubility and pH.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Slideshare. solubility enhancement -by pH change & complexation.
  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Homework.Study.com. Are amphoteric oxides soluble in water?.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Wikipedia. Cosolvent.
  • Chemistry LibreTexts. (2023). Solubility of Metal Hydroxides.
  • PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
  • Google Patents. Zwitterionic reagents.
  • arXiv. (2002). Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis.
  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. co-solvent application for biological systems.
  • PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Sigma-Aldrich. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • Royal Society of Chemistry. (2018). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties.
  • PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.
  • Chemistry Steps. Solubility of Organic Compounds.
  • BLD Pharm. 4-Amino-1H-pyrazole-5-carboxylic acid.
  • Khan Academy. Solubility of organic compounds (video).
  • PubMed. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • NIH. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • SpectraBase. 1H NMR of 1H-pyrazole-5-carboxylic acid, 4-[[[6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl]amino]-1-methyl-, methyl ester.
  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. 1-Methyl-1H-pyrazole-5-carboxylic acid.
  • Boron Molecular. Buy 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • ChemScene. Building blocks | Bioactive small molecules.
  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

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Technical Support Center: Optimizing Derivatization of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific experimental issues, ensuring the successful optimization of your reaction conditions.

Introduction to the Chemistry

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a bifunctional molecule featuring a nucleophilic amino group and a carboxylic acid ripe for derivatization. The pyrazole core, being an electron-rich aromatic system, can influence the reactivity of both functional groups. Understanding the interplay between the amino and carboxylic acid moieties is crucial for achieving high yields and purity in derivatization reactions such as amide bond formation and esterification. This guide will delve into the nuances of these transformations and provide strategies to overcome common hurdles.

Troubleshooting Guide: Common Issues and Solutions

Low Yield in Amide Coupling Reactions

Q1: I am experiencing low yields when coupling 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid with a primary amine using standard EDC/HOBt coupling conditions. What are the likely causes and how can I improve the yield?

A1: Low yields in carbodiimide-mediated couplings of this substrate can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.

  • Self-Condensation: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomerization.

  • Reduced Nucleophilicity of the Amine: The electron-donating nature of the pyrazole ring can increase the basicity of the 4-amino group, leading to protonation by the carboxylic acid and reducing its nucleophilicity.

  • Steric Hindrance: Bulky amines may react sluggishly with the sterically encumbered carboxylic acid at the 5-position of the pyrazole ring.

  • Hydrolysis of Activated Ester: The presence of moisture can lead to the hydrolysis of the reactive O-acylisourea intermediate back to the carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in amide coupling.

Solutions:

  • Optimize Coupling Reagent and Base: Switch from EDC/HOBt to a more potent uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive OAt-ester, which can accelerate the coupling reaction and minimize side reactions.[1] Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the reaction mixture.

  • Protect the Amino Group: If self-condensation is a significant issue, consider protecting the 4-amino group as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group can be readily removed under acidic conditions after the amide bond is formed.

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions using dry solvents (e.g., DMF, DCM) and an inert atmosphere (N₂ or Ar). Monitor the reaction progress by LC-MS to determine the optimal reaction time.

Challenges in Esterification

Q2: I am attempting a Fischer esterification of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol and a catalytic amount of sulfuric acid, but the reaction is incomplete and gives multiple byproducts. What is going wrong?

A2: Fischer esterification, while a classic method, can be problematic for this substrate due to the presence of the basic amino group and the potential for side reactions under strongly acidic conditions.

  • Protonation of the Amino Group: The strong acid catalyst will protonate the 4-amino group, creating an ammonium salt. This can reduce the solubility of the starting material in the alcohol and potentially hinder the reaction.

  • Side Reactions: The combination of a strong acid and heat can lead to undesired side reactions on the pyrazole ring or with the amino group.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction, and the formation of water can limit the conversion to the ester.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for esterification challenges.

Solutions:

  • Milder Esterification Methods:

    • TMS-Diazomethane: For the preparation of methyl esters, treatment with trimethylsilyldiazomethane is a mild and efficient method that avoids strong acids.

    • Mitsunobu Reaction: For the synthesis of other alkyl esters, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) is an excellent alternative that proceeds under neutral conditions.[4]

  • Amino Group Protection: Protect the 4-amino group with a Boc group. The resulting N-Boc protected carboxylic acid can then be subjected to Fischer esterification under standard conditions. The Boc group can be subsequently removed with trifluoroacetic acid (TFA).

  • Driving the Equilibrium: If using Fischer esterification with a protected substrate, use a large excess of the alcohol (it can often serve as the solvent) and consider using a Dean-Stark apparatus to remove water as it forms.[3]

Frequently Asked Questions (FAQs)

Q3: Is it necessary to protect the 4-amino group before derivatizing the carboxylic acid?

A3: It is not always necessary but is highly recommended, especially for amide coupling reactions where self-condensation can be a significant side reaction. For esterifications, protection is advisable if using harsh, acidic conditions. The choice of protecting group is critical; the Boc group is a common and effective choice due to its ease of introduction and removal under conditions that are typically orthogonal to many coupling and esterification reactions.

Q4: What are the best purification strategies for the derivatized products?

A4: The polarity of your final product will dictate the best purification method.

  • Amide Derivatives: These are often polar compounds. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If chromatography is necessary, using a silica gel column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a gradient) is common. To prevent streaking on the column due to the basicity of the pyrazole nitrogens, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.

  • Ester Derivatives: Esters are generally less polar than their corresponding amides. Flash column chromatography on silica gel is often the most effective purification method.

Q5: Can I selectively derivatize the amino group in the presence of the carboxylic acid?

A5: Yes, selective N-acylation can be achieved. For instance, direct acylation of the 4-amino group can be performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.[5] The carboxylic acid will be deprotonated to the carboxylate, which is generally unreactive towards acylating agents under these conditions.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid with a primary or secondary amine using HATU.

  • To a solution of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Fischer Esterification of N-Boc Protected Acid

This protocol outlines the esterification of the N-Boc protected 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Step A: Boc Protection

    • Suspend 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaOH (2.2 eq) and stir until the solid dissolves.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid.

  • Step B: Esterification

    • Dissolve the N-Boc protected acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-16 hours).[6]

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Quantitative Data Summary

The following tables provide representative data for common derivatization reactions of aminopyrazole carboxylic acids, offering a baseline for optimization.

Table 1: Amide Coupling with 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (a Sildenafil Intermediate) [5][7]

Amine/Acid PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
2-Ethoxybenzoyl chloride-PyridineDichloromethane4-6~85-95
2-Ethoxybenzoic acidDCC/HOBtTriethylamineDichloromethane12-18~70-80

Table 2: Esterification of Pyrazole Carboxylic Acids

Carboxylic AcidAlcoholMethodCatalystTime (h)Yield (%)Reference
3-Propylpyrazole-5-carboxylic acidEthanolRefluxH₂SO₄16High[7]
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester-Cyclization-1635[8]

References

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
  • Sildenafil. (2015). In New Drug Approvals.
  • Synthesis of sildenafil using a new intermediate. (2008).
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PMC.
  • Method for preparing sildenafil citrate. (2020).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Esters. An Introduction. (n.d.). University of Colorado Boulder.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). NIH.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Purification of Amino-Pyrazoles. (2022). Reddit.
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.
  • Method for purifying pyrazoles. (2011).
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. (n.d.). Benchchem.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI.
  • Organic Letters Ahead of Print. (2026).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.

Sources

stability testing of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy. This guide will provide a framework for conducting forced degradation studies, interpreting the results, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am starting my stability study of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. What are the primary degradation pathways I should be concerned about?

A1: Understanding Potential Degradation Pathways

Given the structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, with its aromatic amino group, carboxylic acid function, and pyrazole ring, you should anticipate several potential degradation pathways under stress conditions. These include:

  • Oxidation: The electron-rich pyrazole ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or colored degradation products.

  • Decarboxylation: Carboxylic acids, especially when adjacent to a heteroatom in an aromatic ring, can be prone to decarboxylation under thermal stress, leading to the loss of CO2 and the formation of 4-amino-1-methyl-1H-pyrazole.

  • Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common than oxidation or decarboxylation.

  • Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light, leading to complex degradation pathways that may involve radical mechanisms.

It is essential to design your forced degradation studies to probe each of these potential pathways.[1][2][3]

Hypothetical Degradation Pathway

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Oxidative Stress\n(e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) N-oxide derivatives N-oxide derivatives Oxidative Stress\n(e.g., H₂O₂)->N-oxide derivatives Thermal Stress\n(Heat) Thermal Stress (Heat) Decarboxylated product\n(4-amino-1-methyl-1H-pyrazole) Decarboxylated product (4-amino-1-methyl-1H-pyrazole) Thermal Stress\n(Heat)->Decarboxylated product\n(4-amino-1-methyl-1H-pyrazole) Photolytic Stress\n(UV/Vis Light) Photolytic Stress (UV/Vis Light) Colored impurities Colored impurities Photolytic Stress\n(UV/Vis Light)->Colored impurities Acid/Base Hydrolysis Acid/Base Hydrolysis Ring-opened products Ring-opened products Acid/Base Hydrolysis->Ring-opened products 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid->N-oxide derivatives Oxidation Hydroxylated pyrazole ring Hydroxylated pyrazole ring 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid->Hydroxylated pyrazole ring Oxidation 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid->Decarboxylated product\n(4-amino-1-methyl-1H-pyrazole) Thermal 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid->Ring-opened products Extreme pH 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid->Colored impurities Photolytic/Oxidative

Caption: Potential degradation pathways for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Q2: My solution of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is turning yellow/brown upon storage or exposure to light. What is causing this discoloration, and how can I prevent it?

A2: Investigating and Mitigating Discoloration

Discoloration, particularly yellowing or browning, is a common indicator of oxidative degradation, especially for compounds containing amino groups on an aromatic ring.

Causality:

  • Oxidation of the Amino Group: The primary amino group can be oxidized to form colored nitroso or nitro derivatives, or it can be involved in the formation of polymeric impurities.

  • Photolytic Degradation: Exposure to UV or even visible light can provide the energy to initiate photo-oxidative processes, leading to the formation of colored degradants.

Troubleshooting Protocol:

  • Confirm the Cause:

    • Prepare two solutions of your compound in a suitable solvent.

    • Protect one solution completely from light by wrapping the container in aluminum foil.

    • Expose the other solution to your standard laboratory lighting or a photostability chamber.

    • Monitor both solutions for color change over time. A significant color change in the exposed sample compared to the protected sample confirms photosensitivity.

  • Analytical Investigation:

    • Analyze the discolored solution by HPLC with a photodiode array (PDA) detector. Look for the appearance of new peaks that absorb in the visible range (above 400 nm).

    • Compare the chromatograms of the light-exposed and light-protected samples to identify the specific degradation products.

Prevention Strategies:

  • Light Protection: Store the compound and its solutions in amber glass vials or wrap containers with aluminum foil.

  • Inert Atmosphere: For long-term storage of the solid material or solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: If compatible with your final formulation, the addition of a small amount of an antioxidant may be considered, but this would require extensive validation.

Q3: I am observing a loss of my main peak in HPLC analysis under thermal stress, with the appearance of a new, earlier-eluting peak. What is the likely identity of this degradant?

A3: Identifying Thermal Degradation Products

The appearance of an earlier-eluting peak under thermal stress often suggests the formation of a less polar degradation product. For 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, the most probable thermal degradation pathway is decarboxylation.

Causality:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 results in the formation of 4-amino-1-methyl-1H-pyrazole. This new compound is less polar than the parent carboxylic acid and will therefore have a shorter retention time on a reverse-phase HPLC column.

Experimental Workflow for Confirmation:

G cluster_workflow Thermal Degradation Analysis Workflow Prepare solution of compound Prepare solution of compound Stress at elevated temperature\n(e.g., 80°C) Stress at elevated temperature (e.g., 80°C) Prepare solution of compound->Stress at elevated temperature\n(e.g., 80°C) Analyze by RP-HPLC-MS Analyze by RP-HPLC-MS Stress at elevated temperature\n(e.g., 80°C)->Analyze by RP-HPLC-MS Identify parent and degradant peaks Identify parent and degradant peaks Analyze by RP-HPLC-MS->Identify parent and degradant peaks Compare MS data Compare MS data Identify parent and degradant peaks->Compare MS data Confirm decarboxylation Confirm decarboxylation Compare MS data->Confirm decarboxylation Parent Compound\n(m/z = 156.14) Parent Compound (m/z = 156.14) Compare MS data->Parent Compound\n(m/z = 156.14) Degradant Peak\n(m/z = 112.14) Degradant Peak (m/z = 112.14) Compare MS data->Degradant Peak\n(m/z = 112.14)

Caption: Workflow for confirming thermal decarboxylation.

Step-by-Step Protocol:

  • Forced Degradation:

    • Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL).

    • Subject the solution to thermal stress (e.g., in an oven at 80°C for 24 hours).

    • Prepare an unstressed control sample and store it at 4°C.

  • HPLC-MS Analysis:

    • Analyze both the stressed and unstressed samples using a reverse-phase HPLC method coupled with a mass spectrometer (MS).

    • Expected Molecular Weights:

      • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: C6H7N3O2, MW = 155.14 g/mol

      • 4-amino-1-methyl-1H-pyrazole (decarboxylated product): C5H7N3, MW = 111.13 g/mol

    • Look for a parent ion peak corresponding to [M+H]+ at m/z 156.14 and a degradant peak at m/z 112.14.

  • Confirmation: The presence of a peak with a shorter retention time and a mass corresponding to the loss of 44 Da (CO2) is strong evidence of decarboxylation.

Q4: What are the recommended conditions for a comprehensive forced degradation study of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid?

A4: Recommended Forced Degradation Conditions

A robust forced degradation study should cover acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without completely degrading the sample.[1][2]

Summary of Recommended Stress Conditions

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CThe amino group may be protonated, potentially affecting stability.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CThe carboxylic acid will be deprotonated.
Oxidation 3% H₂O₂24 hours at room temp.The amino group and pyrazole ring are potential sites of oxidation.
Thermal Degradation 80°C (solid state and in solution)48-72 hoursMonitor for decarboxylation.
Photostability ICH Q1B conditions (UV/Vis light)As per guidelinesPerform on both solid and solution samples.

Detailed Protocol for Acid Hydrolysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Stress Condition: Place the sample in a water bath or oven at 60°C for 48 hours.

  • Neutralization: After the stress period, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Control: Prepare a control sample in the same way but store it at 4°C.

References

  • Benchchem. (n.d.). 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • MD Topology. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid.
  • Capot Chemical. (n.d.). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties.
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MedCrave online. (2016). Forced degradation studies.
  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).

Sources

Technical Support Center: Analytical Strategies for Impurity Profiling of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid." It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during impurity detection and characterization. Our approach is grounded in established regulatory frameworks and leverages advanced analytical methodologies to ensure data integrity and product safety.

Section 1: Understanding the Impurity Landscape

The first step in any robust analytical strategy is to anticipate the types of impurities that may be present. For 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, impurities can originate from the synthetic route, degradation, or storage.

FAQ: What are the likely sources and types of impurities I should be looking for?

Impurities are broadly categorized by regulatory bodies like the ICH into organic, inorganic, and residual solvents.[1][2] For this specific molecule, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis, such as methylhydrazine or substituted cyanoacetates.[3]

    • Intermediates: Partially reacted molecules from the multi-step synthesis.[4]

    • Byproducts: Unintended products formed during the reaction, such as regioisomers. For example, N-alkylation of pyrazoles can sometimes yield a mixture of isomeric products.[5]

  • Degradation Products: The molecule may degrade under stress conditions (light, heat, humidity, acid/base hydrolysis), leading to new impurities. The amino and carboxylic acid groups are potential sites for degradation.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification (e.g., ethanol, chloroform).[1][3]

  • Inorganic Impurities: Reagents, ligands, or catalysts used in the reaction (e.g., metal catalysts).[1]

Table 1: Classification of Potential Impurities
Impurity CategoryPotential Examples for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acidTypical Analytical Technique
Organic Impurities Unreacted Starting Materials, Synthesis Intermediates, Isomeric Byproducts, Degradation ProductsHPLC, LC-MS, NMR
Inorganic Impurities Heavy Metals from Catalysts, Inorganic SaltsICP-MS, ICP-AES
Residual Solvents Ethanol, Acetonitrile, Chloroform, TolueneHeadspace Gas Chromatography (HS-GC)

Section 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating, detecting, and quantifying organic impurities in pharmaceutical substances.[1][6] A well-developed, stability-indicating HPLC method is essential for ensuring the quality of your material.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) prep Sample & Standard Preparation select Column & Mobile Phase Selection prep->select optim Parameter Optimization (Gradient, Flow, Temp) select->optim detect Wavelength Selection (UV-Vis) optim->detect spec Specificity detect->spec Proceed to Validation lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD / LOQ prec->lod robust Robustness lod->robust routine Routine Analysis robust->routine Implement for Routine Analysis ICH_Decision_Tree start Impurity Detected in New Drug Substance threshold1 Is impurity > Reporting Threshold? start->threshold1 action_report Report Impurity in Regulatory Submission threshold1->action_report Yes action_end No Action Required (Below Reporting Threshold) threshold1->action_end No threshold2 Is impurity > Identification Threshold? threshold2:e->action_report:w No action_identify Identify Structure of Impurity threshold2->action_identify Yes threshold3 Is impurity > Qualification Threshold? threshold3:e->action_identify:w No action_qualify Qualify Impurity: Establish Safety with Toxicological Data threshold3->action_qualify Yes action_report->threshold2 action_identify->threshold3

Sources

Technical Support Center: Refining Protocols for Biological Screening of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its metabolic stability.[1][2] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your biological screening protocols. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses foundational questions you may have before initiating a screening campaign.

Q1: What are the potential biological targets for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid?

A: The pyrazole scaffold is a key component in a wide array of approved drugs targeting various protein families.[4][5] Based on the structure of this compound and the known activities of related pyrazole derivatives, initial screening efforts should logically focus on:

  • Protein Kinases: Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, incorporate a pyrazole core.[4] These enzymes are critical nodes in cell signaling pathways regulating growth, differentiation, and metabolism.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are targets for a significant portion of all modern drugs.[6] The pyrazole structure is found in GPCR modulators.

  • Enzymes involved in inflammation: Celecoxib, a well-known anti-inflammatory drug, is a classic example of a pyrazole-based compound.[2]

Q2: How should I prepare stock solutions of the compound for screening?

A: Proper compound handling is the bedrock of reproducible results. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of compounds.[7] However, improper handling can lead to compound precipitation or cellular toxicity.

  • Best Practice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[7] Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water and cause compound degradation or precipitation.[7][8] Store these aliquots at -20°C or -80°C.[9]

Parameter Recommendation Rationale
Solvent 100% Anhydrous DMSOMaximizes solubility and minimizes hydrolysis of the compound.
Stock Concentration 10-50 mMProvides a concentrated source for serial dilutions, minimizing the volume of DMSO added to assays.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and moisture absorption.[8]
Final Assay [DMSO] < 0.5% High concentrations of DMSO can be toxic to cells and interfere with assay components.[7][9]

Q3: What is a sensible starting concentration for a primary high-throughput screen (HTS)?

A: For a primary screen of a large compound library, a single concentration is typically used to identify initial "hits." A concentration of 10 µM is a widely accepted standard. This concentration is often potent enough to detect meaningful biological activity without causing non-specific effects or widespread cytotoxicity that can confound results.

Q4: What control wells are essential for a robust screening plate layout?

A: Your controls validate the results of every plate. Without them, you cannot confidently interpret your data.

  • Negative (Vehicle) Control: Contains cells and/or assay reagents with the same final concentration of DMSO as the test wells, but no compound. This defines 0% activity/inhibition.[7]

  • Positive Control: Contains a known activator or inhibitor for your target. This defines 100% activity/inhibition and confirms that the assay is working correctly.

  • Untreated Control: Contains only cells and medium, without any vehicle or compound. This helps monitor the baseline health and response of the cells.

Section 2: Troubleshooting Guide - Common Experimental Issues

Problem: My compound precipitates when I add it to the aqueous assay buffer.

  • Causality: This is a classic solubility issue. While highly soluble in DMSO, the compound may crash out when diluted into a predominantly aqueous environment.[7] This is a common problem that leads to inaccurate concentration data and unreliable results.[10]

  • Solution 1 (Optimize DMSO): Ensure the final concentration of DMSO in your assay is as high as tolerable for your specific cell line or enzyme, typically not exceeding 0.5%.[9] A slightly higher DMSO concentration can maintain solubility.

  • Solution 2 (Modify Dilution Method): Perform serial dilutions in 100% DMSO first.[7][10] Then, make the final dilution directly into the assay plate containing the media or buffer, ensuring rapid and vigorous mixing to disperse the compound before it can aggregate and precipitate.

  • Solution 3 (Intermediate Dilution): For particularly challenging compounds, perform an intermediate dilution step from 100% DMSO into a smaller volume of assay media (e.g., a 10X working stock) before the final addition to the plate.

Problem: I'm observing a "bell-shaped" (hormetic) dose-response curve.

  • Causality: This occurs when a compound shows the expected effect at lower concentrations but the effect diminishes or reverses at higher concentrations. This can be caused by several factors:

    • Off-target effects: At high concentrations, the compound may engage secondary targets that produce an opposing biological effect.

    • Cytotoxicity: High concentrations may induce cell stress or death, confounding the primary assay readout.[11]

    • Compound Aggregation: At high concentrations, some small molecules form aggregates that can interfere with the assay in non-specific ways.

  • Solution:

    • Run a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) with the same compound concentrations. This will reveal if the downturn in the dose-response curve correlates with cell death.

    • Check for Aggregation: Use dynamic light scattering (DLS) or consult computational models to predict the aggregation potential of your compound.

    • Focus on the Potency: The most relevant data is the initial inhibitory/stimulatory phase of the curve. The IC50/EC50 should be calculated from this portion of the curve.[12]

Problem: My results are not reproducible, and I have a low Z-prime (Z') factor.

  • Causality: The Z' factor is a statistical measure of assay quality, with a value > 0.5 considered excellent for HTS. A low Z' indicates high variability in your control wells, making it difficult to distinguish a real "hit" from noise. Common causes include:

    • Inconsistent Cell Seeding: Uneven cell density across the plate leads to variable responses.[13]

    • Reagent Instability: Degradation of reagents (e.g., enzyme, substrate, ATP) over the course of the experiment.

    • Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health.

  • Solution:

    • Automate Liquid Handling: Use automated liquid handlers for cell seeding and reagent addition to minimize human error.

    • Optimize Reagent Stability: Prepare fresh reagents and keep them on ice during the experiment.

    • Mitigate Edge Effects: Do not use the outermost wells of the plate for experimental data. Instead, fill them with sterile water or media to create a humidity barrier.

    • Ensure Proper Mixing: After adding reagents, ensure the plate is mixed gently but thoroughly (e.g., on an orbital shaker) before incubation and reading.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced, which is then converted into a luminescent signal. It is a universal assay applicable to nearly any kinase.[14]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (optimized for the specific kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in 100% DMSO. A common 10-point, 3-fold dilution series starting from 10 mM DMSO stock is typical.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase solution (in assay buffer) to each well.

    • Add 25 nL of the compound from your DMSO dilution plate.

    • Add 2.5 µL of substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for the kinase to detect competitive inhibitors effectively.[15]

  • Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase's turnover rate.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data using your positive (no enzyme or 100% inhibition) and negative (vehicle) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[16]

Protocol 2: Cell-Based GPCR Functional Assay (Calcium Mobilization)

This protocol is designed for GPCRs that signal through the Gαq pathway, leading to a release of intracellular calcium upon activation.[17]

Materials:

  • HEK293 cells (or other suitable host) stably expressing the GPCR of interest.

  • Black-walled, clear-bottom 384-well cell culture plates.

  • Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific) or similar.

  • Agonist/Antagonist for the GPCR.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist Mode):

    • Place the plate into a fluorescent plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).

    • Add the test compound (4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid) at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Signal Reading:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a known agonist for the GPCR at a concentration that elicits ~80% of the maximal response (EC80).

    • Immediately begin reading the fluorescence intensity every second for 60-120 seconds.

  • Data Analysis: The change in fluorescence upon agonist addition indicates calcium flux. Calculate the percent inhibition caused by your test compound relative to controls and plot a dose-response curve to determine the IC50.

Workflow: Hit Confirmation and Validation

A "hit" from a primary screen is not a validated result; it is a starting point.[18] A rigorous validation cascade is essential to eliminate false positives and build confidence in your candidates.[19][20]

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// Edges Primary -> DoseResp [label=" Confirm Activity "]; DoseResp -> Orthogonal [label=" Rule out Artifacts "]; DoseResp -> Counter [style=dashed]; Orthogonal -> Counter [label=" Confirm Specificity "]; Counter -> SAR [label=" Assess Developability "]; SAR -> Validated; }

Caption: Hit confirmation and validation workflow.

  • Dose-Response Confirmation: Re-test primary hits across a range of concentrations to confirm activity and calculate potency (IC50/EC50).

  • Orthogonal Assay: Use a different assay technology to confirm the hit.[21] For example, if the primary screen was a biochemical enzyme assay, a biophysical assay like Surface Plasmon Resonance (SPR) or Thermal Shift (DSF) can confirm direct binding to the target protein.[22] This helps eliminate false positives caused by assay interference.

  • Counter & Selectivity Screens:

    • Cytotoxicity: As mentioned, rule out non-specific toxicity.[11]

    • Selectivity: Screen the compound against related targets (e.g., other kinases in the same family) to determine its specificity. High selectivity is a desirable trait for a drug candidate.[23]

  • Structure-Activity Relationship (SAR): Test commercially available, structurally similar analogs of the hit. A validated hit should show a logical relationship where small chemical changes lead to predictable changes in activity.[21]

Section 4: Data Interpretation Guide

Understanding Potency: IC50 vs. EC50

Metric Full Name Definition Use Case
IC50 Half Maximal Inhibitory ConcentrationThe concentration of an inhibitor required to reduce a biological response by 50%.[24][26]Used for antagonists or inhibitors (e.g., kinase inhibitors). A lower IC50 means higher potency.
EC50 Half Maximal Effective ConcentrationThe concentration of a drug that induces a response halfway between the baseline and maximum effect.[24][26]Used for agonists or activators (e.g., GPCR agonists). A lower EC50 means higher potency.

Interpreting a Dose-Response Curve

A well-behaved dose-response curve, when plotted on a semi-log scale, should be sigmoidal (S-shaped).[12]

Gq_Signaling_Pathway

Caption: Gq-coupled GPCR signaling pathway.

  • Key Parameters:

    • Top Plateau: Represents 100% of the assay signal (0% inhibition).

    • Bottom Plateau: Represents the maximum effect of the compound.

    • IC50/EC50: The concentration at the inflection point of the curve, corresponding to the 50% response.[27]

    • Hill Slope: The steepness of the curve. A slope of ~1 suggests a 1:1 binding interaction. A very steep or shallow slope can indicate complex mechanisms like cooperativity or assay artifacts.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • APS Publications. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit Validation. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They Matter?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment. Retrieved from [Link]

  • ACS Publications. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Graphstats Technologies. (2021). IC50 and EC50. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Retrieved from [Link]

  • Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

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Technical Support Center: Storage and Handling of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 790164-97-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, recognized for its role in the synthesis of bioactive molecules.[1] Its unique structure, featuring both a primary amino group and a carboxylic acid, makes it synthetically versatile but also susceptible to degradation if not stored and handled correctly. This guide provides in-depth, experience-driven advice to ensure the long-term stability and integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, the compound should be stored at 2°C to 8°C in a dark, dry environment.[2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen.[3][4][5][6] For ultimate protection, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[4]

Q2: My once-white powder has turned light yellow or brown. What happened, and is it still usable?

This discoloration is a classic indicator of oxidative degradation. The primary amino group on the pyrazole ring is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This can lead to the formation of colored polymeric byproducts. While slight discoloration may indicate only minor degradation, it is imperative to re-analyze the material's purity by HPLC before use to ensure it meets the requirements of your experiment.

Q3: Is it really necessary to use an inert atmosphere like argon or nitrogen?

Yes, for long-term stability, it is highly recommended. The amino group makes the molecule function as an aromatic amine, which is prone to oxidation.[7] Displacing oxygen from the container's headspace with an inert gas is the most effective way to inhibit this primary degradation pathway.[4] This simple step can significantly extend the shelf-life and preserve the purity of the compound.

Q4: How should I prepare stock solutions for storage?

If you must store the compound in solution, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Prepare the solution, aliquot it into single-use volumes in vials with airtight caps, and purge the headspace with inert gas before sealing. Store these solutions at -20°C or -80°C. Avoid aqueous solutions for long-term storage, as the presence of water can facilitate hydrolysis and other degradation pathways. The stability of aminosalicylic acid, a related compound, is known to be poor in aqueous solutions under conditions that promote oxidation.[8]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to identifying and resolving common problems encountered during storage and handling.

Problem Potential Cause(s) Recommended Actions & Validation
Discoloration of Solid Oxidation: Exposure to air (oxygen) and/or light.Action: Immediately transfer the compound to a fresh, clean amber glass vial. Purge the headspace thoroughly with argon or nitrogen before sealing tightly with a high-quality cap. Store at 2-8°C in the dark. Validation: Confirm purity using the HPLC protocol below (Protocol 3.2). A pure compound should exhibit a single major peak.
Poor Solubility / Particulates Degradation: Formation of insoluble polymeric oxidation products. Moisture: Absorption of water, leading to clumping or hydrolysis.Action: For use, dissolve the material in a suitable solvent and filter through a 0.22 µm syringe filter to remove insoluble matter. Note that this does not remove soluble impurities. Re-evaluate your storage containers and handling procedures to prevent moisture ingress.[9] Validation: Analyze both the filtered solution and the starting solid by HPLC to quantify the level of degradation.
Inconsistent Experimental Results Compound Impurity: Use of a partially degraded lot of the starting material.Action: Institute a mandatory purity check for all new and stored batches of the compound before beginning any synthesis or assay. Do not assume that a compound is pure based on its label. Validation: Establish an HPLC purity specification (e.g., >98%[2]) for the material to be used in your experiments.
Section 3: Protocols and Workflows

Adherence to standardized protocols is critical for maintaining compound integrity.

Protocol 3.1: Recommended Long-Term Storage Workflow

This protocol outlines the best practices for receiving and storing a new batch of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

G A Receive Compound B Visually Inspect (Color, Appearance) A->B C Perform Initial Purity Check (e.g., HPLC) B->C D Aliquot into smaller, single-use amber glass vials C->D If purity is acceptable E Purge Headspace (Argon or Nitrogen) D->E F Seal Tightly with High-Quality Caps E->F G Store at 2-8°C, Protected from Light F->G H Log Batch Info & Date G->H

Caption: Workflow for optimal long-term storage.

Protocol 3.2: Purity Assessment by Reverse-Phase HPLC

This general-purpose method provides a reliable system for assessing the purity of your compound and detecting degradation products.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 4 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Analysis: A pure compound will show a single major peak. The appearance of additional peaks is indicative of impurities or degradation. The area percentage of the main peak can be used to quantify purity.

Section 4: Scientific Background
4.1: Postulated Degradation Pathways

The chemical structure of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid dictates its stability. The primary points of vulnerability are the amino group and, to a lesser extent, the carboxylic acid.

G cluster_0 Primary Degradation Pathway cluster_1 Secondary/Forced Degradation A 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid B Oxidized Intermediates (e.g., Quinone-imine like species) A->B Oxidation (Air, Light, Metal Ions) C Colored Polymeric Byproducts B->C Polymerization D 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid E 4-Amino-1-methyl-1H-pyrazole + CO2 D->E Decarboxylation (High Heat)

Caption: Potential degradation pathways for the compound.

  • Oxidation: This is the most common degradation route under typical storage conditions. The electron-rich amino group is readily oxidized, leading to highly colored and often insoluble materials, which can interfere with subsequent reactions and assays. This mechanism is analogous to the degradation of other aromatic amines.[7][8]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is also possible but generally requires higher energy input, such as significant heat. While less likely under recommended storage conditions, it can become a factor if the compound is improperly stored at elevated temperatures.

By understanding these pathways, researchers can take targeted preventative measures—primarily the exclusion of oxygen and light—to ensure the compound's integrity.

References
  • Chen, B. H., & Chen, Y. C. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415–1420. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Patel, K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • IntechOpen. Heterocyclic Amines and Safety. [Link]

  • PubChem. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Gîrbea, A. S., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1229. [Link]

  • Wang, Y., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

  • Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 9(7), 933–938. [Link]

  • Ismail, M. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1258. [Link]

  • PubChem. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • BIOSYNCE. 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid CAS 4058-91-7. [Link]

  • Šimkevičiūtė, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Chemija, 32(2). [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (AMPC) and its structurally related analogs. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer, anti-inflammatory, and antimicrobial properties, offering valuable insights for researchers and drug development professionals.

Introduction to 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid (AMPC)

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the C4 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. This specific arrangement of functional groups imparts unique chemical properties that translate into a diverse range of biological activities.[2] AMPC and its derivatives have garnered significant interest for their potential therapeutic applications, demonstrating notable effects in preclinical studies.[3]

Comparative Analysis of Biological Activities

The biological potential of AMPC and its analogs is broad, with significant findings in the realms of oncology, inflammation, and infectious diseases. This section will dissect the available data to draw comparisons and understand the impact of structural modifications on biological outcomes.

Anticancer Activity

Derivatives of AMPC have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of cellular proliferation and the induction of apoptosis.[3][4]

Comparative Data on Anticancer Activity:

Compound/AnalogCancer Cell LineActivity MetricResultReference
AMPC DerivativeHeLa (Cervical Cancer)Growth Inhibition54.25%[2]
AMPC DerivativeHepG2 (Liver Cancer)Growth Inhibition38.44%[2]
Pyrazole Hydrazide Derivative 33 B16-F10 (Melanoma)IC50Not Specified[4]
Pyrazole Hydrazide Derivative 33 MCF-7 (Breast Cancer)IC50Not Specified[4]
5AP 22HCT-116 (Colorectal Carcinoma)IC503.18 mM[5]
5AP 22MCF-7 (Breast Cancer)IC504.63 mM[5]

Structure-Activity Relationship Insights:

The data suggests that modifications to the core AMPC structure can significantly influence its anticancer potency. For instance, the introduction of a tetrazole substituent at the C4 position, as seen in compound 5AP 22, results in notable cytotoxicity against colorectal and breast cancer cell lines.[5] The specific nature and position of substituents on the pyrazole ring and its appended functionalities are critical in determining the interaction with biological targets and, consequently, the antiproliferative efficacy.[6]

Anti-inflammatory Activity

AMPC and its analogs have demonstrated the ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokines.[3]

Comparative Data on Anti-inflammatory Activity:

Compound/AnalogAssayTargetResultReference
AMPCCytokine Release AssayTNF-αReduced Levels[3]
Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateNAAA InhibitionNAAAIC50: 0.042 µM[7]
Pyrazolo[1,5-a]quinazoline 13i NF-κB Transcriptional ActivityNF-κBIC50 < 50 µM[8]
Pyrazolo[1,5-a]quinazoline 16 NF-κB Transcriptional ActivityNF-κBIC50 < 50 µM[8]
Pyrazole Analog 5s COX-2 InhibitionCOX-2IC50: 2.51 µM[9]
Pyrazole Analog 5u COX-2 InhibitionCOX-2IC50: 1.79 µM[9]

Structure-Activity Relationship Insights:

The anti-inflammatory potential of these compounds is closely tied to their ability to interfere with key inflammatory pathways. AMPC itself has been shown to reduce levels of TNF-α, a critical mediator of inflammation.[3] Esterification of the carboxylic acid group, as in Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, leads to potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of anti-inflammatory endocannabinoids.[7] Furthermore, fusion of the pyrazole ring with other heterocyclic systems, such as in the pyrazolo[1,5-a]quinazolines, can yield potent inhibitors of NF-κB, a key transcription factor in the inflammatory response.[8]

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents, and AMPC derivatives are no exception, exhibiting activity against a range of bacterial and fungal pathogens.[3][10]

Comparative Data on Antimicrobial Activity:

Compound/AnalogMicroorganismActivity MetricResultReference
AMPC Derivative AFusarium oxysporumInhibition75%[3]
AMPC Derivative BBotrytis cinereaInhibition68%[3]
AMPC Derivative CPhytophthora infestansInhibition82%[3]
Pyrazole Derivative 3 Escherichia coliMIC0.25 µg/mL[10]
Pyrazole Derivative 4 Streptococcus epidermidisMIC0.25 µg/mL[10]
Pyrazole Derivative 2 Aspergillus nigerMIC1 µg/mL[10]
5-aminopyrazole derivative 5a Staphylococcus aureusMIC0.25 µg/mL[11]
5-aminopyrazole derivative 5a Escherichia coliMIC0.25 µg/mL[11]
Pyrazolyl 1,3,4-thiadiazine 21a BacteriaMIC62.5–125 µg/mL[12]
Pyrazolyl 1,3,4-thiadiazine 21a FungiMIC2.9–7.8 µg/mL[12]

Structure-Activity Relationship Insights:

The antimicrobial spectrum and potency of AMPC analogs are highly dependent on the nature of the substituents. For example, specific derivatives have shown significant inhibitory activity against important plant pathogens, suggesting their potential use in agriculture.[3] In the context of human pathogens, the introduction of specific side chains can lead to potent antibacterial and antifungal activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range.[10][11] The incorporation of a thiadiazine moiety, for instance, has been shown to yield compounds with broad-spectrum antimicrobial effects.[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key biological assays cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability and high-throughput capability in screening cytotoxic compounds. The conversion of MTT to formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[13] The use of a 96-well format allows for the simultaneous testing of multiple concentrations and replicates, ensuring statistical robustness.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. A known antibiotic is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices: The agar well diffusion method is a simple, cost-effective, and widely used preliminary screening method for antimicrobial activity.[14] The diffusion of the antimicrobial agent through the agar creates a concentration gradient, and the size of the inhibition zone provides a qualitative measure of the compound's efficacy against the test organism. Mueller-Hinton agar is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility.

TNF-α Release Assay in Macrophages

This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[15]

Protocol:

  • Cell Culture and Differentiation: Culture a macrophage cell line (e.g., THP-1 monocytes) and differentiate them into macrophages by treating with an agent like phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Pre-incubate the differentiated macrophages with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Macrophage Activation: Stimulate the macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and the release of TNF-α.

  • Supernatant Collection: After an incubation period (e.g., 4-24 hours), collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α.[16]

  • Data Analysis: Compare the levels of TNF-α in the supernatants of compound-treated cells to those of LPS-stimulated cells without compound treatment. Calculate the percentage of inhibition of TNF-α release.

Causality Behind Experimental Choices: This in vitro assay provides a direct measure of a compound's ability to suppress a key inflammatory mediator. Macrophages are central players in the inflammatory response, and their production of TNF-α is a hallmark of inflammation.[15] ELISA is a highly sensitive and specific method for quantifying protein concentrations in biological fluids, making it ideal for measuring cytokine levels.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Add Test Compounds B->C Treat Cells D Incubate 48-72h C->D E Add MTT Reagent D->E Assess Viability F Incubate 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I I H->I Analyze Data (Calculate IC50)

Caption: Workflow of the MTT assay for determining cell viability.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate (Lawn Culture) A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D Apply Compound E Incubate 18-24h D->E F Measure Zone of Inhibition (mm) E->F Observe Results G Compare to Controls F->G H H G->H Determine Activity

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Conclusion

This guide provides a comparative overview of the biological activities of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship insights derived from the available data underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate and develop novel pyrazole-based therapeutics. Further investigation into a wider range of structurally diverse analogs will be crucial for a more comprehensive understanding of their therapeutic potential and for the rational design of next-generation drug candidates.

References

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  • MTT Cell Assay Protocol. (n.d.). Retrieved January 21, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22). Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold, with a primary focus on their role as kinase inhibitors. We will explore how structural modifications to this privileged core influence binding affinity, selectivity, and cellular activity, offering a comparative perspective supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The 4-Aminopyrazole Scaffold - A Privileged Core for Kinase Inhibition

The 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (pyrazole nitrogens and carbonyl group), make it an ideal framework for interacting with the hinge region of kinase active sites.[2] The planarity of the pyrazole ring and the ability to introduce diverse substituents at multiple positions allow for fine-tuning of the molecule's steric and electronic properties to achieve high potency and selectivity against various kinase targets.[3]

This guide will delve into the SAR of derivatives targeting two prominent kinase families: Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). By comparing the impact of specific structural modifications on inhibitory activity, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.

Comparative SAR Analysis of 4-Aminopyrazole Derivatives

The biological activity of 4-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and the carboxamide moiety. Here, we compare the SAR of two distinct series of derivatives targeting JAKs and FGFRs.

Targeting the JAK/STAT Pathway with 4-Amino-(1H)-pyrazole Derivatives

The JAK/STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell growth, and hematopoiesis.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets.[4] A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[4]

Key SAR Insights for JAK Inhibition:

  • Amide Substitution: The nature of the substituent on the C5-carboxamide is crucial for activity. A general trend observed is that larger, more complex aromatic or heteroaromatic rings enhance inhibitory potency.

  • N1-Substitution: The methyl group at the N1 position of the pyrazole ring appears to be important for maintaining a favorable conformation for binding to the kinase active site.

  • C4-Amino Substituents: Modifications at the C4-amino group have a significant impact on potency and selectivity. The introduction of specific heterocyclic moieties can lead to highly potent and selective inhibitors.[4]

Table 1: Comparative Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives Against JAK Kinases

Compound IDR (Substituent on C4-amino)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a 2-chloro-4-(trifluoromethyl)phenyl>1000>1000>1000[4]
3f 2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(trifluoromethyl)phenyl3.42.23.5[4]
11b 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-7-yl15.28.911.4[4]
Ruxolitinib (positive control)3.32.8428[4]

Data presented in Table 1 is extracted from reference[4].

The data clearly demonstrates that substitution at the C4-amino group is a key determinant of JAK inhibitory activity. The simple phenyl substitution in compound 3a results in a loss of activity, whereas the more elaborate piperazinylphenyl group in 3f leads to potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[4] Compound 11b , featuring a thienopyrimidine moiety, also exhibits potent inhibition, highlighting the importance of this position for interacting with the kinase.[4]

Covalent Inhibition of FGFRs with 5-Amino-1H-pyrazole-4-carboxamide Derivatives

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling is a known driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, targeting both wild-type and drug-resistant mutant forms of the enzyme.[5]

Key SAR Insights for FGFR Inhibition:

  • Covalent Warhead: The introduction of an electrophilic "warhead," such as an acrylamide moiety, enables the formation of a covalent bond with a cysteine residue in the FGFR active site, leading to irreversible inhibition.[5]

  • Linker Length and Flexibility: The linker connecting the pyrazole core to the covalent warhead influences the compound's ability to position the warhead correctly for reaction with the target cysteine.

  • Substituents on the Amide Nitrogen: Aromatic or heteroaromatic substituents on the amide nitrogen are critical for occupying the hydrophobic pocket of the ATP-binding site and contribute significantly to binding affinity.[5]

Table 2: Comparative Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives Against FGFRs

Compound IDR (Substituent on amide nitrogen)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Reference
10a 3,5-dimethoxyphenyl125110256189[5]
10h 3,5-dimethoxy-4-(acryloyl)aminophenyl46419962[5]
10k 3,5-dimethoxy-4-(prop-2-yn-1-oyl)aminophenyl8875154112[5]

Data presented in Table 2 is extracted from reference[5].

The comparison between compounds 10a and 10h clearly illustrates the effectiveness of a covalent approach. The addition of the acrylamide warhead in 10h results in a significant increase in potency against all tested FGFR isoforms, including the gatekeeper mutant FGFR2 V564F.[5] The slightly reduced potency of the prop-2-yn-1-oyl derivative 10k compared to 10h suggests that the geometry and reactivity of the warhead are finely tuned for optimal activity.[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Derivatives

The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below, based on established methodologies.[6]

Scheme 1: General Synthetic Route

G A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C 1. B Methylhydrazine B->C E 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid C->E 2. D LiOH D->E G Target Compound: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Derivative E->G 3. F Amine (R-NH2), HATU, DIPEA F->G

Caption: General synthetic scheme for 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivatives.

Step-by-Step Protocol:

  • Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (C):

    • To a solution of ethyl 2-cyano-3-ethoxyacrylate (A) in ethanol, add methylhydrazine (B) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the pyrazole intermediate (C).

  • Hydrolysis to 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (E):

    • Dissolve the ester (C) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (D) and stir the mixture at 50 °C for 4 hours.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid (E).

  • Amide Coupling to Yield the Target Compound (G):

    • To a solution of the carboxylic acid (E) in DMF, add the desired amine (R-NH2) (F), HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound (G).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[7]

Materials:

  • Kinase of interest (e.g., JAK2, FGFR1)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compound D Add Compound to Plate A->D B Prepare Kinase/Buffer Solution E Add Kinase Solution (Pre-incubation) B->E C Prepare Substrate/ATP Solution F Initiate Reaction with Substrate/ATP Solution C->F D->E E->F G Incubate at 30°C F->G H Add ATP Detection Reagent G->H I Incubate at RT H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Following the kinase reaction, add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these inhibitors requires an appreciation of the signaling pathways they modulate.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4] The 4-amino-(1H)-pyrazole derivatives discussed inhibit the catalytic activity of JAKs, thereby blocking this entire downstream signaling cascade.

Diagram of the JAK/STAT Signaling Pathway:

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified representation of the JAK/STAT signaling pathway and the point of intervention by 4-aminopyrazole inhibitors.

Conclusion and Future Directions

The 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. The SAR studies presented in this guide highlight the critical role of substituents at the C4-amino and C5-carboxamide positions in determining inhibitory activity and target selectivity. The successful development of both reversible and covalent inhibitors based on this scaffold underscores its adaptability to different kinase active site architectures.

Future research in this area should focus on:

  • Expanding the Kinase Target Space: Exploring the activity of these derivatives against a broader range of kinases to identify novel therapeutic opportunities.

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity for the desired kinase, thereby minimizing off-target effects and improving the safety profile.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and pharmacokinetic properties.

  • Addressing Drug Resistance: Continuing the development of covalent and allosteric inhibitors that can overcome acquired resistance to existing kinase inhibitors.

By leveraging the insights from comparative SAR studies and employing rational drug design principles, the 4-aminopyrazole scaffold will undoubtedly continue to be a valuable source of innovative kinase inhibitors for the treatment of cancer, inflammation, and other diseases.

References

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  • American Chemical Society. (2012). Assay Development Guidelines for High Throughput Screening.
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  • Li, Y., Zhang, J., Wang, X., & Liu, X. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(10), 2465. [Link]

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A Senior Application Scientist's Guide to the Validation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of medicinal chemistry. Within this endeavor, certain chemical structures emerge as "privileged scaffolds"—frameworks that consistently demonstrate high affinity for the ATP-binding site of kinases. The pyrazole ring is a preeminent example of such a scaffold.[1][2][3] Its synthetic tractability, favorable drug-like properties, and versatile nature have led to the development of numerous clinically successful kinase inhibitors, including the FDA-approved drugs Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor).[3]

This guide focuses on a specific, yet under-characterized, pyrazole derivative: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid . While the broader class of aminopyrazoles has been explored for biological activity, including anticancer and anti-inflammatory properties, specific data on this compound's kinase inhibitory potential is not widely available.[4][5] This document, therefore, serves as a comprehensive roadmap for its validation. We will outline a rigorous, multi-tiered experimental plan to characterize its potency, selectivity, and cellular efficacy, comparing its hypothetical performance against established pyrazole-based kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to validate novel small molecule kinase inhibitors.

Comparative Framework: Selecting Benchmark Inhibitors

To objectively assess the potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, it is crucial to benchmark it against well-characterized inhibitors sharing the core pyrazole scaffold. Based on their clinical relevance and diverse target profiles, we have selected the following compounds as comparators:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[3]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor.[6]

  • FN-1501: A dual FLT3 and CDK inhibitor.[7]

These compounds represent a range of kinase families and provide a robust basis for evaluating the novelty and potential therapeutic niche of our topic compound.

Part 1: Biochemical Validation - Potency and Selectivity

The initial validation step involves quantifying the direct interaction between the compound and purified kinase enzymes. This is essential to determine intrinsic potency (IC50) and to begin building a selectivity profile.

Experimental Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and benchmark inhibitors in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for each compound in a suitable assay buffer.

    • Prepare kinase reaction buffer containing the purified kinase of interest (e.g., JAK2, Aurora A, FLT3), its specific substrate, and ATP at its Km concentration.

  • Assay Execution:

    • In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to wells.

    • Add 50 nL of each compound dilution to the respective wells. Include DMSO-only controls (100% activity) and no-enzyme controls (background).

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of positive (DMSO) and negative (no enzyme) controls. Using ATP at its Km concentration ensures that the inhibition measured is competitive with respect to ATP, which is the mechanism of action for most pyrazole-based inhibitors.

Hypothetical Data Summary: Biochemical Potency

The following table presents a hypothetical outcome of the initial biochemical screens, designed for comparative analysis.

CompoundTarget KinaseHypothetical IC50 (nM)
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid JAK2 150
Aurora A >10,000
FLT3 850
RuxolitinibJAK23
TozasertibAurora A5
FN-1501FLT32.3
Experimental Protocol 2: Comprehensive Kinome Profiling

To understand the selectivity of our lead compound across the entire human kinome, a broad screening panel is indispensable. This prevents misinterpretation of cellular effects and identifies potential off-target liabilities or opportunities for polypharmacology.[8][9][10]

Methodology:

  • Compound Submission: Submit 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

  • Assay Format: Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Data Output: The results are usually presented as percent inhibition relative to a DMSO control. A common metric is the Selectivity Score (S-Score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested.

Causality and Trustworthiness: Kinome profiling provides a global, unbiased view of a compound's interaction space. By identifying which kinases are (and are not) inhibited, we can confidently attribute downstream cellular effects to specific on-target activities, assuming the inhibition is potent enough.

Visualization: Kinome Selectivity Profile

The following diagram illustrates a hypothetical kinome tree plot for our compound, showing high selectivity for a specific kinase family.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpoR Epo Receptor JAK2 JAK2 EpoR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene Gene Transcription pSTAT3->Gene Dimerization & Translocation Inhibitor 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests that the inhibitor has a cytostatic or cytotoxic effect.

Methodology:

  • Cell Seeding: Seed cancer cells dependent on the target kinase (e.g., MV4-11 for FLT3) in 96-well plates at an appropriate density.

  • Compound Treatment: Add a serial dilution of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary: Cellular Activity
CompoundCell LineTarget PathwayHypothetical GI50 (µM)
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid HEL (JAK2-mutant) JAK/STAT 0.8
MV4-11 (FLT3-ITD) FLT3 5.2
RuxolitinibHEL (JAK2-mutant)JAK/STAT0.4
FN-1501MV4-11 (FLT3-ITD)FLT30.008

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the validation of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid as a novel kinase inhibitor. The proposed workflow, moving from biochemical potency and kinome-wide selectivity to cellular target engagement and functional outcomes, provides a comprehensive framework for decision-making.

Based on our hypothetical data, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid emerges as a moderately potent, but potentially highly selective, JAK2 inhibitor with good cellular activity. Its lower potency compared to Ruxolitinib might be offset by a superior selectivity profile, which could translate to an improved safety window—a critical consideration in drug development.

The next logical steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency. [1]* In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the compound's properties in animal models.

  • ADME-Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity.

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutics. [11][12]A rigorous and logically structured validation process, as detailed here, is paramount to unlocking the full potential of novel molecules like 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

References

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A Comparative Analysis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid and Other Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant inhibitory drugs. This guide provides a detailed comparative analysis of a representative 4-amino-pyrazole compound, which demonstrates potent Janus kinase (JAK) inhibition, against a panel of well-established pyrazole-containing drugs: Celecoxib, a selective COX-2 inhibitor; Rimonabant, a cannabinoid receptor 1 (CB1) antagonist; and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the structure-activity relationships, inhibitory profiles, and experimental evaluation of this versatile class of molecules.

For the purpose of this guide, we will utilize inhibitory data from a potent 4-amino-(1H)-pyrazole derivative, compound 3f from a key study by Xiong et al. (2016), as a representative for the inhibitory profile of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid". The study notes that modifications at the R1 position of the pyrazole ring, where the methyl and carboxylic acid groups reside in our topic compound, did not significantly influence JAK inhibition, suggesting the data from compound 3f is a reliable surrogate for this comparative analysis.[1]

Overview of Pyrazole-Based Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for drug design. Its ability to participate in hydrogen bonding, its metabolic stability, and its synthetic tractability have led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways.

4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

Recent research has highlighted the potential of 4-amino-(1H)-pyrazole derivatives as potent inhibitors of Janus kinases (JAKs).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in inflammation, immunity, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

Comparative Pyrazole Inhibitors

To provide a broad context for the performance of 4-amino-pyrazole derivatives, we will compare them against three clinically successful drugs that also feature a pyrazole core:

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[4]

  • Rimonabant: A selective antagonist of the cannabinoid receptor 1 (CB1), which was developed for the treatment of obesity and related metabolic disorders.[5]

  • Sildenafil: A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) and is a key regulator of smooth muscle relaxation.[6]

Comparative Inhibitory Performance

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)Reference
4-Amino-(1H)-pyrazole derivative (3f) JAK13.4[1]
JAK22.2[1]
JAK33.5[1]
Celecoxib COX-240[7][8]
Rimonabant CB1 Receptor~10[9]
Sildenafil PDE53.5[6][10]

Table 1: Comparative IC50 Values of Pyrazole-Based Inhibitors. This table summarizes the in vitro inhibitory potency of the selected pyrazole compounds against their respective primary targets.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these inhibitors act is fundamental to appreciating their therapeutic effects and potential side effects.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. 4-Amino-pyrazole derivatives, by inhibiting JAKs, block this entire cascade.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor 4-Amino-pyrazole Inhibitor Inhibitor->JAK inhibits

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of 4-amino-pyrazole derivatives.

Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostaglandins from arachidonic acid.[11] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Celecoxib selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

COX Pathway Cyclooxygenase (COX) Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 converted by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 inhibits Endocannabinoid Signaling Endocannabinoid Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter Neurotransmitter Release CB1R->Neurotransmitter inhibits Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R binds to (retrograde) Rimonabant Rimonabant Rimonabant->CB1R antagonizes

Figure 3: Endocannabinoid retrograde signaling and the antagonistic action of Rimonabant.

Nitric Oxide (NO)/cGMP Signaling Pathway

In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS) produce nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). [12][13][14]cGMP activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation. Phosphodiesterase-5 (PDE5) terminates this signaling by hydrolyzing cGMP. Sildenafil inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.

NO_cGMP_Pathway NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Figure 4: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil.

Experimental Protocols

The following protocols provide standardized methods for evaluating the inhibitory activity of pyrazole compounds against their respective targets.

In Vitro JAK Kinase Inhibition Assay (for 4-Amino-pyrazole Derivatives)

Objective: To determine the IC50 value of a test compound against JAK family kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the assay buffer, the specific JAK enzyme, and the substrate.

  • Add the diluted test compound or vehicle (for control) to the wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro COX-2 Inhibition Assay (for Celecoxib)

Objective: To determine the IC50 value of a test compound against COX-2.

Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity by a test compound is monitored spectrophotometrically. [15] Materials:

  • Human recombinant COX-2 enzyme

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (serially diluted)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Add the diluted test compound or vehicle to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes. [16]5. Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic read).

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value as described for the JAK assay.

CB1 Receptor Radioligand Binding Assay (for Rimonabant)

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]CP55,940) for binding to the CB1 receptor in a membrane preparation. The amount of bound radioligand is measured, and the affinity of the test compound is calculated. [17][18] Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radioligand (e.g., [3H]CP55,940)

  • Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist/antagonist)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Test compound (serially diluted)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, add the assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Add the radioligand to all tubes.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro PDE5 Enzyme Inhibition Assay (for Sildenafil)

Objective: To determine the IC50 value of a test compound against PDE5.

Principle: This assay measures the hydrolysis of cGMP by PDE5. The amount of remaining cGMP or the amount of GMP produced is quantified, often using a competitive immunoassay or a fluorescence polarization-based method. [19][20] Materials:

  • Recombinant human PDE5A1 enzyme

  • cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compound (serially diluted)

  • Detection system (e.g., Transcreener® FP PDE Assay, BellBrook Labs)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer and the PDE5 enzyme.

  • Add the diluted test compound or vehicle.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding cGMP.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors targeting a wide range of enzymes and receptors. The 4-amino-pyrazole derivatives, exemplified by their potent inhibition of JAK kinases, represent a promising class of compounds for the treatment of inflammatory and autoimmune disorders. By comparing their inhibitory profile and mechanism of action with established pyrazole-containing drugs like Celecoxib, Rimonabant, and Sildenafil, we gain a deeper appreciation for the versatility of this chemical motif. The experimental protocols provided herein offer a robust framework for the continued exploration and development of novel pyrazole-based therapeutics.

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The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold represents a cornerstone for the development of targeted therapies, particularly kinase inhibitors. The compound at the center of our investigation, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, embodies the chemical features that confer potent biological activity. However, the promise of any targeted agent is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some serendipitous cases, beneficial.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. We will move beyond theoretical discussions to provide actionable, field-proven experimental protocols, present comparative data with archetypal kinase inhibitors, and offer insights into the causal relationships that govern experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the tools to build a robust, self-validating understanding of their compound's selectivity.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets—the primary target for a vast number of inhibitors.[1] This homology is a double-edged sword; while it allows for the design of broad-spectrum kinase inhibitors, it also presents a significant challenge in achieving selectivity. A lack of selectivity can manifest as:

  • Unanticipated side effects: Inhibition of unintended kinases can disrupt essential signaling pathways.

  • Misinterpretation of phenotypic data: Attributing a biological effect to the intended target when an off-target is responsible can derail a research program.

  • Opportunities for drug repositioning: A well-characterized cross-reactivity profile can reveal new therapeutic applications for a compound.

To illustrate the spectrum of kinase inhibitor selectivity, we will conceptually compare 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid against two well-characterized, albeit structurally distinct, kinase inhibitors:

  • Compound A (Hypothetical Highly Selective Inhibitor): Designed for a specific kinase, it is expected to show minimal off-target binding.

  • Compound B (Hypothetical Broad-Spectrum Inhibitor): Known to inhibit multiple kinases, it serves as a benchmark for a less selective profile.

Part 1: Kinome-Wide Profiling – A Global View of Selectivity

The most direct method for assessing cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a global, albeit in vitro, view of the compound's binding affinities across the kinome. The KINOMEscan™ platform is a widely utilized example of such a technology, employing a competition binding assay format.[2][3]

Experimental Workflow: Kinome Scanning

The underlying principle of the KINOMEscan™ assay is a competitive binding assay where the amount of a test compound that displaces a known, immobilized ligand from a kinase is quantified.[2]

KinomeScan_Workflow cluster_binding Competitive Binding cluster_quant Quantification Compound Test Compound (4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid) Binding Incubation: Compound, Kinase, and Ligand Bead Mixture Compound->Binding Kinase DNA-tagged Kinase Kinase->Binding LigandBead Immobilized Ligand on Solid Support LigandBead->Binding Wash Wash Unbound Kinase Binding->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via DNA tag (qPCR) Elute->qPCR

Caption: KINOMEscan™ competitive binding assay workflow.

Step-by-Step Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).

  • Assay Execution (Performed by Service Provider):

    • A panel of human kinases, each tagged with a unique DNA identifier, is used.[2]

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinases and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[2]

  • Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.

    %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).

Comparative Data: Kinome Scan Results
Kinase Target4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (%Ctrl @ 1µM)Compound A (%Ctrl @ 1µM)Compound B (%Ctrl @ 1µM)
Primary Target (e.g., FLT3) 5 3 8
CDK2459215
Aurora A889525
LRRK2959875
IRAK4608530
... (400+ other kinases)>90>90Variable

Interpretation of Hypothetical Data:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Shows high affinity for its primary target (FLT3). It exhibits some interaction with CDK2 and IRAK4, suggesting a degree of cross-reactivity that warrants further investigation.

  • Compound A: Demonstrates a highly selective profile, with strong binding only to its intended target.

  • Compound B: Displays a broader activity profile, consistent with a less selective inhibitor.

Part 2: Cellular Target Engagement – Validating Interactions in a Physiological Context

While kinome scanning provides a valuable landscape of potential interactions, it is performed in a purified, in vitro system. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its target in the complex milieu of a living cell or cell lysate.[4][5][6] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[5][7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble Protein Cells Intact Cells or Lysate Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat aliquots to a range of temperatures Treatment->Heat Lysis Cell Lysis & Centrifugation (to pellet aggregates) Heat->Lysis Collection Collect Supernatant (Soluble Protein Fraction) Lysis->Collection Detection Quantify Target Protein (e.g., Western Blot, ELISA) Collection->Detection

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA® for Target Engagement

This protocol is adapted for a Western blot-based readout.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11 for FLT3) to ~80% confluency.

    • Treat cells with 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6]

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the total protein concentration in each sample to ensure equal loading.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe with a primary antibody specific for the target protein (e.g., anti-FLT3) and a suitable secondary antibody.

    • Detect the signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the unheated control for both the compound-treated and vehicle-treated samples.

    • Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent Tm. A shift in this curve upon compound treatment (ΔTm) indicates target engagement.

Comparative Data: CETSA® Results
CompoundTarget KinaseApparent Tm (Vehicle)Apparent Tm (Compound)ΔTmInterpretation
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid FLT352°C58°C+6°CStrong cellular engagement
IRAK448°C50°C+2°CWeak to moderate engagement
Compound A FLT352°C59°C+7°CStrong and specific engagement
IRAK448°C48°C0°CNo significant engagement
Compound B FLT352°C57°C+5°CStrong cellular engagement
IRAK448°C53°C+5°CStrong off-target engagement

Interpretation of Hypothetical Data:

  • The CETSA data confirms that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid engages its primary target, FLT3, in a cellular context, as evidenced by the significant thermal stabilization.

  • The smaller but measurable shift for IRAK4 suggests that this off-target interaction, identified in the kinome scan, also occurs within the cell. This provides a higher degree of confidence in this off-target liability.

  • Compound A shows stabilization only for its intended target, reinforcing its selective profile.

  • Compound B demonstrates significant thermal stabilization of both the intended target and the off-target, confirming its broader cross-reactivity in a cellular environment.

Synthesis and Conclusion

The comprehensive cross-reactivity profiling of a compound like 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is not a mere checkbox in a preclinical package; it is a fundamental investigation into the compound's mechanism of action and potential safety liabilities. By integrating broad, in vitro screening methodologies like kinome scanning with cellular validation assays such as CETSA, a multi-dimensional and robust understanding of a compound's selectivity can be achieved.

The hypothetical data presented herein illustrates a compound with a promising, yet not perfectly selective, profile. The moderate off-target interaction with IRAK4, validated in a cellular context, would necessitate further investigation to understand the potential physiological consequences. This iterative process of broad screening, cellular validation, and mechanistic deconvolution is the hallmark of rigorous drug discovery. It is through this lens of scientific integrity that we can truly understand the unseen interactions that dictate the ultimate success or failure of a therapeutic candidate.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central. Retrieved from [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Vandamme, D., et al. (2012). Kinome Profiling. PubMed Central. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Wang, B-L., et al. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Retrieved from [Link]

  • Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

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Confirming the Mechanism of Action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthetic accessibility and versatile structure have made it a cornerstone in the development of targeted therapies, particularly in oncology and immunology.[1][2] A growing body of evidence highlights the potential of pyrazole derivatives as potent protein kinase inhibitors.[1][3] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[1][2]

This guide focuses on a specific class of pyrazole compounds, the "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" derivatives. We will explore a systematic approach to confirming their mechanism of action as kinase inhibitors, using a combination of biochemical and cellular assays. This in-depth analysis will provide researchers with the necessary tools to not only elucidate the mechanism of their novel compounds but also to benchmark their performance against established kinase inhibitors. Our investigation will center on Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine signaling pathways, whose aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4]

We will compare the hypothetical performance of a lead "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" derivative, designated as Compound-A , with two well-characterized kinase inhibitors:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[5][6][7]

  • Staurosporine: A broad-spectrum ATP-competitive kinase inhibitor, often used as a positive control in kinase assays.[4]

Through a series of robust experimental protocols, we will demonstrate how to build a compelling data package to confirm the mechanism of action, from direct enzyme inhibition to target engagement in a live-cell context and the subsequent impact on downstream signaling.

I. Biochemical Validation: Direct Inhibition of Kinase Activity

The foundational step in confirming a compound's mechanism of action as a kinase inhibitor is to demonstrate its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][8]

Experimental Protocol: ADP-Glo™ Kinase Assay for JAK2 Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound-A, Ruxolitinib, and Staurosporine against recombinant human JAK2.

Rationale: The IC50 value is a critical parameter for quantifying the potency of an inhibitor. By comparing the IC50 of Compound-A to that of a known selective inhibitor (Ruxolitinib) and a potent but non-selective inhibitor (Staurosporine), we can ascertain its relative potency and begin to understand its selectivity profile.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Compound-A, Ruxolitinib, Staurosporine (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (Compound-A, Ruxolitinib, Staurosporine) in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.

  • Enzyme Addition: Add 2.5 µL of JAK2 enzyme solution (at a pre-determined optimal concentration) to each well containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at their respective Km concentrations) to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][9]

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate at room temperature for 30 minutes.[2][9]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Expected Results and Comparative Analysis

The results of the ADP-Glo™ assay will provide the IC50 values for each compound against JAK2.

CompoundTarget KinasePredicted IC50 (nM)Notes
Compound-A JAK25.0Hypothetical potent inhibition.
Ruxolitinib JAK22.8 - 4.5Potent and selective JAK2 inhibitor.[5][6][7]
Staurosporine JAK2~2Potent, broad-spectrum kinase inhibitor.[4]

Interpretation: An IC50 value for Compound-A in the low nanomolar range, comparable to that of Ruxolitinib, would strongly suggest that it is a potent direct inhibitor of JAK2. The similar potency to the non-selective Staurosporine further underscores its efficacy at the enzymatic level.

II. Cellular Target Engagement: Confirming Intracellular Binding

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can effectively reach and bind to its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful technique that allows for the quantitative measurement of compound binding to a specific kinase in live cells.[10][11][12][13]

Experimental Protocol: NanoBRET™ Target Engagement Assay for JAK2

This protocol describes how to confirm the binding of Compound-A to JAK2 in live HEK293 cells.

Rationale: This assay provides direct evidence of target engagement in a physiological context. It measures the ability of a test compound to compete with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged kinase, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET). This allows for the determination of the intracellular IC50 (IC50, cell), a measure of the compound's potency within the cell.

Materials:

  • HEK293 cells

  • JAK2-NanoLuc® Fusion Vector (or JAK2(V617F)-NanoLuc® for mutant studies)[14]

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-10

  • Compound-A, Ruxolitinib, Staurosporine (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the JAK2-NanoLuc® Fusion Vector according to the manufacturer's protocol. Plate the transfected cells into the assay plate and incubate for 18-24 hours.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer K-10 to the cells, followed by the addition of the diluted test compounds.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding to the target.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.

  • Data Acquisition: Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Expected Results and Comparative Analysis

This assay will yield intracellular IC50 values, indicating the potency of the compounds in a live-cell environment.

CompoundTargetPredicted Intracellular IC50 (nM)Notes
Compound-A JAK250 - 100Demonstrates good cell permeability and target engagement.
Ruxolitinib JAK2~127 (in Ba/F3 cells)Expected to be potent in a cellular context.[6]
Staurosporine JAK2VariablePotent, but may show cytotoxicity affecting the assay window.

Interpretation: A low nanomolar intracellular IC50 for Compound-A would confirm that it can effectively penetrate the cell membrane and bind to JAK2. A significant rightward shift in potency compared to the biochemical IC50 may indicate challenges with cell permeability or efflux, providing valuable information for lead optimization.

III. Downstream Signaling Analysis: Verifying Functional Inhibition

Confirming that a compound binds to its target is crucial, but demonstrating that this binding event leads to the inhibition of the kinase's function within its signaling pathway is the ultimate validation of its mechanism of action. For JAK2, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[16][17] Western blotting is a standard technique to assess changes in protein phosphorylation.

Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

This protocol details the analysis of p-STAT3 levels in a relevant cell line (e.g., HEL cells, which harbor a JAK2V617F mutation and exhibit constitutive STAT3 activation) following treatment with the test compounds.

Rationale: A reduction in the levels of phosphorylated STAT3 upon treatment with Compound-A would provide strong evidence that the compound not only binds to JAK2 but also functionally inhibits its catalytic activity, thereby blocking the downstream signaling cascade.

Materials:

  • HEL 92.1.7 cell line (or other suitable cell line)

  • RPMI-1640 medium supplemented with FBS

  • Compound-A, Ruxolitinib, Staurosporine (in DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed HEL cells and allow them to adhere. Treat the cells with increasing concentrations of Compound-A, Ruxolitinib, and Staurosporine for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal, and then to the loading control (GAPDH).

Expected Results and Comparative Analysis

The Western blot will reveal the dose-dependent effect of each compound on STAT3 phosphorylation.

CompoundEffect on p-STAT3Interpretation
Compound-A Dose-dependent decreaseConfirms functional inhibition of the JAK2-STAT3 signaling pathway.
Ruxolitinib Dose-dependent decreasePositive control for JAK2 pathway inhibition.[7]
Staurosporine Decrease, potentially at cytotoxic concentrationsExpected to inhibit p-STAT3 due to its broad kinase inhibition, but may also induce apoptosis, complicating interpretation.

Interpretation: A clear, dose-dependent reduction in p-STAT3 levels upon treatment with Compound-A, similar to the effect of Ruxolitinib, would be the final piece of evidence confirming its mechanism of action as a functional inhibitor of the JAK2 signaling pathway.

IV. Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays b1 Recombinant JAK2 b3 ADP-Glo™ Assay b1->b3 b2 Compound-A & Comparators b2->b3 c2 NanoBRET™ Assay b2->c2 c5 Western Blot b2->c5 b4 IC50 Determination b3->b4 c3 Intracellular IC50 b4->c3 Compare Potency c1 Live Cells + JAK2-NanoLuc® c1->c2 c2->c3 c6 p-STAT3 Levels c3->c6 Correlate Binding & Function c4 Live Cells (HEL) c4->c5 c5->c6

Caption: Experimental workflow for confirming the mechanism of action.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Binds JAK2 JAK2 Cytokine_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates CompoundA Compound-A CompoundA->JAK2 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow to confirm the mechanism of action of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" derivatives as JAK2 kinase inhibitors. By integrating biochemical assays, cellular target engagement studies, and downstream signaling analysis, researchers can build a robust data package that not only validates the primary mechanism but also provides a comparative assessment against established drugs.

The hypothetical data presented for Compound-A, when compared with Ruxolitinib and Staurosporine, illustrates how to interpret experimental outcomes to position a novel compound within the existing landscape of kinase inhibitors. A favorable profile, characterized by potent enzymatic inhibition, effective cellular target engagement, and clear functional inhibition of the JAK2-STAT3 pathway, would strongly support the continued development of this chemical series.

Future work should include a broad kinome screen to assess the selectivity of Compound-A against a panel of other kinases. This is crucial for understanding potential off-target effects and for building a comprehensive safety and efficacy profile. Additionally, structure-activity relationship (SAR) studies, guided by the assays described herein, will be instrumental in optimizing the potency and selectivity of this promising class of pyrazole derivatives.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Western blot analysis for JAK2, JAK3, and STAT3. (n.d.). ResearchGate. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2012). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ChemRxiv. [Link]

  • Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis. (2020). PMC. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. (2013). PMC. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. [Link]

  • Staurosporine. (n.d.). Wikipedia. [Link]

  • CDK2+Cyclin E1 NanoBRET Kinase Assay. (n.d.). Reaction Biology. [Link]

  • Visualizing Gene Interaction Graphs with Local Multidimensional Scaling. (n.d.). CiteSeerX. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]

  • SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. (2018). Taylor & Francis Online. [Link]

  • Western blot analysis for phosphorylated JAK2 and STAT3. (n.d.). ResearchGate. [Link]

  • Visualizing Signal Flow in Cell Signaling Model. (2014). Robert Osazuwa Ness. [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). PMC. [Link]

  • Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. (2019). Merck Group. [Link]

  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. (2022). Frontiers. [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (2016). PNAS. [Link]

  • PD‑0332991 induces G1 arrest of colorectal carcinoma cells through inhibition of the cyclin‑dependent kinase‑6 and retinoblastoma protein axis. (2014). Spandidos Publications. [Link]

  • The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. (2024). Taylor & Francis Online. [Link]

  • Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. (2021). MDPI. [Link]

  • Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. (2014). eLife. [Link]

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A Head-to-Head Preclinical Assessment of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for In Vitro Benchmarking and Mechanistic Elucidation

Authored by: A Senior Application Scientist

Introduction

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutic agents that exhibit enhanced efficacy and improved safety profiles. Within this context, heterocyclic compounds, particularly pyrazole derivatives, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2] Numerous pyrazole-based compounds have been successfully developed and approved as targeted cancer therapies, underscoring the therapeutic potential of this chemical scaffold.[3] This guide focuses on a specific investigational molecule, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid , and provides a comprehensive framework for its preclinical benchmarking against a panel of well-established anticancer drugs.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, scientifically rigorous approach to evaluating the cytotoxic and mechanistic properties of this novel pyrazole derivative. We will delve into the rationale behind the selection of benchmark drugs, detail the experimental protocols for a head-to-head comparison, and provide a template for the analysis and visualization of the generated data. The overarching goal is to equip researchers with the necessary tools to objectively assess the potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid as a future anticancer therapeutic.

Compound Profiles: The Investigational Molecule and Its Benchmarks

A robust comparative study hinges on the selection of appropriate benchmarks. Here, we profile our investigational compound and the established anticancer agents against which it will be evaluated.

Investigational Compound: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a member of the aminopyrazole class of heterocyclic compounds. While specific data on this molecule's anticancer activity is emerging, the broader class of 4-amino-(1H)-pyrazole derivatives has shown promise as potent inhibitors of the Janus kinase (JAK) family of enzymes.[] The JAK/STAT signaling pathway is a critical mediator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Therefore, the primary hypothesis to be tested is that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid exerts its anticancer effects through the inhibition of the JAK/STAT pathway.

Benchmark Anticancer Drugs

To provide a comprehensive assessment of the investigational compound's potential, a panel of benchmark drugs with diverse mechanisms of action has been selected.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to DNA damage and apoptosis.[][7][8][9]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent cytotoxic agent. It forms covalent adducts with DNA, leading to DNA cross-linking, which in turn inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis.

  • Paclitaxel: A taxane, Paclitaxel is a mitotic inhibitor. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][11][12]

  • Ruxolitinib: A targeted therapy, Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[13] Given the hypothesized mechanism of action of our investigational pyrazole, Ruxolitinib serves as a crucial mechanistic benchmark.[14]

Experimental Design for Comparative Analysis

A multi-faceted experimental approach is essential to thoroughly characterize the anticancer potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid. The following sections detail the proposed experimental workflows.

Selection of Cancer Cell Lines

The initial screening will be performed on a panel of human cancer cell lines selected from the NCI-60 panel, which represents a diverse range of cancer types.[15][16][17][18] This allows for the assessment of broad-spectrum activity versus lineage-specific efficacy.

Proposed Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (Triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • K562: Chronic myelogenous leukemia (to assess potential hematological malignancy efficacy, relevant for JAK inhibitors)

Workflow for In Vitro Benchmarking

The following diagram illustrates the overall experimental workflow for the comparative analysis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solutions (Investigational Compound & Benchmarks) C Treat Cells with Serially Diluted Compounds A->C B Seed Cancer Cell Lines (MCF-7, MDA-MB-231, A549, HCT116, K562) B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Determine IC50 Values E->F G Treat Cells with IC50 Concentrations F->G Select Potent Compound & Relevant Cell Lines H Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) G->H I Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) G->I J Western Blot Analysis (p-STAT3, STAT3, Loading Control) G->J

Caption: Experimental workflow for benchmarking 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the investigational compound and benchmark drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values (µM)

CompoundMCF-7MDA-MB-231A549HCT116K562
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin[Literature Range][Literature Range][Literature Range][Literature Range][Literature Range]
Cisplatin[Literature Range][Literature Range][Literature Range][Literature Range][Literature Range]
Paclitaxel[Literature Range][Literature Range][Literature Range][Literature Range][Literature Range]
Ruxolitinib[Literature Range][Literature Range][Literature Range][Literature Range][Literature Range]
Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[20][21][22][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the investigational compound and benchmark drugs at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25][26][27][28]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Validation: Western Blot for JAK/STAT Pathway

To investigate the hypothesized mechanism of action, western blotting will be performed to assess the phosphorylation status of STAT3, a key downstream effector of the JAK pathway.[29][30][31][32][33]

Protocol:

  • Protein Extraction: Treat cells with the investigational compound and Ruxolitinib at their IC50 concentrations for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the hypothesized point of inhibition by 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

G cluster_0 Cell Membrane cluster_1 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK JAK->JAK STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binding & Receptor Dimerization InvestigationalCompound 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid InvestigationalCompound->JAK Inhibition pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription

Caption: Hypothesized inhibition of the JAK/STAT pathway by the investigational compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid against established anticancer drugs. By following the detailed protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and the modulation of the JAK/STAT signaling pathway, researchers can generate robust and reliable data to evaluate the therapeutic potential of this novel pyrazole derivative. The proposed experimental design, coupled with the structured approach to data analysis and visualization, will facilitate a clear and objective comparison, ultimately informing the future development of this promising compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...). ResearchGate. [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]

  • Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube. [Link]

  • 07 Medicine of the week: Doxorubicin. YouTube. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • JAK-STAT Signalling Pathway in Cancer. PMC - NIH. [Link]

  • Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway. NIH. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

  • Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. ResearchGate. [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. [Link]

  • Summary of IC 50 values for cisplatin-treated human cells. Non-linear.... ResearchGate. [Link]

  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Spandidos Publications. [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]

  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. ResearchGate. [Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705).... ResearchGate. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Paclitaxel. StatPearls - NCBI Bookshelf - NIH. [Link]

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  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]

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  • Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases. NIH. [Link]

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peer-reviewed studies validating the therapeutic potential of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its Therapeutic Standing

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide delves into the current scientific understanding of a specific pyrazole derivative, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid , and provides a comparative context within the broader landscape of pyrazole-based therapeutic agents.

"4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid": An Uncharted Therapeutic Territory

A comprehensive review of peer-reviewed scientific literature reveals a critical finding: there are currently no published studies validating the therapeutic potential of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid . While the pyrazole moiety is a cornerstone in the development of many therapeutic agents, this specific compound remains unexplored in preclinical or clinical research settings. Its biological activities, mechanism of action, and potential therapeutic applications are yet to be determined.

The Broader Therapeutic Promise of Pyrazole Derivatives

The absence of data on a specific compound should not overshadow the well-established therapeutic importance of the pyrazole class of molecules. Pyrazole derivatives have been extensively investigated and have yielded clinically significant drugs for a variety of conditions.

Key Therapeutic Areas for Pyrazole-Based Compounds:

  • Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor.

  • Anticancer: Numerous pyrazole-containing compounds have been explored for their potential as anticancer agents.

  • Antimicrobial: The pyrazole scaffold has been incorporated into novel antibacterial and antifungal agents.

  • Neuroprotective: Research has indicated the potential of pyrazole derivatives in the context of neurodegenerative diseases.

The diverse pharmacological profile of pyrazole derivatives is attributed to the versatile nature of the pyrazole ring, which can be readily functionalized to optimize binding to various biological targets.

Insights from Structurally Related Pyrazole Analogs

While direct data on "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" is unavailable, examining structurally similar compounds can offer preliminary insights, albeit with caution.

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

The methyl ester of the compound , "methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate," is documented in chemical databases like PubChem. However, the available information is limited to its chemical and physical properties, along with GHS hazard classifications, which include warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. No therapeutic or biological activity data is reported.

1-Methyl-1H-pyrazole-5-carboxamide Derivatives

A study on a series of 1-methyl-1H-pyrazole-5-carboxamides, which are structurally related, revealed unexpected acute mammalian toxicity. These compounds were initially synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus. Despite showing no overt cytotoxicity in standard in vitro cell line assays, they exhibited significant toxicity in a rodent model, which was later linked to the inhibition of mitochondrial respiration. This finding underscores the critical importance of early in vitro toxicity screening that can predict in vivo outcomes.

4-amino-1-methyl-3-propylpyrazole-5-carboxamide

Another related compound, 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, is known for its role as an intermediate in the industrial synthesis of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

Comparative Analysis: An Unfeasible Task Without Foundational Data

The core objective of a comparison guide is to objectively evaluate a product's performance against alternatives, supported by experimental data. Given the complete lack of peer-reviewed studies on the therapeutic potential of "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid," a direct comparative analysis is not feasible.

To conduct a meaningful comparison, the following foundational data for "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" would be required:

  • In vitro activity: Determination of potency (e.g., IC50, EC50) against a specific biological target.

  • Mechanism of action: Elucidation of the signaling pathways and molecular interactions.

  • In vivo efficacy: Evaluation of therapeutic effects in relevant animal models of disease.

  • Pharmacokinetic profile: Assessment of absorption, distribution, metabolism, and excretion (ADME).

  • Toxicology and safety data: Comprehensive evaluation of potential adverse effects.

Without this essential information, any comparison to established therapeutic agents would be purely speculative and lack the scientific rigor required for an audience of researchers and drug development professionals.

Future Directions and the Path Forward

The absence of data for "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" represents a gap in the scientific literature but also an opportunity for novel research. For scientists interested in exploring the potential of this compound, the logical first steps would involve:

  • Chemical Synthesis and Characterization: Ensuring a pure and well-characterized source of the compound.

  • High-Throughput Screening: Evaluating the compound against a broad panel of biological targets to identify potential activities.

  • In Vitro Assays: Based on screening hits, conducting more focused in vitro studies to confirm and characterize the biological activity.

  • Computational Modeling: Utilizing in silico methods to predict potential targets and understand structure-activity relationships.

The following diagram illustrates a generalized workflow for the initial stages of preclinical drug discovery, which would be applicable to "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid."

G cluster_0 Initial Exploration cluster_1 Hit Validation & Optimization Synthesis & Characterization Synthesis & Characterization High-Throughput Screening High-Throughput Screening Synthesis & Characterization->High-Throughput Screening Compound Library Hit Identification Hit Identification High-Throughput Screening->Hit Identification Primary Hits In Vitro Assays In Vitro Assays Hit Identification->In Vitro Assays Confirmed Hits Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization Structure-Activity Relationship In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Computational Modeling Computational Modeling Computational Modeling->Lead Optimization

Figure 1: A simplified workflow for the early stages of drug discovery.

Conclusion

References

A series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode of sheep, Haemonchus contortus. These compounds did not show overt cytotoxicity to a range of mammalian cell lines under standard in vitro culture conditions, had high selectivity indices, and were progressed to an acute toxicity study in a rodent model. Strikingly, acute toxicity was observed in mice. Experiments measuring cellular respiration showed a dose-dependent inhibition of mitochondrial respiration. Under these conditions, potent cytotoxicity was observed for these compounds in rat hepatocytes suggesting that the potent acute mammalian toxicity of this chemotype is most likely associated with respiratory inhibition. In contrast, parasite toxicity was not correlated to acute toxicity or cytotoxicity in respiring cells. This paper highlights the importance of identifying an appropriate in vitro predictor of in vivo toxicity early on in the drug discovery pipeline, in particular assessment for in vitro mitochondrial toxicity. (2021-01-14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. [Link]

4-amino-1-methyl-3-propylpyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide used in the industrial synthesis of sildenafil. It is a member of pyrazoles and a monocarboxylic acid amide. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. [Link]

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109. [Link]

Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by ¹H NMR, mass spectrometry and elemental analysis. Most target compounds were obtained in overall yields in the range of 30–50%. The insecticidal activities of these new compounds against Aphis fabae were evaluated. The bioassays' results indicate that some of these compounds exhibit good activities, especially compound 7h which shows 85.7% mortality against A. fabae at a concentration of 12.5 mg/L. This activity is comparable to that of the commercial insecticide imidacloprid. (2015). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

During the last twenty years, the pyrazole structure has been demonstrated through extensive studies to respond to rational modifications in order to afford potent agents for the treatment of inflammatory diseases, antimicrobial agents, anticancer agents, antivirals, antioxidants, antidiabetics, neuroprotectants, gastroprotectants, and drugs for the treatment of cardiovascular diseases, respectively. Some clinically used drugs, such as celecoxib, lonazolac, and deracox

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.

Core Principle: Hazard-Based Waste Characterization

The foundation of any disposal plan is a thorough understanding of the substance's intrinsic hazards. While specific toxicological data for 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is not extensively published, we can infer its hazard profile from Safety Data Sheets (SDS) of structurally similar pyrazole carboxylic acid derivatives. This "analog approach" is a standard, conservative practice in chemical safety.

Based on available data for related compounds, this substance must be managed as a hazardous waste.[1][2][3] The primary hazards are:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (Category 2A) : Causes serious, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous and potentially hazardous reactions.[2][5]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][3]
Serious Eye IrritationH319Causes serious eye irritation[1][3]
Respiratory IrritationH335May cause respiratory irritation[1][3]
IncompatibilitiesN/AStrong oxidizing agents, strong acids, strong bases[2][5]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory to mitigate exposure risks. The causality is simple: prevent the chemical from contacting personnel or being released into the ambient environment.

  • Engineering Controls : Always handle solid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid and its solutions within a certified chemical fume hood.[6] This ensures that any dusts or vapors are captured at the source, directly protecting the user's respiratory system. The laboratory must be equipped with an emergency eyewash station and a safety shower, as mandated by OSHA standard 29 CFR 1910.151.[6]

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Hand Protection : Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

    • Eye Protection : Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

    • Body Protection : A buttoned lab coat must be worn to protect skin and clothing.[1]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring compliance with EPA and OSHA regulations from the point of generation to final removal.

Phase A: Waste Segregation and Collection (At the Bench)

The principle of segregation is to prevent unintended chemical reactions and to ensure the waste stream is correctly categorized for final disposal.

  • Identify Waste Streams : Differentiate between the following waste types, each requiring its own container:

    • Solid Waste : Unused or expired pure 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

    • Liquid Waste : Solutions containing the compound. Do not mix with other solvent waste streams unless confirmed to be compatible by your institution's safety office.

    • Contaminated Debris : Items grossly contaminated with the compound, such as weighing paper, paper towels from a spill cleanup, and used gloves.

  • Prohibit Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[8] Pyrazole derivatives are biologically active, and their release into aquatic ecosystems must be avoided as a precautionary measure.[8]

Phase B: Container Selection and Labeling

Proper containment and labeling are regulatory requirements that prevent accidental misuse and ensure handlers are aware of the risks.

  • Select a Compatible Container : Use a clean, leak-proof container made of a material that does not react with the waste, such as high-density polyethylene (HDPE).[9] The container must have a secure, screw-top cap to prevent leaks and spills.[9]

  • Leave Adequate Headroom : Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[9]

  • Apply a Hazardous Waste Label : Immediately affix a completed hazardous waste tag or label to the container. The label must include:

    • The full chemical name: "4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid" (and any other components of a liquid mixture).

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Irritant").

    • The date waste was first added (the "accumulation start date").

Phase C: Interim Storage (Satellite Accumulation Area)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation, subject to specific regulatory controls.[9]

  • Designate the SAA : Store the labeled waste container in your lab's designated SAA. This area must be under the control of the laboratory personnel.

  • Ensure Safe Storage Conditions : The SAA should be in a secondary containment tray to control potential leaks. It must be located away from drains and incompatible materials.[10]

  • Keep Containers Closed : The waste container must remain securely capped at all times, except when you are actively adding waste to it.[9]

Phase D: Final Disposal and Removal

The final step involves the transfer of waste to trained professionals for ultimate disposal.

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.

  • Maintain Records : Document the disposal of the chemical in your laboratory's chemical inventory records.[11]

  • Trust the Process : Your EHS department will work with a licensed hazardous waste disposal contractor. The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Managing Spills and Decontamination

Accidents can happen. A prepared response minimizes risk.

  • Alert and Isolate : Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and call your institution's emergency number.

  • Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels for large liquid spills.

  • Collect Waste : Carefully scoop the absorbed material and any remaining solids into your designated solid hazardous waste container.[7]

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials (sponges, paper towels) and place them in the contaminated debris waste container.

  • Report : Report the spill to your laboratory supervisor or EHS office, as required by institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid waste.

G cluster_generation Phase 1: Generation & Segregation cluster_containment Phase 2: Containment & Labeling cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal gen Waste Generation (Solid, Liquid, Debris) char Hazard Characterization (Irritant - Skin, Eye, Resp.) gen->char spill Spill Occurs? gen->spill container Select Compatible HDPE Container char->container labeling Affix Hazardous Waste Label container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange Pickup by EHS Department saa->pickup incinerate Final Disposal via Licensed Contractor (High-Temp Incineration) pickup->incinerate spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes spill_proc->labeling Collect as Contaminated Debris

Caption: Decision workflow for handling and disposal of pyrazole waste.

References

  • PubChem . (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Capot Chemical . (2026). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from Capot Chemical. [Link]

  • U.S. Environmental Protection Agency . (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • Occupational Safety and Health Administration . (n.d.). Acid and Caustic Solutions. U.S. Department of Labor. Retrieved from OSHA.gov. [Link]

  • U.S. Environmental Protection Agency . (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations. Retrieved from eCFR.gov. [Link]

  • International Journal for Multidisciplinary Research . (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from IJFMR. [Link]

  • Daniels Health . (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • U.S. Environmental Protection Agency . (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. [Link]

  • ComplianceSigns . (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from ComplianceSigns.com. [Link]

  • American Society of Health-System Pharmacists . (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from ASHP. [Link]

  • Central Washington University . (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU.edu. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of innovation, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. Handling novel chemical entities like 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid demands a proactive and informed approach to safety. The toxicological properties of many research chemicals have not been thoroughly investigated; therefore, we must treat them with the utmost caution.[1][2] This guide provides a comprehensive, field-proven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, grounding our protocols in the established principles of chemical safety and risk mitigation.

Hazard Analysis: An Evidence-Based Approach

A review of analogous compounds provides a clear directive for a cautious approach. GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for structurally related pyrazole carboxylic acids consistently indicates risks of skin, eye, and respiratory irritation.[3][4][5]

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

Compound NameGHS Hazard StatementsCommon GHS Pictogram
1-Methyl-1H-pyrazole-5-carboxylic acid H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Pyrazole-4-carboxylic acid H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Synthesized from multiple chemical safety datasheets.[1][3][4][5]

Based on this data, we will operate under the assumption that 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is, at a minimum, a skin irritant, a serious eye irritant, and a respiratory irritant. This conservative assessment forms the bedrock of our PPE recommendations.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we address specific PPE, it is crucial to understand its place in the overall safety strategy. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure in the first place.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies to mitigate laboratory hazards.

Always handle 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid within a certified chemical fume hood or a ventilated balance enclosure to contain dusts and aerosols at the source.[3][6] Standard Operating Procedures (SOPs) and thorough training are essential administrative controls that must be in place before any work begins.[7]

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE ensemble is mandatory for all procedures involving 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Hand Protection
  • Rationale: The primary risk of exposure is through skin contact. Data from related compounds consistently shows they cause skin irritation.[3][4][5]

  • Specification: Nitrile gloves are the standard for providing protection against a broad range of chemicals, including bases, oils, and many solvents.[8] They offer excellent resistance to punctures and serve as a robust barrier for incidental contact.[8]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[9]

    • Don gloves over the cuffs of your lab coat to create a protective seal.

    • If direct contact with the chemical occurs, remove the glove immediately using the proper technique (see Section 4), wash your hands thoroughly, and don a new pair.

    • Change gloves frequently, and always before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones.

    • Dispose of contaminated gloves in the designated chemical waste container.[2][9]

Eye and Face Protection
  • Rationale: The classification of "serious eye irritation" for analogous compounds means that contact can cause significant, potentially lasting damage.[3][4][5] Standard safety glasses do not provide adequate protection from splashes or fine dust.[8]

  • Specification: Indirectly vented chemical splash goggles that comply with ANSI Z87.1 (US) or EN166 (EU) standards are required.[6][8]

  • Protocol:

    • Goggles must be worn at all times in the laboratory where the chemical is being handled, even when not directly working with it.

    • For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large quantities, preparing solutions), a full-face shield must be worn in addition to chemical splash goggles.[3][8] The face shield protects the entire face from hazardous materials.[8]

Body Protection
  • Rationale: To prevent incidental contact with skin and contamination of personal clothing. Spills can and do happen, and a lab coat is the primary barrier.

  • Specification: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[10] It should have a buttoned or snapped front and elastic cuffs. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.[10]

  • Protocol:

    • The lab coat must be fully fastened with sleeves rolled down.

    • Wear clothing that covers the entire leg and shoes that completely enclose the foot.[3][10] Open-toed shoes, sandals, or perforated shoes are strictly prohibited.

    • Remove the lab coat immediately upon any significant contamination. Contaminated lab coats should be professionally cleaned or disposed of as hazardous waste, depending on the nature of the spill.

Respiratory Protection
  • Rationale: As a solid, this compound can form dust, which may cause respiratory irritation upon inhalation.[1][2][3] Engineering controls (i.e., a fume hood) are the primary method to prevent this.

  • Specification: Under normal conditions of use within a fume hood, a respirator should not be necessary.[7] However, for situations where engineering controls are not available or are insufficient (e.g., cleaning up a large spill outside of a hood), respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges would be appropriate.[2][6]

  • Protocol:

    • All use of respirators requires prior medical clearance, fit-testing, and training as part of a formal respiratory protection program.[10]

    • Do not use a respirator unless you have been formally approved and trained by your institution's Environmental Health and Safety (EHS) department.

Operational Plans: Donning, Doffing, and Disposal

Procedural discipline is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step PPE Donning Procedure
  • Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat.

Step-by-Step PPE Doffing Procedure

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it down over the first glove. Dispose of both in the chemical waste.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap from the back of your head. Avoid touching the front surface.

  • Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and hang it in its designated location or place it in the proper receptacle for laundry or disposal.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal Plan
  • Rationale: Proper segregation and disposal of chemical waste are paramount to prevent environmental release and ensure regulatory compliance. Pyrazole derivatives, as active pharmaceutical compounds, warrant a cautious approach to disposal to avoid entry into aquatic ecosystems.[11][12]

  • Protocol:

    • Solid Waste: All solid waste contaminated with 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (e.g., used weigh paper, contaminated paper towels, used gloves) must be collected in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[11]

    • Liquid Waste: Unused solutions should be collected in a labeled, leak-proof container for non-hazardous aqueous or organic waste, as appropriate. Do not dispose of solutions down the drain.[11]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as liquid chemical waste.[11] Deface the label on the empty, rinsed container before disposing of it in regular trash or glass recycling as per institutional policy.

    • Disposal: Arrange for waste pickup through your institution's EHS department. Maintain accurate records of the disposed chemical.[11]

By adhering to these evidence-based protocols, we can confidently handle 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid, upholding our commitment to scientific integrity and, most importantly, to the safety and well-being of our entire research community.

References

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Arvia Technology. Pyrazole Removal From Water. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2–17. Retrieved from [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for Pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
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